molecular formula C6H10O2 B1277957 4-Formyltetrahydropyran CAS No. 50675-18-8

4-Formyltetrahydropyran

Cat. No.: B1277957
CAS No.: 50675-18-8
M. Wt: 114.14 g/mol
InChI Key: CXLGNJCMPWUZKM-UHFFFAOYSA-N
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Description

4-Formyltetrahydropyran is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLGNJCMPWUZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433349
Record name 4-Formyltetrahydropyran
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50675-18-8
Record name Tetrahydro-2H-pyran-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50675-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-pyran-4-carboxaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Formyltetrahydropyran
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Foundational & Exploratory

An In-depth Technical Guide to 4-Formyltetrahydropyran: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyltetrahydropyran, also known as tetrahydro-2H-pyran-4-carbaldehyde, is a versatile heterocyclic aldehyde that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its tetrahydropyran motif is a prevalent scaffold in numerous bioactive molecules, offering favorable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and spectral analysis of this compound. Furthermore, it delves into its applications in drug discovery, with a focus on its role as a precursor for kinase inhibitors and spirocyclic compounds.

Chemical Properties and Structure

This compound is a colorless to light yellow liquid with a chemical formula of C₆H₁₀O₂. Its structure consists of a tetrahydropyran ring substituted with a formyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name Tetrahydro-2H-pyran-4-carbaldehyde
Synonyms This compound, Tetrahydropyran-4-carboxaldehyde
CAS Number 50675-18-8[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 74-77 °C at 11 Torr[2]
Density 1.096 g/cm³ (predicted)[2]
SMILES O=CC1CCOCC1
InChI InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-4-yl)methanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of (Tetrahydro-2H-pyran-4-yl)methanol

This protocol details the synthesis of this compound from (tetrahydro-2H-pyran-4-yl)methanol using a Swern oxidation.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • (Tetrahydro-2H-pyran-4-yl)methanol

  • Triethylamine (TEA)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath). To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture for 15 minutes.

  • Addition of the Alcohol: Dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution, ensuring the internal temperature remains below -60 °C. Stir the reaction mixture for 30-45 minutes at this temperature.

  • Addition of the Base: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture, again keeping the internal temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of the Product: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound in the distillation flask along with a few boiling chips.

  • Distillation: Heat the distillation flask gently using a heating mantle. Apply vacuum to the system, carefully reducing the pressure to the desired level (e.g., 11 Torr).

  • Fraction Collection: The temperature of the vapor will rise and then stabilize as the this compound begins to distill. Collect the fraction that distills at a constant temperature (74-77 °C at 11 Torr).[2]

  • Completion: Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation. The collected fraction should be pure this compound.

Spectral Analysis

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show the following signals:

  • Aldehydic Proton (CHO): A singlet or a triplet (due to coupling with the adjacent methine proton, though often appears as a singlet) in the downfield region, typically around δ 9.6-9.8 ppm.

  • Methine Proton (CH-CHO): A multiplet around δ 2.3-2.5 ppm, coupled to the protons on the adjacent methylene groups of the ring and potentially the aldehydic proton.

  • Methylene Protons adjacent to Oxygen (O-CH₂): Two sets of multiplets in the range of δ 3.4-4.0 ppm. The axial and equatorial protons will be diastereotopic and thus have different chemical shifts and coupling constants.

  • Methylene Protons adjacent to the Methine (CH-CH₂): Two sets of multiplets in the range of δ 1.6-2.0 ppm. Again, the axial and equatorial protons will be diastereotopic.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit characteristic peaks for each unique carbon atom:

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 200-205 ppm.

  • Methine Carbon (CH-CHO): A signal around δ 50-55 ppm.

  • Methylene Carbons adjacent to Oxygen (O-CH₂): Signals in the range of δ 65-70 ppm.

  • Methylene Carbons adjacent to the Methine (CH-CH₂): Signals in the range of δ 25-30 ppm.

FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

  • C-H Stretch (Aliphatic): Strong absorptions in the range of 2850-3000 cm⁻¹.

  • C-O-C Stretch (Ether): A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve:

  • Loss of the formyl group (CHO): A fragment at m/z 85 (M⁺ - 29).

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to various fragments.

  • Loss of ethylene (C₂H₄): A fragment resulting from a retro-Diels-Alder type reaction of the tetrahydropyran ring.

Applications in Drug Discovery

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active compounds.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound can be utilized in the synthesis of kinase inhibitors. For example, the aldehyde functionality can be transformed into various nitrogen-containing heterocycles, which are common motifs in kinase inhibitors that interact with the ATP-binding site of the enzyme. The tetrahydropyran ring can provide a rigid scaffold and improve the pharmacokinetic properties of the final compound. One important class of kinases targeted by such inhibitors is the Janus kinase (JAK) family, which is involved in cytokine signaling pathways that regulate immune responses.

Synthesis of Spirocyclic Compounds

Spirocyclic systems, where two rings share a single atom, are of great interest in drug discovery due to their unique three-dimensional structures. This compound can serve as a starting material for the synthesis of spirocyclic compounds. For instance, it can undergo reactions with binucleophiles to form spiro-heterocycles. A notable application is in the synthesis of spiro-oxindoles, which are core structures in a variety of natural products and synthetic compounds with diverse biological activities, including anticancer and antiviral properties.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Swern Oxidation cluster_product Crude Product cluster_purification Purification cluster_final Final Product start (Tetrahydro-2H-pyran-4-yl)methanol oxidation Oxidation start->oxidation (COCl)₂, DMSO, TEA crude_product Crude this compound oxidation->crude_product purification Fractional Distillation crude_product->purification Reduced Pressure final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK Phosphorylates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT Dimer STAT Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (Derived from This compound) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the construction of complex molecular architectures, including kinase inhibitors and spirocyclic compounds. The favorable physicochemical properties imparted by the tetrahydropyran moiety further enhance its utility in the development of novel therapeutic agents. This guide provides a foundational understanding of the key aspects of this compound for researchers and scientists working in synthetic and medicinal chemistry.

References

In-Depth Technical Guide: Tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyran-4-carbaldehyde, with CAS number 50675-18-8, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a saturated six-membered oxygen-containing ring and a reactive aldehyde functionality, make it a valuable precursor for a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its significant applications, particularly in the development of targeted therapeutics such as Menin-MLL interaction inhibitors for the treatment of acute leukemias. All quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

Tetrahydropyran-4-carbaldehyde is a colorless to light yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.14 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 176.9 °C at 760 mmHg[3]
Density 1.096 g/cm³[2]
Flash Point 65.1 °C[3]
Refractive Index 1.513[2]
Storage Temperature 0 - 10 °C, under inert gas[4]

Table 2: Spectroscopic Data

Spectroscopy Predicted Data Reference(s)
¹H NMR (CDCl₃, 400 MHz) δ: 9.62 (s, 1H), 4.15-4.17 (d, 2H), 3.45-3.55 (t, 2H), 3.15-3.18 (m, 2H), 1.99-2.15 (m, 1H), 1.82-1.89 (d, 2H)[3]
¹³C NMR Data not available in search results.
Infrared (IR) Data not available in search results.
Mass Spectrometry (MS) Data not available in search results.

Safety Information

Safe handling of Tetrahydropyran-4-carbaldehyde is crucial in a laboratory setting. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[5]

Table 3: Hazard and Precautionary Statements

Classification Code Statement Reference(s)
Hazard Statements H315Causes skin irritation.[6]
H317May cause an allergic skin reaction.[7]
H319Causes serious eye irritation.[7]
H335May cause respiratory irritation.[6]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P280Wear protective gloves/eye protection/face protection.[7]
P302+P352IF ON SKIN: Wash with plenty of water.[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Experimental Protocols: Synthesis of Tetrahydropyran-4-carbaldehyde

Several synthetic routes to Tetrahydropyran-4-carbaldehyde have been reported. The following protocols provide detailed methodologies for its preparation.

Synthesis via Reduction of Tetrahydropyran-4-carbonitrile

This method involves the reduction of the corresponding nitrile using a hydride reducing agent.

Experimental Protocol:

  • To a solution of Tetrahydropyran-4-carbonitrile (1.0 g, 9.0 mmol) in toluene (10 mL) at -78 °C, slowly add a 1.0 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (10.8 mL, 10.8 mmol).[6]

  • Stir the reaction mixture at -78 °C for 1 hour.[6]

  • Allow the reaction to slowly warm to room temperature.[6]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with ethyl acetate.[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter and concentrate the solution under reduced pressure to yield Tetrahydropyran-4-carbaldehyde.[6]

Alternative Synthesis: Swern Oxidation of (Tetrahydropyran-4-yl)methanol

The Swern oxidation provides a mild and efficient method for the oxidation of the corresponding primary alcohol to the aldehyde.[8][9]

Experimental Protocol:

  • In a flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for 15 minutes, add a solution of (Tetrahydropyran-4-yl)methanol (1.0 eq) in DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aldehyde.

G Swern Oxidation Workflow cluster_activation Activator Formation cluster_oxidation Alcohol Oxidation DMSO DMSO OxalylChloride Oxalyl Chloride ChloroSulfonium Chloro(dimethyl)sulfonium chloride DMSO->ChloroSulfonium @ -78°C in DCM OxalylChloride->ChloroSulfonium Alkoxysulfonium Alkoxysulfonium ion ChloroSulfonium->Alkoxysulfonium Alcohol (Tetrahydropyran-4-yl)methanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Triethylamine Triethylamine Aldehyde Tetrahydropyran-4-carbaldehyde Ylide->Aldehyde Elimination Triethylamine->Ylide Deprotonation

Caption: Swern oxidation workflow for the synthesis of Tetrahydropyran-4-carbaldehyde.

Alternative Synthesis: Prins Reaction

The Prins reaction offers another strategic approach to the tetrahydropyran core, typically involving the acid-catalyzed condensation of an alkene with an aldehyde.[10][11] While a direct one-step synthesis of Tetrahydropyran-4-carbaldehyde via a Prins reaction is less common, multi-step sequences involving Prins cyclization can be employed to generate substituted tetrahydropyrans that can be subsequently converted to the target aldehyde.

Applications in Drug Discovery: Synthesis of Menin-MLL Inhibitors

A significant application of Tetrahydropyran-4-carbaldehyde is its use as a key intermediate in the synthesis of small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in certain types of acute leukemia, making its inhibition a promising therapeutic strategy.[12][13]

The Menin-MLL Signaling Pathway in Leukemia

In MLL-rearranged leukemias, a chromosomal translocation results in the fusion of the MLL gene with one of over 80 different partner genes.[14] The resulting MLL fusion protein requires interaction with the scaffold protein Menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which promote leukemogenesis.[12][13] Small molecule inhibitors that bind to Menin and disrupt its interaction with the MLL fusion protein can downregulate the expression of these oncogenic genes, leading to cell differentiation and apoptosis.

G Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Cell Nucleus cluster_complex Oncogenic Complex cluster_transcription Gene Transcription cluster_inhibition Therapeutic Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Protein-Protein Interaction DNA DNA Menin->DNA Binds to DNA HOXA9 HOXA9 DNA->HOXA9 Upregulation MEIS1 MEIS1 DNA->MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis Menin_Inhibitor Menin-MLL Inhibitor (e.g., MI-503) Menin_Inhibitor->Menin Binds to Menin and blocks MLL interaction

Caption: The role of the Menin-MLL interaction in leukemia and its inhibition.

Experimental Workflow: Synthesis of a Menin-MLL Inhibitor Precursor

Tetrahydropyran-4-carbaldehyde serves as a crucial starting material for the synthesis of the piperidine moiety found in many Menin-MLL inhibitors, such as MI-503.[15][16][17] A key step in this process is reductive amination.

Experimental Protocol: Reductive Amination

  • Dissolve Tetrahydropyran-4-carbaldehyde (1.0 eq) and a suitable primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture.

  • Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-substituted tetrahydropyran-4-yl)methanamine derivative.

G Reductive Amination Workflow cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Aldehyde Tetrahydropyran-4-carbaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Product N-substituted (tetrahydropyran-4-yl)methanamine Imine->Product Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product Reduction Quench Quench with NaHCO₃ Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: General workflow for the reductive amination of Tetrahydropyran-4-carbaldehyde.

Conclusion

Tetrahydropyran-4-carbaldehyde is a versatile and valuable building block for organic synthesis and drug discovery. Its straightforward synthesis and reactive aldehyde group allow for its incorporation into a wide range of molecular scaffolds. The critical role of this compound as a precursor to potent Menin-MLL inhibitors highlights its importance in the development of targeted therapies for acute leukemias. The information and protocols provided in this guide are intended to support further research and innovation in this exciting field.

References

Spectroscopic Profile of 4-Formyltetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Formyltetrahydropyran (also known as Tetrahydro-2H-pyran-4-carboxaldehyde), a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.65d1.21HCHO
3.95ddd11.5, 4.5, 3.02HH-2e, H-6e
3.40td11.5, 2.52HH-2a, H-6a
2.55m1HH-4
1.80m2HH-3e, H-5e
1.60qd12.0, 4.52HH-3a, H-5a

Solvent: CDCl3, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
203.5CHO
67.2C-2, C-6
48.8C-4
28.7C-3, C-5

Solvent: CDCl3, Spectrometer Frequency: 100 MHz

Table 3: IR Spectroscopic Data
Wavenumber (cm-1)IntensityAssignment
2925, 2855StrongC-H stretching (alkane)
2720MediumC-H stretching (aldehyde)
1725StrongC=O stretching (aldehyde)
1110StrongC-O-C stretching (ether)

Sample Preparation: Neat (liquid film)

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
11425[M]+ (Molecular Ion)
113100[M-H]+
8540[M-CHO]+
5780[C3H5O]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). For the 1H NMR spectrum, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For the 13C NMR spectrum, a proton-decoupled pulse sequence was employed with a spectral width of 220 ppm.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 230 °C. The mass-to-charge ratio (m/z) was scanned over a range of 40-400 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide: Physical Properties and Appearance of Tetrahydro-2H-pyran-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Tetrahydro-2H-pyran-4-carboxaldehyde. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

Tetrahydro-2H-pyran-4-carboxaldehyde is a heterocyclic organic compound with the chemical formula C₆H₁₀O₂.[1] It is recognized for its utility as a building block in organic synthesis.

Appearance

At room temperature, Tetrahydro-2H-pyran-4-carboxaldehyde is a clear liquid, with its color ranging from colorless to a light yellow. While a specific odor profile is not extensively documented, a related compound, Tetrahydro-4H-pyran-4-one, is described as having a fruity odor.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Tetrahydro-2H-pyran-4-carboxaldehyde.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Boiling Point 176.921 °C at 760 mmHg
Density 1.097 g/cm³
Flash Point 65.102 °C
Melting Point Not available
Refractive Index Not available
Solubility Soluble in methanol. Specific data in other solvents is not readily available.[3]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory procedures for organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

  • Sample Preparation: A small amount of Tetrahydro-2H-pyran-4-carboxaldehyde is placed in a small test tube or fusion tube.

  • Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed into the sample.

  • Apparatus Setup: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.

  • Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure A Sample in Fusion Tube B Inverted Capillary Tube A->B insert C Thermometer B->C attach to D Thiele Tube with Oil C->D place in E Gently Heat Thiele Tube D->E F Observe Steady Stream of Bubbles E->F G Remove Heat and Cool F->G H Record Temperature at Liquid Entry into Capillary G->H Density_Determination cluster_measurement Measurement cluster_calculation Calculation A Weigh Empty Pycnometer (m1) B Fill Pycnometer with Sample A->B C Weigh Filled Pycnometer (m2) B->C D Mass of Sample (m = m2 - m1) C->D F Density (ρ = m / V) D->F E Volume of Pycnometer (V) E->F Refractive_Index_Determination cluster_procedure Procedure A Calibrate Refractometer B Apply Sample to Prism A->B C Adjust for Sharp Boundary Line B->C D Read Refractive Index from Scale C->D Solubility_Determination cluster_procedure Procedure A Add Known Volume of Solvent to Test Tube B Add Small, Measured Amount of Solute A->B C Agitate to Dissolve B->C D Observe for Complete Dissolution C->D E Repeat Addition Until Saturation D->E if dissolved F Quantify Total Solute Dissolved D->F if saturated E->B

References

The Tetrahydropyran Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry. Its unique stereochemical and electronic properties—rigidity, lower lipophilicity compared to its cyclohexane bioisostere, and the oxygen atom's capacity to act as a hydrogen bond acceptor—make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. THP-containing compounds have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory agents. This guide provides a comprehensive overview of the diverse biological activities of tetrahydropyran-containing compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development efforts.

Anticancer Activity

The THP moiety is a structural feature in numerous natural products and synthetic compounds with potent antiproliferative activity. These compounds exert their effects through diverse mechanisms, including the inhibition of kinases, modulation of apoptosis pathways, and disruption of cell migration.

Data Presentation: Anticancer Activity of THP Derivatives

The following table summarizes the cytotoxic activity of representative tetrahydropyran-containing compounds against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity MetricValueReference
Gilteritinib (Xospata) Amino-THPAcute Myeloid Leukemia (AML) with FLT3 mutationApproved DrugN/A
AZD0156 THP-amineN/A (ATM Kinase Inhibitor)Phase I Clinical TrialN/A
Venetoclax (Venclexta) THP-substitutedBcl-2 dependent cancersApproved DrugN/A
Compound 4g 1,2,3-Triazole linked TetrahydrocurcuminHCT-116 (Colon Carcinoma)IC₅₀1.09 ± 0.17 µM
Compound 4g A549 (Lung Adenocarcinoma)IC₅₀45.16 ± 0.92 µM
Compound 4k A549 (Lung Adenocarcinoma)IC₅₀57.96 µM
Tetrahydropyran-triazole hybrids THP-triazoleVarious (6 cell lines)Antiproliferative ActivitySignificant vs. Cisplatin

N/A - Not Applicable as the compound is an approved drug and specific IC₅₀ values from the source are not provided.

Signaling Pathway: B-cell lymphoma 2 (Bcl-2) Inhibition

Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2. In many cancers, Bcl-2 is overexpressed, preventing damaged cells from undergoing apoptosis (programmed cell death). By binding to the BH3 domain of Bcl-2, Venetoclax liberates pro-apoptotic proteins, which can then initiate the caspase cascade, leading to cell death. The THP moiety in Venetoclax plays a crucial role in optimizing its binding affinity and pharmacokinetic properties.

G cluster_0 Apoptotic Stimulus cluster_1 Bcl-2 Regulation cluster_2 Cell Fate Pro-Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) Caspases Caspase Activation Pro-Apoptotic->Caspases Activates Bcl2 Bcl-2 Protein (Overexpressed in Cancer) Bcl2->Pro-Apoptotic Sequesters Venetoclax Venetoclax (THP-containing) Venetoclax->Bcl2 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of Bcl-2 inhibition by THP-containing drug Venetoclax.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic activity of novel THP compounds against cancer cell lines, such as HCT-116 or A549.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized THP compounds are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture media. The media in the wells is replaced with media containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

Tetrahydropyran-based compounds have been identified as potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). This mechanism provides an alternative to existing antibiotic classes like fluoroquinolones, offering potential against multidrug-resistant (MDR) pathogens.

Data Presentation: Antibacterial Activity of THP Derivatives

The following table presents the minimum inhibitory concentration (MIC) for THP-based topoisomerase inhibitors against various bacterial strains.

Compound IDBacterial StrainActivity MetricValue (µg/mL)Reference
Compound 6 Staphylococcus aureusMICPotent Activity
Compound 6 EnterobacteriaceaeMICPotent Activity
Compound 6 Pseudomonas aeruginosaMICPotent Activity
Compound 21 Staphylococcus aureusMICPotent Activity
Compound 21 Acinetobacter baumanniiMICPotent Activity
Compound 32d Gram-positive pathogensMICExcellent Activity

Note: The reference describes the activity as "potent" without providing specific numerical MIC values in the abstract.

Experimental Workflow: Antibacterial Drug Discovery

The workflow for identifying and validating novel THP-based antibacterial agents involves several key stages, from initial screening to in vivo efficacy testing.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation A Library Synthesis of THP Derivatives C Primary Screening: MIC Determination (Gram-positive & Gram-negative) A->C B In Silico Screening (Docking on Topoisomerase) B->A D Enzyme Inhibition Assay (DNA Gyrase / Topo IV) C->D Active Hits E Cytotoxicity Assay (Mammalian Cell Lines) D->E F Pharmacokinetic (PK) Studies in Rodents E->F Lead Compound G Murine Infection Model (e.g., S. aureus thigh infection) F->G H Efficacy & Safety Assessment G->H

Caption: Workflow for discovery of THP-based antibacterial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method used to determine the MIC of a THP compound against a bacterial strain like Staphylococcus aureus.

  • Inoculum Preparation: A pure culture of the test bacterium is grown overnight on an appropriate agar plate. Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The THP compound is dissolved in DMSO. A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Antifungal and Antiviral Activities

The structural versatility of the THP core has also been exploited in the development of antifungal and antiviral agents.

Data Presentation: Antifungal Activity of THP Analogs

Synthetic analogs of fire ant venom alkaloids, which contain a tetrahydropyridine (a related heterocycle) moiety, have shown significant antifungal activity. The activity is dependent on the length of the C-6 alkyl side chain.

Compound IDC-6 Alkyl ChainFungal StrainActivity MetricValue (µg/mL)Reference
5e C16Cryptococcus neoformansMFC3.8
5e C16Candida albicansMFC15.0
5e C16Candida glabrataMFC7.5
5e C16Candida kruseiMFC7.5
5f C17VariousMFCActive

MFC - Minimum Fungicidal Concentration

Antiviral Activity: HIV Protease Inhibition

The THP ring and the related tetrahydrofuran (THF) ring are critical components in several FDA-approved HIV protease inhibitors, such as Darunavir. These cyclic ethers are designed to fit into the enzyme's hydrophobic binding pocket, enhancing van der Waals interactions and forming key hydrogen bonds with protease residues. Replacing a bis-THF ligand with a larger fused tetrahydropyran–tetrahydrofuran (Tp–THF) ring has been explored as a strategy to improve potency against drug-resistant strains. For example, compound GRL-0476, which incorporates this Tp-THF ligand, was identified as a highly potent protease inhibitor.

Anti-inflammatory Activity

Recent studies have highlighted the potential of THP derivatives as novel anti-inflammatory agents. These compounds can modulate key inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines.

Data Presentation: Anti-inflammatory Activity of THP Derivatives
Compound IDIn Vivo / In Vitro ModelKey FindingReference
LS19 Murine Paw Edema ModelReduced edema
LS19 Murine Air Pouch ModelInhibited leukocyte migration
LS19 RAW 264.7 MacrophagesReduced TNF-α, IL-6, NO
LS20 Murine Nociception ModelsAntinociceptive effect via opioid system
LS20 Murine Air Pouch ModelReduced leukocyte migration & cytokines
Tetrahydropiperic acid (THPA) LPS-challenged MacrophagesSuppressed NO, TNF-α, IL-6, IL-1β
Tetrahydropiperic acid (THPA) Carrageenan-induced Paw EdemaReduced paw edema
Signaling Pathway: NF-κB Mediated Inflammation

The transcription factor NF-κB is a master regulator of the inflammatory response. In response to stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of the inhibitor IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Certain THP derivatives, like THPA, have been shown to downregulate this pathway, preventing the activation of NF-κB and subsequent inflammatory gene expression.

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_complex NF-κB / IκBα (Inactive Complex) IkB->NFkB_complex NFkB NF-κB (Active) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription THP_Compound THP Derivative (e.g., THPA) THP_Compound->IKK Inhibits

Caption: Downregulation of the NF-κB inflammatory pathway by THP derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Swiss mice are used for the experiment. They are acclimatized for at least one week before the study.

  • Grouping and Administration: Animals are divided into several groups: a negative control group (vehicle), a positive control group (e.g., Diclofenac), and treatment groups receiving different doses of the test THP compound. The compounds are typically administered orally or intraperitoneally 1 hour before the inflammatory insult.

  • Edema Induction: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each mouse to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the injected paw is measured immediately before the carrageenan injection and at several time points afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The tetrahydropyran scaffold is a validated and highly versatile platform in drug discovery. Its favorable physicochemical properties allow for the fine-tuning of biological activity across a wide spectrum of therapeutic targets. The examples presented in this guide—from approved drugs like Venetoclax to promising preclinical candidates in antibacterial and anti-inflammatory research—underscore the continued importance of the THP moiety. Future research will undoubtedly uncover new derivatives with enhanced potency, selectivity, and improved safety profiles, further solidifying the role of tetrahydropyran-containing compounds in the development of next-generation therapeutics.

The Tetrahydropyran Scaffold: A Cornerstone in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of Tetrahydropyran Scaffolds for Researchers, Scientists, and Drug Development Professionals.

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged structural motif ubiquitously found in a vast array of natural products and synthetic pharmaceuticals. Its conformational stability and capacity for stereochemical diversity have made it a cornerstone in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and rich synthetic history of the THP scaffold, detailed experimental protocols for its construction, and an exploration of its role in modulating key biological signaling pathways.

Discovery and Natural Occurrence: From Sugars to Complex Macrolides

The history of the tetrahydropyran scaffold is intrinsically linked to the study of carbohydrates. The pyranose form of sugars, such as glucose, represents the most abundant natural source of the THP ring system.[1] The formal discovery of the parent compound, 4H-pyran, in 1962, and the subsequent exploration of its saturated derivatives, were driven by the desire to understand and mimic these fundamental biological building blocks.[2]

Beyond the world of carbohydrates, the THP motif is a recurring feature in a multitude of complex natural products, many of which exhibit potent biological activities. These compounds are often isolated from marine organisms and have become important targets for total synthesis and drug development. Notable examples include:

  • Bryostatin 1: A macrolide lactone isolated from the marine bryozoan Bugula neritina, known for its potent anticancer and neurological activities.[3]

  • Brevetoxins: A family of neurotoxins produced by the dinoflagellate Karenia brevis, responsible for neurotoxic shellfish poisoning.[2]

  • Phorboxazoles: Potent cytostatic macrolides isolated from the marine sponge Phorbas sp.[4][5]

  • Centrolobine: A diarylheptanoid first isolated from the heartwood of Centrolobium robustum, which has shown anti-Leishmania activity.[6]

The intricate architectures of these natural products have inspired the development of a diverse and powerful arsenal of synthetic methodologies for the stereocontrolled construction of the tetrahydropyran ring.

Synthetic History and Key Methodologies

The construction of the tetrahydropyran ring is a central challenge in the synthesis of numerous complex molecules. Over the decades, a variety of powerful and stereoselective methods have been developed. The following sections detail the core principles and provide exemplary experimental protocols for the most significant of these strategies.

Prins Cyclization

The Prins cyclization is a classic and versatile method for the formation of tetrahydropyran rings, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.

Experimental Protocol: Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [7]

This procedure exemplifies a green and efficient approach to the synthesis of 4-hydroxytetrahydropyran derivatives.

  • Reaction Setup: To a stirred solution of a homoallylic alcohol (1.0 mmol) and an aldehyde (1.2 mmol) in water (5 mL) at room temperature, add phosphomolybdic acid (10 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the desired 4-hydroxytetrahydropyran.

Quantitative Data for Selected Prins Cyclizations:

Catalyst/ConditionsHomoallylic AlcoholAldehydeYield (%)Diastereoselectivity (cis:trans)Reference
Phosphomolybdic acid, H₂O, rt3-Buten-1-olBenzaldehyde92>99:1[7]
In(OTf)₃, CH₂Cl₂, rt3-Buten-1-olBenzaldehyde85>95:5 (cis)[8]
TMSOTf, CH₂Cl₂, -78 °C(Z)-4-Phenyl-3-buten-1-olAcetaldehyde8895:5 (cis)[8]
Perrhenic acid, CH₂Cl₂, rt3-Chloro-3-buten-1-olIsovaleraldehyde75>98:2 (cis)[9]
Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of dihydropyran rings, which can be readily reduced to the corresponding tetrahydropyrans. This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, typically an aldehyde or ketone.

Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction [10]

This protocol describes the enantioselective synthesis of a dihydropyran cycloadduct.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral Cr(III) catalyst (10 mol%).

  • Reaction Setup: To a solution of the catalyst in a suitable solvent (e.g., CH₂Cl₂), add the silyl enol ether (1.0 equiv) at -78 °C.

  • Addition of Dienophile: Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.

  • Reaction and Quenching: Stir the reaction at -78 °C until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Work-up and Purification: Warm the mixture to room temperature and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the dihydropyran. Subsequent reduction (e.g., with H₂/Pd-C) affords the tetrahydropyran.

Quantitative Data for Selected Hetero-Diels-Alder Reactions:

DieneDienophileCatalyst/ConditionsYield (%)Enantiomeric Excess (%)Reference
Danishefsky's dieneBenzaldehyde(S)-BINOL-Ti(OⁱPr)₂9598[11]
1-Methoxy-3-trimethylsilyloxy-1,3-butadieneGlyoxylic acid ethyl esterChiral bis(oxazoline)-Cu(II)8791[12]
(E)-1-Phenyl-3-trimethylsilyloxy-1,3-butadieneBenzyloxyacetaldehydeChiral Cr(III) catalyst8291[10]
EnoneAryl trifluoromethyl ketoneAmine-based catalyst9095[13]
Intramolecular Hydroalkoxylation

The intramolecular hydroalkoxylation of unsaturated alcohols is an atom-economical method for the synthesis of cyclic ethers, including tetrahydropyrans. This reaction can be catalyzed by various transition metals or Brønsted/Lewis acids.

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation [2]

This procedure details the cyclization of a homoallenic alcohol to a tetrahydropyran derivative.

  • Catalyst Generation: In a vial, combine Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%) in anhydrous CH₂Cl₂. The precipitation of AgCl generates the active cationic gold catalyst.

  • Reaction Setup: In a separate round-bottom flask under a nitrogen atmosphere, dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Reaction Initiation: Transfer the catalyst mixture via cannula into the solution of the alcohol.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting material is consumed (TLC analysis). Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Oxa-Michael Addition

The intramolecular oxa-Michael addition is a key strategy for the formation of tetrahydropyran rings, particularly in the synthesis of polyketide natural products. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system.

Experimental Protocol: Base-Catalyzed Intramolecular Oxa-Michael Addition [14]

This protocol describes the cyclization of a hydroxy-enone to a disubstituted tetrahydropyran.

  • Reaction Setup: To a solution of the hydroxy-enone (1.0 equiv) in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., K₂CO₃).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography.

Biological Significance and Signaling Pathways

Tetrahydropyran-containing natural products exhibit a wide range of potent biological activities, often through precise interactions with specific cellular targets and modulation of key signaling pathways.

Bryostatin 1: A Modulator of Protein Kinase C and TLR4 Signaling

Bryostatin 1 is a potent modulator of protein kinase C (PKC) isoforms.[3] By binding to the C1 domain of PKC, it can either mimic or antagonize the effects of the endogenous ligand, diacylglycerol. This modulation of PKC activity affects numerous downstream signaling cascades, including those involved in cell proliferation, apoptosis, and immune responses.[3] Additionally, bryostatin 1 has been shown to act as a ligand for Toll-like receptor 4 (TLR4), activating innate immunity pathways.[15]

Bryostatin_Signaling cluster_PKC PKC Pathway cluster_TLR4 TLR4 Pathway Bryostatin Bryostatin 1 PKC Protein Kinase C (PKC) Bryostatin->PKC Binds to C1 domain TLR4 Toll-like Receptor 4 (TLR4) Bryostatin->TLR4 Acts as a ligand Downstream_PKC Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream_PKC Activates/Modulates Cell_Response_PKC Cellular Responses (Proliferation, Apoptosis, Synaptogenesis) Downstream_PKC->Cell_Response_PKC MyD88 MyD88 TLR4->MyD88 NFkB_TLR4 NF-κB MyD88->NFkB_TLR4 Cytokines Cytokine Production NFkB_TLR4->Cytokines Immune_Response Innate Immune Response Cytokines->Immune_Response

Signaling pathways modulated by Bryostatin 1.

Brevetoxins: Potent Activators of Voltage-Gated Sodium Channels

Brevetoxins exert their neurotoxic effects by binding to site 5 on the α-subunit of voltage-gated sodium channels (VSSCs).[2] This binding leads to a persistent activation of these channels, causing an uncontrolled influx of sodium ions into neurons. The consequences of this include repetitive nerve firing and, ultimately, failure of the electrochemical gradient necessary for nerve impulse transmission.[2][7]

Brevetoxin_Signaling cluster_effects Cellular Effects Brevetoxin Brevetoxin VSSC Voltage-Gated Sodium Channel (VSSC) α-subunit (Site 5) β-subunit Brevetoxin->VSSC:alpha Binds Lowered_AP Lowered Activation Potential VSSC->Lowered_AP Persistent_Activation Persistent Channel Activation VSSC->Persistent_Activation Inhibited_Inactivation Inhibition of Inactivation VSSC->Inhibited_Inactivation Node_of_Ranvier Neuron Axon Na_Influx Massive Na+ Influx Lowered_AP->Na_Influx Persistent_Activation->Na_Influx Inhibited_Inactivation->Na_Influx Nerve_Firing Repetitive Nerve Firing Na_Influx->Nerve_Firing Neurotoxicity Neurotoxicity Nerve_Firing->Neurotoxicity

Mechanism of action of Brevetoxins on neuronal cells.

Phorboxazoles: Inducers of Cytokeratin-Cdk4 Interaction

The potent cytostatic activity of phorboxazoles stems from a unique mechanism of action. These molecules have been shown to induce an interaction between cytokeratin and cyclin-dependent kinase 4 (Cdk4).[4] This leads to the sequestration of Cdk4 onto cytokeratin filaments, preventing its translocation to the nucleus and thereby arresting the cell cycle in the S phase.[16]

Phorboxazole_Workflow Phorboxazole Phorboxazole Cytokeratin Cytokeratin Filaments Phorboxazole->Cytokeratin Induces interaction with Cdk4 Complex Cytokeratin-Cdk4 Complex Cytokeratin->Complex Cdk4 Cdk4 Cdk4->Complex Nucleus Nucleus Complex->Nucleus Sequesters Cdk4 (Prevents nuclear import) CellCycle Cell Cycle Progression Nucleus->CellCycle Cdk4 required for Arrest S-Phase Arrest CellCycle->Arrest is blocked

References

Stability and Storage of 4-Formyltetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Formyltetrahydropyran (also known as Tetrahydropyran-4-carbaldehyde). Understanding the chemical stability of this versatile building block is critical for ensuring its quality, efficacy, and safety in research and drug development applications. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its proper handling and storage.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 166 - 166.5 °C[4]
Density 1.084 g/cm³ at 25 °C[4]
Flash Point 65 °C
Solubility Soluble in organic solvents, insoluble in water.[4]
CAS Number 50675-18-8[1]

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The compound is sensitive to oxidation and may be susceptible to polymerization or other degradation pathways if not stored correctly.

Recommended Storage:

Based on information from various suppliers and safety data sheets, the following storage conditions are recommended to ensure the long-term stability of this compound:

  • Temperature: Store in a cool, dry place. Specific recommendations range from refrigeration (2-8 °C) to freezing (-20 °C) for long-term storage.[2][5]

  • Atmosphere: An inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[5] Aldehydes are known to be sensitive to air.

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.

  • Light: Protect from light, which can catalyze degradation reactions.

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[6] Strong bases should also be avoided as they can catalyze aldol reactions or other decompositions.[6]

Summary of Storage Recommendations:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (short-term) or -20 °C (long-term)To minimize degradation kinetics.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the aldehyde group.
Container Tightly sealed, opaque containerTo protect from air, moisture, and light.
Avoid Heat, ignition sources, strong oxidizing agents, strong basesTo prevent fire, explosive vapor-air mixtures, and chemical decomposition.[6][7]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation mechanisms can be inferred based on the chemical reactivity of the aldehyde functional group and the tetrahydropyran ring, as well as studies on similar molecules like 4-Methyltetrahydropyran.[7][8]

Key Potential Degradation Routes:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (Tetrahydropyran-4-carboxylic acid). This is a common degradation pathway for aldehydes and can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts. This can lead to the formation of oligomeric or polymeric impurities.

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. While this compound has alpha-hydrogens, base-catalyzed self-condensation (aldol reaction) is more likely.

  • Ring Opening: Under harsh acidic or basic conditions, the ether linkage in the tetrahydropyran ring could potentially be cleaved, although this is generally less likely under typical storage conditions compared to reactions of the aldehyde group.

The following diagram illustrates the most probable degradation pathway via oxidation.

G Potential Oxidation Pathway of this compound A This compound C Tetrahydropyran-4-carboxylic acid A->C Oxidation B [O] (e.g., Air, Light)

Caption: Oxidation of this compound to its carboxylic acid.

Experimental Protocols for Stability Testing

To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop stability-indicating analytical methods. The following protocols are based on general guidelines for forced degradation studies and can be adapted for this compound.[4][6]

General Workflow for Forced Degradation Studies:

The diagram below outlines a typical workflow for conducting forced degradation studies.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Sample Collection at Time Points A->F B Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Degradation (e.g., 80°C, solid state) D->F E Photolytic Degradation (ICH Q1B guidelines) E->F G Neutralization (for acid/base samples) F->G H Analytical Method (e.g., HPLC, GC-MS) G->H I Characterization of Degradation Products H->I

References

The Tetrahydropyran Motif: A Cornerstone in Natural Product Bioactivity and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a six-membered heterocyclic ether, is a privileged scaffold frequently encountered in a vast array of natural products. Its prevalence is particularly notable in complex molecules derived from marine and microbial sources, where it plays a pivotal role in defining their three-dimensional structure and, consequently, their remarkable biological activities. This guide provides a comprehensive overview of the significance of the THP motif, delving into its biosynthesis, diverse biological functions, and its escalating importance in the realm of drug discovery and development.

Biosynthesis of the Tetrahydropyran Ring

The construction of the THP ring in nature is a testament to the elegance and efficiency of enzymatic catalysis. While several biosynthetic routes have been proposed, a predominant mechanism involves the stereospecific cyclization of a linear polyketide precursor. This process is often initiated by a polyketide synthase (PKS) that assembles the carbon backbone. Subsequent enzymatic modifications, including epoxidation and ring-opening reactions, lead to the formation of the cyclic ether.

A key pathway involves the action of a flavin-dependent monooxygenase, which introduces an epoxide into the polyketide chain. This is followed by an enzyme-catalyzed intramolecular epoxide ring opening (IERO) by a distal hydroxyl group. Nature has evolved enzymes, such as epoxide hydrolases, to control the regioselectivity of this ring opening, favoring the 6-endo-tet cyclization to form the thermodynamically stable six-membered THP ring over the kinetically favored 5-exo-tet cyclization that would yield a tetrahydrofuran (THF) ring.[1]

Tetrahydropyran Biosynthesis Polyketide Precursor Polyketide Precursor Epoxidation Epoxidation Polyketide Precursor->Epoxidation Flavin-dependent monooxygenase Epoxidized Intermediate Epoxidized Intermediate Epoxidation->Epoxidized Intermediate Intramolecular Epoxide Ring Opening (IERO) Intramolecular Epoxide Ring Opening (IERO) Epoxidized Intermediate->Intramolecular Epoxide Ring Opening (IERO) Epoxide Hydrolase (6-endo-tet) Tetrahydropyran Ring Tetrahydropyran Ring Intramolecular Epoxide Ring Opening (IERO)->Tetrahydropyran Ring

Figure 1: Generalized biosynthetic pathway for tetrahydropyran ring formation.

Biological Activities of THP-Containing Natural Products

The rigid, chair-like conformation of the THP ring often serves as a molecular scaffold, positioning various functional groups in a precise three-dimensional arrangement. This structural constraint is crucial for high-affinity interactions with biological targets, leading to a broad spectrum of potent biological activities.

Anticancer Activity

A significant number of THP-containing natural products exhibit potent cytotoxic and antiproliferative effects against various cancer cell lines. Neopeltolide, a marine macrolide, is a prime example, demonstrating cytotoxicity in the nanomolar range.[2] Its mechanism of action involves the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain, leading to a decrease in ATP synthesis.[3]

Natural ProductCancer Cell LineIC50 ValueReference
NeopeltolideA549 (Human Lung Adenocarcinoma)1.17 nM[4]
NCI/ADR-RES (Ovarian Sarcoma)5.1 nM[2]
P388 (Murine Leukemia)0.56 nM[2]
9-DemethylneopeltolideP388 (Murine Leukemia)0.899 nM[4]
FR901464Human Cancer CellsSingle-digit nM[5]
Antifungal Activity

The THP motif is also a common feature in polyketide natural products with significant antifungal properties. These compounds often disrupt the fungal cell membrane or interfere with essential metabolic pathways.

Natural ProductFungal StrainMIC Value (µM)Reference
NeopeltolideCandida albicans0.625 µg/mL[4]
Polyketide Compound 6Penicillium italicum6.25[6]
Polyketide Compound 9Penicillium italicum6.25[6]
Chromone Derivative 3Candida albicans25[7]
Anti-inflammatory Activity

Several THP-containing compounds have demonstrated potent anti-inflammatory effects. They often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and various interleukins. For instance, a synthetic THP derivative, LS19, has been shown to reduce levels of TNF-α, IL-6, and nitric oxide in RAW 264.7 macrophage cells.[8] Another derivative, LS20, also demonstrated an anti-inflammatory effect related to the inhibition of pro-inflammatory cytokine production.[9]

Neuroprotective and Neurotoxic Activity

Role in Drug Discovery

The tetrahydropyran moiety is increasingly recognized as a valuable component in modern drug design. It is considered a bioisostere of a cyclohexane ring, but with several advantages. The introduction of the oxygen atom reduces lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target.

The anticancer drug Eribulin (Halaven®), a synthetic analogue of the marine natural product halichondrin B, prominently features multiple THP rings and is a testament to the successful incorporation of this motif in a clinically approved therapeutic.

Key Signaling Pathways Modulated by THP-Containing Natural Products

The diverse biological activities of THP-containing natural products stem from their ability to interact with and modulate key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[11] Natural products are a rich source of inhibitors for this pathway.[12] While the direct interaction of many THP-containing compounds with this pathway is still under investigation, the potent antiproliferative effects of molecules like neopeltolide suggest a potential modulation of this or related pathways.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Neopeltolide Neopeltolide (Potential Target) Neopeltolide->mTOR Inhibition?

Figure 2: Potential modulation of the PI3K/Akt/mTOR pathway by THP natural products.

Voltage-Gated Sodium Channels

As mentioned earlier, marine polyether toxins containing multiple THP rings, such as brevetoxins, exert their neurotoxicity by targeting voltage-gated sodium channels (VGSCs).[13] They bind to site 5 on the α-subunit of the channel, causing a shift in the voltage-dependence of activation to more negative potentials and inhibiting channel inactivation. This leads to a persistent influx of sodium ions, uncontrolled nerve firing, and ultimately, neurotoxicity.[10]

VGSC_Modulation cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Depolarization Persistent Depolarization Na_in->Depolarization Leads to Na_out Na+ Na_out->VGSC Brevetoxin Brevetoxin Brevetoxin->VGSC Binds to Site 5 Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity

Figure 3: Mechanism of brevetoxin action on voltage-gated sodium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of THP-containing natural products.

Cytotoxicity/Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]

Protocol:

  • Cell Seeding: Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[2] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THP-containing natural product (e.g., neopeltolide) in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with THP compound (various concentrations) B->C D Incubate (e.g., 48-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Solubilize formazan crystals (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 value H->I

Figure 4: Workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a fungus.

Principle: A standardized fungal inoculum is challenged with serial dilutions of the antifungal compound in a liquid broth medium. After incubation, the wells are visually inspected for fungal growth.

Protocol (based on CLSI guidelines): [17]

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration (e.g., 2 x 10³ cells/mL for C. albicans).[17]

  • Compound Dilution: Prepare serial twofold dilutions of the THP-containing antifungal compound in a 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL.

  • Inoculation: Add 50 µL of the adjusted fungal inoculum to each well containing 50 µL of the diluted compound. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the growth control well.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent. The intensity of the color developed is proportional to the nitrite concentration.[18]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[10]

  • Compound Treatment: Pre-treat the cells with various concentrations of the THP-containing compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 18-24 hours.[18]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[10]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.

Principle: Human neuroblastoma SH-SY5Y cells are a common in vitro model for neurodegenerative diseases. A neurotoxin (e.g., hydrogen peroxide (H₂O₂), amyloid-β peptide, or MPP⁺) is used to induce cell death, and the protective effect of the test compound is assessed by measuring cell viability (e.g., using the MTT assay).[4]

Protocol:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. The cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid.[4]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the THP-containing compound for a specified period (e.g., 2-24 hours).

  • Induction of Neurotoxicity: Add a neurotoxin (e.g., 100 µM H₂O₂) and co-incubate for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 5.1.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion

The tetrahydropyran motif is a structurally and biologically significant scaffold that is integral to the function of a wide range of natural products. Its rigid conformation and the electronic properties conferred by the ether oxygen make it a key determinant of molecular recognition and bioactivity. The diverse and potent biological activities of THP-containing natural products, from anticancer to antifungal and neuroactive properties, underscore their importance as lead compounds in drug discovery. As synthetic methodologies for the stereoselective construction of substituted THP rings continue to advance, and our understanding of their biosynthetic pathways deepens, the exploration of this privileged motif will undoubtedly continue to yield novel and impactful therapeutic agents. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable natural molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Formyltetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-formyltetrahydropyran from 4-cyanotetrahydropyran, a key transformation in the synthesis of various heterocyclic compounds with medicinal applications.[1][2] The primary method detailed is the partial reduction of the nitrile using Diisobutylaluminium hydride (DIBAL-H), which is a reliable and high-yielding method for producing the desired aldehyde while avoiding over-reduction to the corresponding amine.[3][4][5][6] This application note includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the experimental workflow.

Introduction

The selective reduction of nitriles to aldehydes is a critical transformation in organic synthesis, particularly in the pharmaceutical industry where aldehydes serve as versatile intermediates.[3] this compound is a valuable building block for the synthesis of various heterocyclic compounds.[1][2] The use of Diisobutylaluminium hydride (DIBAL-H) is the preferred method for the partial reduction of nitriles to aldehydes.[3][4] This is because DIBAL-H is a bulky reducing agent that, at low temperatures, forms a stable intermediate with the nitrile, preventing further reduction to the amine.[5][6] The reaction is typically carried out at -78 °C, and upon aqueous workup, the intermediate imine is hydrolyzed to the aldehyde.[3][5][7]

Key Reaction Methodologies

While several methods exist for the reduction of nitriles, the most effective for the synthesis of aldehydes is the use of DIBAL-H.[3][4] An alternative method involves the use of Raney Nickel; however, this reagent typically leads to the formation of the primary amine.[8][9][10] Therefore, for the selective synthesis of this compound from 4-cyanotetrahydropyran, the DIBAL-H reduction is the superior method.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 4-cyanotetrahydropyran using DIBAL-H.

ParameterValueReference
Starting Material4-Cyanotetrahydropyran[2]
ReagentDiisobutylaluminium hydride (DIBAL-H)[1][2]
SolventToluene[1][2]
Temperature-78 °C[1][2]
Reaction Time1 hour[1][2]
Quenching AgentSaturated ammonium chloride solution[1][2]
Yield52%[2]

Experimental Protocol

This protocol is for the synthesis of this compound from 4-cyanotetrahydropyran using DIBAL-H.

Materials:

  • 4-Cyanotetrahydropyran (1.0 g, 9.0 mmol)

  • Toluene (10 mL)

  • Diisobutylaluminium hydride (DIBAL-H) (10.8 mL, 10.8 mmol, 1.0 M solution in toluene)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-cyanotetrahydropyran (1.0 g, 9.0 mmol) in toluene (10 mL) in a round-bottom flask under a nitrogen atmosphere, slowly add a 1.0 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (10.8 mL, 10.8 mmol) at -78 °C.[1][2]

  • Stir the reaction mixture at -78 °C for 1 hour.[1][2]

  • Slowly warm the reaction mixture to room temperature.[1]

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.[1][2]

  • Extract the mixture with ethyl acetate.[1][2]

  • Combine the organic phases and wash with brine.[2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[2]

  • Purify the crude product by column chromatography to yield this compound (530 mg, 52% yield).[2]

Visualizations

Reaction Mechanism:

The following diagram illustrates the mechanism of the DIBAL-H reduction of a nitrile to an aldehyde. The reaction proceeds through the formation of an imine-alane complex which is then hydrolyzed to the aldehyde during workup.[5]

ReactionMechanism cluster_step1 Step 1: Complexation and Hydride Transfer cluster_step2 Step 2: Hydrolysis Nitrile R-C≡N Intermediate [Imine-Alane Complex] Nitrile->Intermediate + DIBAL-H DIBALH DIBAL-H Intermediate2 [Imine-Alane Complex] Aldehyde R-CHO Intermediate2->Aldehyde + H₂O experimental_workflow start Start: 4-Cyanotetrahydropyran in Toluene add_dibal Add DIBAL-H at -78°C start->add_dibal react Stir at -78°C for 1h add_dibal->react warm Warm to Room Temperature react->warm quench Quench with Saturated NH₄Cl warm->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End Product: this compound purify->end_product

References

Application Notes: Prins Cyclization for the Synthesis of Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring is a privileged six-membered oxygen-containing heterocycle frequently found in a vast array of biologically active natural products, including marine toxins, polyether antibiotics, and pheromones.[1][2] Its prevalence in medicinally important molecules, such as the anticancer agents eribulin and bryostatin, has made the THP moiety an attractive target for synthetic organic chemistry.[3][4] In drug discovery, the THP scaffold is often used as a bioisostere of a cyclohexane ring to improve physicochemical properties like lipophilicity and to introduce a potential hydrogen bond acceptor, thereby enhancing absorption, distribution, metabolism, and excretion (ADME) profiles.[5]

Among the various synthetic strategies to construct the THP skeleton, the Prins cyclization has emerged as a powerful and versatile tool.[1][6] This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through a key oxocarbenium ion intermediate to form both a C-C and a C-O bond in a single, often highly stereoselective, step.[6][7] This application note provides an overview of modern Prins cyclization methodologies, quantitative data on representative reactions, and detailed experimental protocols for key transformations.

General Mechanism of the Prins Cyclization

The Prins cyclization is typically initiated by an acid catalyst (either Brønsted or Lewis acid) which activates an aldehyde. The activated aldehyde then reacts with a homoallylic alcohol to form an oxocarbenium ion intermediate. This intermediate undergoes an intramolecular endo-cyclization, typically through a stereochemically well-defined chair-like transition state, which dictates the relative stereochemistry of the substituents on the newly formed THP ring. The resulting carbocation is then trapped by a nucleophile (e.g., water, halide, or acetate) to yield the final substituted tetrahydropyran product.[7]

G cluster_0 Reaction Initiation cluster_1 Cyclization & Trapping Reactants Homoallylic Alcohol + Aldehyde Catalyst Acid Catalyst (H+ or Lewis Acid) Oxocarbenium Oxocarbenium Ion Intermediate Catalyst->Oxocarbenium Activation TransitionState Chair-like Transition State Oxocarbenium->TransitionState Endo-Cyclization CyclizedCation Cyclized Carbocation TransitionState->CyclizedCation C-C Bond Formation Nucleophile Nucleophile (e.g., H2O, Cl-) Product Tetrahydropyran Derivative Nucleophile->Product Trapping

Caption: General mechanism of the acid-catalyzed Prins cyclization.

Data Presentation: Catalyst Systems and Performance

The choice of catalyst and reaction conditions is critical for controlling the yield and stereoselectivity of the Prins cyclization. A wide range of catalysts, from common Lewis acids to heterogeneous systems and chiral Brønsted acids, have been successfully employed.

Table 1: Performance of Selected Lewis Acid-Catalyzed Prins Cyclizations

Catalyst Substrates Solvent Conditions Product Yield Diastereoselectivity (d.r.) Reference
BF₃·OEt₂ (1.2 equiv) 3-Bromobut-3-en-1-ols + Aldehydes 1,2-Dichloroethane (DCE) -35 °C 2,6-Disubstituted Tetrahydropyranones Good Excellent [2]
InCl₃ (mild Lewis acid) Ene-carbamate + Benzaldehyde Not specified Not specified all-cis-Tetrahydropyran-4-one Excellent Not specified [7]
BiCl₃ (microwave-assisted) Homoallylic alcohol + Aldehyde Not specified Microwave 4-Chloro-cis-2,6-disubstituted THP Not specified Single diastereomer [1]
BiCl₃ / TMSCl Vinylsilyl alcohol + Aldehyde Dichloromethane (DCM) 0 °C to RT Polysubstituted 4-chloro-THP 40-83% High (single isomer reported)

| SnBr₄ | α-Acetoxy ether | Not specified | Not specified | Axially substituted THP | Good | 9:79 (axial:equatorial) |[7] |

Table 2: Performance of Brønsted Acid and Other Prins Cyclization Variants

Catalyst / Method Substrates Solvent Conditions Product Yield Stereoselectivity Reference
Phosphomolybdic Acid (PMA) Homoallylic alcohol + Aldehyde Water Room Temp. 4-Hydroxytetrahydropyran 80-92% High (all-cis) [1]
Silyl-Prins (TMSNTf₂) Homoallylic alcohol from asymmetric allylation PhCF₃ Not specified cis-2,6-Disubstituted 4-methylene-THP 91% d.r. = 5:1 [1]
Chiral Imino-imidodiphosphate (iIDP) Homoallylic alcohol + Aldehyde Not specified Not specified 4-Methylene-THP Very Good High enantioselectivity

| Prins-Ritter (HBF₄·OEt₂) | 6-Methylhept-5-en-2-ol + Arylaldehyde + Nitrile | Not specified | Not specified | 4-Amido-THP derivative | Not specified | Single diastereomer |[7] |

Experimental Protocols

The following protocols are representative examples of common Prins cyclization methodologies.

Protocol 1: BF₃·OEt₂-Mediated Diastereoselective Synthesis of Tetrahydropyranones[2]

This protocol describes the synthesis of 2,6-disubstituted tetrahydropyranones from 3-bromobut-3-en-1-ols.

Materials:

  • 3-Bromobut-3-en-1-ol derivative (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and cooling bath (e.g., acetone/dry ice).

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the 3-bromobut-3-en-1-ol (1.0 equiv) and the aldehyde (1.2 equiv).

  • Dissolve the substrates in anhydrous DCE.

  • Cool the reaction mixture to -35 °C using a suitable cooling bath.

  • Slowly add BF₃·OEt₂ (1.2 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyranone.

Protocol 2: Aqueous Prins Cyclization using Phosphomolybdic Acid (PMA)[1]

This environmentally friendly protocol utilizes water as both the solvent and nucleophile.

Materials:

  • Homoallylic alcohol (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Phosphomolybdic acid (PMA) (10 mol%)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, add the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol).

  • Add water to the flask, followed by phosphomolybdic acid (10 mol%).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to obtain the pure 4-hydroxytetrahydropyran derivative.

Protocol 3: BiCl₃/TMSCl-Promoted Silyl-Prins Cyclization

This procedure is used for the synthesis of polysubstituted halogenated tetrahydropyrans from vinylsilyl alcohols.

Materials:

  • Vinylsilyl alcohol (e.g., alcohol 1a or 1b ) (0.5 mmol, 1.0 equiv)

  • Aldehyde (0.6 mmol, 1.2 equiv)

  • Bismuth(III) chloride (BiCl₃) (0.025 mmol, 0.05 equiv)

  • Chlorotrimethylsilane (TMSCl) (0.6 mmol, 1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Standard flame-dried glassware, magnetic stirrer, and ice bath.

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add BiCl₃ (0.05 equiv) and the corresponding aldehyde (1.2 equiv) in anhydrous DCM.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly introduce TMSCl (1.2 equiv) and stir the mixture for 5 minutes.

  • Add a solution of the vinylsilyl alcohol (1.0 equiv) in a small amount of anhydrous DCM dropwise.

  • Follow the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting materials are consumed, partially evaporate the solvent and filter the mixture through a small plug of silica gel.

  • Evaporate the remaining volatiles under reduced pressure.

  • Purify the crude mixture by flash column chromatography (typically with hexane/ethyl acetate mixtures) to yield the pure halogenated tetrahydropyran product.

General Experimental Workflow

The successful synthesis and characterization of tetrahydropyran derivatives via Prins cyclization follow a standard workflow in synthetic organic chemistry.

G cluster_prep Preparation & Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A 1. Reaction Setup (Dry glassware, inert atmosphere) B 2. Addition of Reactants (Homoallylic alcohol, aldehyde, solvent) A->B C 3. Catalyst Addition (Cooled solution) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Reaction Quench (e.g., add NaHCO₃) D->E Reaction Complete F 6. Aqueous Workup (Extraction with organic solvent) E->F G 7. Drying & Concentration (Dry over Na₂SO₄, evaporate) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Characterization (NMR, HRMS, IR) H->I Pure Compound

Caption: A typical experimental workflow for Prins cyclization.

References

Application Notes and Protocols: 4-Formyltetrahydropyran as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and metabolic stability.[1][2] As a bioisostere of a cyclohexane ring, the THP motif can improve aqueous solubility and modulate lipophilicity, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. 4-Formyltetrahydropyran, with its reactive aldehyde functionality, serves as a versatile and valuable building block for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. This document provides detailed application notes and protocols for the utilization of this compound in medicinal chemistry.

Key Applications of this compound

The aldehyde group of this compound is a gateway to a multitude of chemical transformations, allowing for the introduction of various pharmacophoric features. Key applications include:

  • Synthesis of Amine Scaffolds: Reductive amination of the formyl group provides access to primary, secondary, and tertiary amines. These amine-containing THP derivatives are crucial components in many kinase inhibitors, where the nitrogen atom can form key hydrogen bond interactions with the target protein.[2]

  • Carbon-Carbon Bond Formation: The Wittig reaction and its variants allow for the extension of the carbon skeleton by converting the aldehyde into an alkene. This provides a route to a variety of functionalized derivatives.

  • Formation of Heterocyclic Systems: The aldehyde can participate in multicomponent reactions to construct diverse heterocyclic systems, further expanding the chemical space accessible from this building block.

  • Synthesis of Oximes and their Derivatives: Reaction with hydroxylamine and subsequent modifications can lead to oxime ethers and other derivatives with potential biological activities.[3]

Application in Kinase Inhibitor Synthesis

The tetrahydropyran ring is a common feature in modern kinase inhibitors. The incorporation of a 4-(aminomethyl)tetrahydropyran moiety, readily synthesized from this compound, can improve the ADME profile and overall potency of the inhibitor.

Below is a generalized synthetic workflow for the incorporation of the this compound building block into a kinase inhibitor scaffold.

G This compound This compound Reductive_Amination Reductive Amination This compound->Reductive_Amination Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reductive_Amination THP_Amine 4-(Aminomethyl)tetrahydropyran Derivative Reductive_Amination->THP_Amine Coupling_Reaction Coupling Reaction (e.g., Amide formation) THP_Amine->Coupling_Reaction Kinase_Scaffold Kinase Inhibitor Scaffold Precursor Kinase_Scaffold->Coupling_Reaction Final_Inhibitor Final Kinase Inhibitor Coupling_Reaction->Final_Inhibitor

Synthetic workflow for a kinase inhibitor.
Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors containing a tetrahydropyran moiety, demonstrating the potency that can be achieved with this scaffold. While the syntheses of these specific compounds may not have started from this compound, they exemplify the biological potential of the resulting structures.

Compound IDTarget KinaseIC50 (nM)Reference
1b Haspin57[4]
1c Haspin66[4]
2c Haspin62[4]
Compound 52 EGFRL858R/T790M/C797S0.55[5]
Compound 4h P-glycoprotein (in MCF-7/ADR cells)0.7 µM[6]
Compound 4g P-glycoprotein (in MCF-7/ADR cells)0.9 µM[6]

Application in GPCR Antagonist Synthesis

Derivatives of tetrahydropyran are also utilized in the synthesis of G-protein-coupled receptor (GPCR) antagonists. For instance, potent and selective histamine H3 receptor antagonists have been developed using scaffolds derived from tetrahydropyran precursors. These antagonists have shown promise in the treatment of cognitive disorders.

Below is a diagram illustrating a simplified signaling pathway for a G-protein coupled receptor and the point of intervention for an antagonist.

G cluster_cell Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Response Cellular Response Effector->Response Agonist Agonist (e.g., Histamine) Agonist->GPCR Antagonist Antagonist (THP-derived) Antagonist->GPCR blocks

GPCR signaling and antagonist intervention.

Experimental Protocols

Protocol 1: Reductive Amination of this compound

This protocol describes a general procedure for the synthesis of a secondary amine from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous dichloromethane at room temperature, add a catalytic amount of glacial acetic acid.

  • Stir the mixture for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(aminomethyl)tetrahydropyran derivative.

Quantitative Data: Representative Reaction Yields

Starting AldehydeAmineReducing AgentProductYield (%)Reference
4-CyanotetrahydropyranAmmoniaRaney Nickel, H₂4-(Aminomethyl)tetrahydropyran85.3[7]

Note: This example starts from the nitrile, which is readily reduced to the primary amine, a key intermediate accessible from this compound via reductive amination with ammonia.

Protocol 2: Wittig Reaction of this compound

This protocol provides a general method for the olefination of this compound using a phosphorus ylide.

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide is observed.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and obtain the desired alkene.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactive aldehyde functionality provides a convenient handle for the introduction of diverse chemical moieties, enabling the synthesis of complex molecular architectures with desirable pharmacological properties. The protocols and data presented herein offer a foundation for researchers to explore the chemical space around this privileged scaffold in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: The Wittig Reaction with 4-Formyltetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-formyltetrahydropyran in the Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1][2][3][4][5][6][7][8] This document outlines the reaction mechanism, stereochemical considerations, and detailed experimental protocols for the synthesis of various 4-alkenyl-tetrahydropyran derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction to the Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful method for converting aldehydes and ketones into alkenes.[7][8] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). The key driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.

When applied to this compound, the Wittig reaction provides a direct route to 4-substituted vinyl tetrahydropyrans. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphorus ylide employed.[2][3][4]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide.

The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphorus ylide:

  • Non-stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive and their reaction with aldehydes is generally under kinetic control. This leads to the rapid formation of a cis-oxaphosphetane intermediate, which subsequently collapses to afford the (Z)-alkene as the major product.[2][3]

  • Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and their reaction with aldehydes is reversible, allowing for thermodynamic control. The more stable trans-oxaphosphetane intermediate is favored, leading to the formation of the (E)-alkene as the predominant product.[2][3]

  • Semi-stabilized Ylides: Ylides with substituents like phenyl groups that offer moderate stabilization often provide a mixture of (E)- and (Z)-alkenes.[4]

Below is a diagram illustrating the general mechanism of the Wittig reaction.

Wittig_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Products Aldehyde 4-Formyl- tetrahydropyran Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph3P=CHR) Alkene 4-Alkenyl- tetrahydropyran Oxaphosphetane->Alkene syn-elimination TPO Triphenylphosphine oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

General Considerations
  • All reactions involving the generation of unstabilized ylides should be performed under an inert atmosphere (e.g., nitrogen or argon) as they are sensitive to air and moisture.[2]

  • Anhydrous solvents are crucial for the successful formation of the ylide.

  • The removal of the triphenylphosphine oxide byproduct can sometimes be challenging. Purification methods such as crystallization or column chromatography are often necessary.

Protocol 1: Synthesis of 4-Vinyltetrahydropyran (using a non-stabilized ylide)

This protocol describes the reaction of this compound with methyltriphenylphosphonium bromide to yield 4-vinyltetrahydropyran, an example of a reaction with a non-stabilized ylide which is expected to favor the (Z)-isomer where applicable.

Reactants and Expected Product:

ReactantStructureProductStructure
This compoundO(C1CCCC1)C=O4-VinyltetrahydropyranO(C1CCCC1)C=C
Methyltriphenylphosphonium bromide--INVALID-LINK--(c2ccccc2)(c3ccccc3)C[Br-]Triphenylphosphine oxideO=P(c1ccccc1)(c2ccccc2)(c3ccccc3)

Experimental Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Ylide Formation: Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), to the cooled suspension. The formation of the orange-red ylide is typically observed. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C. In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of THF).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Illustrative Data (based on similar reactions):

ParameterValue
Reaction Time2 - 4 hours
Yield 70 - 90% (crude)
E/Z Ratio Predominantly Z
Protocol 2: Synthesis of Ethyl 2-(tetrahydropyran-4-ylidene)acetate (using a stabilized ylide)

This protocol outlines the reaction of this compound with (carbethoxymethylene)triphenylphosphorane, a stabilized ylide, which is expected to yield the (E)-isomer as the major product.

Reactants and Expected Product:

ReactantStructureProductStructure
This compoundO(C1CCCC1)C=OEthyl 2-(tetrahydropyran-4-ylidene)acetateO(C1CCCC1)C=C(C(=O)OCC)
(Carbethoxymethylene)triphenylphosphoraneO=C(OCC)C=P(c1ccccc1)(c2ccccc2)(c3ccccc3)Triphenylphosphine oxideO=P(c1ccccc1)(c2ccccc2)(c3ccccc3)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Addition of Ylide: Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) to the solution. Stabilized ylides are often commercially available and can be handled in air.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (depending on the reactivity) for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is no longer observed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide may precipitate out of non-polar solvents upon cooling or by adding a non-polar co-solvent like hexane. The precipitate can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Illustrative Data (based on similar reactions):

ParameterValue
Reaction Time4 - 12 hours
Yield 60 - 85%
E/Z Ratio Predominantly E

Visualized Workflows and Relationships

Experimental Workflow

The following diagram illustrates a typical workflow for a Wittig reaction.

Wittig_Workflow A 1. Prepare Ylide (Phosphonium Salt + Base) B 2. Add Aldehyde (this compound) A->B C 3. Reaction (Stir at RT or Heat) B->C D 4. Quench Reaction C->D E 5. Extraction D->E F 6. Drying and Concentration E->F G 7. Purification (Chromatography/Crystallization) F->G H Final Product G->H

Caption: A typical experimental workflow for the Wittig reaction.

Ylide Stability and Stereochemical Outcome

The relationship between the type of ylide used and the resulting alkene stereochemistry is a critical aspect of planning a Wittig synthesis.

Ylide_Stereochemistry cluster_Ylide Ylide Type cluster_Outcome Primary Stereochemical Outcome NonStabilized Non-Stabilized (e.g., Alkyl) Z_Alkene (Z)-Alkene NonStabilized->Z_Alkene Kinetic Control Stabilized Stabilized (e.g., Ester) E_Alkene (E)-Alkene Stabilized->E_Alkene Thermodynamic Control

Caption: Relationship between ylide stability and alkene stereochemistry.

Conclusion

The Wittig reaction is a versatile and reliable method for the synthesis of 4-alkenyl-tetrahydropyran derivatives from this compound. By carefully selecting the appropriate phosphorus ylide, researchers can control the stereochemical outcome of the reaction to obtain either the (E)- or (Z)-isomer of the desired product. The protocols provided herein offer a solid foundation for the application of this important transformation in various research and development settings. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific target molecules.

References

Application Notes and Protocols: Aldol Condensation Reactions with 4-Formyltetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] This reaction, which can be catalyzed by acid or base, involves the addition of an enol or enolate of a carbonyl compound to another carbonyl compound, forming a β-hydroxy carbonyl adduct.[1] Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound. The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently found in natural products and pharmaceutical agents due to its favorable physicochemical properties. The incorporation of a formyl group at the 4-position of the tetrahydropyran ring provides a versatile handle for elaboration, making 4-Formyltetrahydropyran a potentially valuable building block in drug discovery.

These application notes aim to provide a foundational understanding and generalized protocols for approaching Aldol condensation reactions with this compound, based on established methodologies for similar substrates. The information presented herein is intended to serve as a starting point for researchers to develop specific reaction conditions for their desired transformations.

General Principles and Considerations

In a typical Aldol reaction involving this compound, the aldehyde would act as the electrophilic partner, reacting with an enolate generated from a ketone or another aldehyde. Key considerations for designing such a reaction include the choice of catalyst, solvent, temperature, and the nature of the enolate precursor.

Catalysis:

  • Base-Catalyzed: Traditional base-catalyzed Aldol reactions often employ strong bases like sodium hydroxide or lithium diisopropylamide (LDA) to generate the enolate. These conditions are often harsh and can lead to side reactions.

  • Acid-Catalyzed: Acid catalysis proceeds through an enol intermediate.

  • Organocatalysis: In recent years, organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for asymmetric Aldol reactions.[2] These catalysts can provide high levels of stereocontrol (both diastereoselectivity and enantioselectivity) under mild conditions.[3][4]

Stereoselectivity:

The reaction of this compound with a ketone will generate a new stereocenter at the β-position to the carbonyl group of the adduct. If the ketone is unsymmetrical, an additional stereocenter can be formed at the α-position. Controlling the relative and absolute stereochemistry of these newly formed centers is a crucial aspect of modern synthetic chemistry. Organocatalysts are particularly adept at inducing high levels of stereoselectivity.

Hypothetical Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and desired outcomes.

Protocol 1: Proline-Catalyzed Aldol Reaction of this compound with a Ketone (e.g., Acetone)

This protocol describes a potential approach for the asymmetric Aldol addition of acetone to this compound using L-proline as an organocatalyst.

Materials:

  • This compound

  • Acetone (anhydrous)

  • L-Proline

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of L-proline (e.g., 20 mol%) in anhydrous DMSO, add this compound (1.0 equivalent).

  • Add anhydrous acetone (e.g., 5-10 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy ketone.

Expected Outcome:

This reaction would be expected to produce a chiral β-hydroxy ketone. The enantioselectivity would depend on the catalyst and reaction conditions.

Protocol 2: Base-Catalyzed Aldol Condensation of this compound with a Ketone (e.g., Cyclohexanone)

This protocol outlines a general procedure for a base-catalyzed Aldol condensation, which typically leads to the α,β-unsaturated ketone product.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred mixture.

  • Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Due to the lack of specific experimental data in the literature for Aldol reactions of this compound, a quantitative data table cannot be provided. Researchers undertaking these reactions would need to generate this data empirically. Key parameters to quantify and tabulate would include:

Table 1: Hypothetical Data Table for Aldol Reaction of this compound with Various Ketones

EntryKetoneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1AcetoneL-Proline (20)DMSO2524Data to be determinedN/AData to be determined
2CyclohexanoneL-Proline (20)DMSO2548Data to be determinedData to be determinedData to be determined
3AcetoneNaOH (10)EtOH/H₂O5012Data to be determinedN/AN/A
4CyclohexanoneNaOH (10)EtOH/H₂O5018Data to be determinedData to be determinedN/A

Visualizations

Aldol Reaction Signaling Pathway

Aldol_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Aldol Adduct (Alkoxide) Aldol Adduct (Alkoxide) This compound->Aldol Adduct (Alkoxide) Ketone Ketone Enolate Enolate Ketone->Enolate Base Enolate->Aldol Adduct (Alkoxide) Nucleophilic Attack beta-Hydroxy Ketone beta-Hydroxy Ketone Aldol Adduct (Alkoxide)->beta-Hydroxy Ketone Protonation alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone beta-Hydroxy Ketone->alpha,beta-Unsaturated Ketone Dehydration (-H2O)

Caption: General pathway of a base-catalyzed Aldol reaction.

Experimental Workflow for a Proline-Catalyzed Aldol Reaction

Experimental_Workflow A 1. Reaction Setup - Add this compound, Ketone, L-Proline, and Solvent to flask B 2. Reaction - Stir at specified temperature - Monitor by TLC A->B C 3. Work-up - Quench reaction - Aqueous extraction B->C D 4. Isolation - Dry organic layer - Concentrate solvent C->D E 5. Purification - Column chromatography D->E F Pure Aldol Product E->F

Caption: Workflow for an organocatalyzed Aldol reaction.

Applications in Drug Development

The β-hydroxy ketone and α,β-unsaturated ketone products derived from the Aldol reaction of this compound would be valuable intermediates in medicinal chemistry. The tetrahydropyran ring can impart desirable pharmacokinetic properties, while the newly introduced functionality provides a point for further diversification to explore structure-activity relationships (SAR) and develop novel drug candidates. The chiral nature of the products from asymmetric variants is particularly important, as the biological activity of pharmaceuticals is often dependent on their stereochemistry.

Conclusion

While specific literature on the Aldol condensation of this compound is currently limited, the general principles of this powerful reaction provide a strong foundation for its application to this substrate. By employing established protocols, particularly those utilizing organocatalysts like proline, researchers can likely develop efficient and stereoselective methods to synthesize novel β-hydroxy ketones and their derivatives incorporating the tetrahydropyran scaffold. Such compounds hold significant potential as building blocks for the discovery and development of new therapeutic agents. Further research in this specific area is warranted to fully explore the synthetic utility of this compound in Aldol chemistry.

References

Reductive Amination Protocols for 4-Formyltetrahydropyran: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This process, which transforms a carbonyl group into an amine via an intermediate imine, is widely employed in the pharmaceutical and agrochemical industries due to its efficiency and broad substrate scope.[1][2] For drug development professionals, the tetrahydropyran moiety is a privileged scaffold, and the ability to functionalize it via reductive amination of 4-Formyltetrahydropyran opens avenues to a diverse range of novel chemical entities.

This document provides detailed application notes and experimental protocols for the reductive amination of this compound with various primary and secondary amines. The protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that allows for convenient one-pot procedures.[3][4]

General Principles of Reductive Amination

The reductive amination process typically involves two key steps: the formation of an imine or iminium ion intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine.[5] One-pot procedures, where both steps occur in the same reaction vessel, are often preferred for their operational simplicity.[3]

Sodium triacetoxyborohydride is particularly well-suited for these one-pot reactions because it is less reactive towards the starting carbonyl compound compared to the iminium ion intermediate, thus minimizing the formation of the corresponding alcohol as a byproduct.[3][4] The reaction is often carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and can be catalyzed by the addition of a weak acid, such as acetic acid, which facilitates the formation of the iminium ion.[5][6]

Experimental Protocols

The following protocols are representative examples for the reductive amination of this compound with a primary aliphatic amine, a primary aromatic amine, and a secondary amine.

Protocol 1: Reductive Amination of this compound with Propylamine (Primary Aliphatic Amine)

Materials:

  • This compound

  • Propylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add propylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-propyl(tetrahydropyran-4-yl)methanamine.

Protocol 2: Reductive Amination of this compound with Aniline (Primary Aromatic Amine)

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Extract the mixture with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield N-((tetrahydropyran-4-yl)methyl)aniline.

Protocol 3: Reductive Amination of this compound with Morpholine (Secondary Amine)

Materials:

  • This compound

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and morpholine (1.2 eq) in dichloromethane (DCM).

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture.

  • Continue to stir at room temperature for 4-16 hours, monitoring the reaction's progress.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Perform an aqueous work-up by extracting the mixture with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to give 4-((tetrahydropyran-4-yl)methyl)morpholine.

Data Presentation

The following tables summarize the typical reaction parameters and expected yields for the reductive amination of this compound with different classes of amines using sodium triacetoxyborohydride.

Table 1: Reaction Conditions for Reductive Amination of this compound

Amine TypeAmine ExampleStoichiometry (Amine:Aldehyde)Reducing AgentStoichiometry (Reducing Agent:Aldehyde)SolventCatalyst (if any)Temperature
Primary AliphaticPropylamine1.2 : 1.0NaBH(OAc)₃1.5 : 1.0DCENoneRoom Temp.
Primary AromaticAniline1.1 : 1.0NaBH(OAc)₃1.5 : 1.0DCMAcetic AcidRoom Temp.
Secondary CyclicMorpholine1.2 : 1.0NaBH(OAc)₃1.5 : 1.0DCMNoneRoom Temp.

Table 2: Expected Outcomes for Reductive Amination of this compound

Amine TypeProductTypical Reaction TimeExpected Yield RangePurification Method
Primary AliphaticN-propyl(tetrahydropyran-4-yl)methanamine3-12 hours80-95%Column Chromatography
Primary AromaticN-((tetrahydropyran-4-yl)methyl)aniline12-24 hours70-90%Column Chromatography
Secondary Cyclic4-((tetrahydropyran-4-yl)methyl)morpholine4-16 hours85-98%Column Chromatography

Visualizations

The following diagrams illustrate the general workflow and key relationships in the reductive amination process.

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction This compound This compound Imine/Iminium Formation Imine/Iminium Formation This compound->Imine/Iminium Formation Amine Amine Amine->Imine/Iminium Formation Reduction Reduction Imine/Iminium Formation->Reduction Intermediate Product Product Reduction->Product NaBH(OAc)3

Caption: General workflow of the one-pot reductive amination.

Logical_Relationships Aldehyde_Ketone Carbonyl Compound (this compound) Imine_Iminium Imine/Iminium Ion Intermediate Aldehyde_Ketone->Imine_Iminium Amine_Substrate Amine (Primary or Secondary) Amine_Substrate->Imine_Iminium Final_Amine Final Amine Product Imine_Iminium->Final_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Amine

Caption: Key components and their relationships in the reaction.

References

Application of 4-Formyltetrahydropyran in Heterocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-THP-001

Introduction

4-Formyltetrahydropyran is a versatile and valuable building block in the field of medicinal chemistry and drug discovery. Its saturated heterocyclic core is a common motif in numerous natural products and biologically active molecules, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of a reactive aldehyde group allows for its facile incorporation into a wide array of molecular scaffolds through various chemical transformations, particularly multicomponent reactions (MCRs). This makes this compound an ideal starting material for the diversity-oriented synthesis (DOS) of novel heterocyclic libraries, enabling the rapid exploration of chemical space to identify new therapeutic agents.

This document outlines key applications and detailed protocols for the use of this compound in the synthesis of diverse heterocyclic libraries, including 2-amino-4H-pyrans, dihydropyrimidinones, and peptide mimetics.

Key Applications in Heterocyclic Library Synthesis

The aldehyde functionality of this compound is readily exploited in several powerful one-pot multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step. This approach is central to diversity-oriented synthesis, where the goal is to generate a collection of structurally diverse compounds.

  • Synthesis of 2-Amino-4H-pyran Libraries: The three-component condensation of an aldehyde, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone) is a classic and efficient method for generating highly substituted 2-amino-4H-pyran libraries.[1][2][3] The tetrahydropyran moiety is introduced at the 4-position of the newly formed pyran ring, providing a key point of structural variation. These scaffolds are known to possess a wide range of biological activities.[1]

  • Synthesis of Dihydropyrimidinone (DHPM) Libraries via Biginelli Reaction: The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[4] By using this compound as the aldehyde component, libraries of DHPMs featuring the tetrahydropyran motif can be readily synthesized. DHPMs are a well-known class of "privileged structures" with diverse pharmacological properties, including acting as calcium channel blockers.[4]

  • Synthesis of Peptidomimetic Libraries via Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most powerful MCRs for generating molecular diversity. It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides.[5][6] Incorporating this compound in an Ugi reaction allows for the synthesis of peptide-like molecules containing the tetrahydropyran scaffold, which can be screened for a variety of biological targets.

Experimental Protocols

The following protocols are generalized procedures adapted for the use of this compound as the aldehyde component. Researchers should optimize conditions for specific substrates.

Protocol 1: Synthesis of a 2-Amino-4-(tetrahydropyran-4-yl)-4H-pyran Library

This protocol describes a three-component reaction to generate a library of substituted 2-amino-4H-pyrans.

Reaction Scheme:

(Generic reaction scheme, not generated from tool)

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, dimedone)

  • Catalyst (e.g., piperidine, L-proline)[1]

  • Solvent (e.g., Ethanol)

Procedure: [1][2]

  • In a round-bottom flask, prepare a mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), and the selected 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

  • Add the catalyst (e.g., L-proline, 10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a solid product precipitates, collect it by filtration.

  • If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purify the crude product by washing with cold ethanol or by recrystallization to afford the pure 2-amino-4H-pyran derivative.

Data Presentation:

Entry1,3-Dicarbonyl CompoundCatalystConditionsYield (%)
1Ethyl AcetoacetateL-prolineReflux, 2h85-95
2DimedoneL-prolineReflux, 1h90-98
3AcetylacetonePiperidineRT, 4h80-90
4Barbituric AcidPiperidineRT, 5h75-85

Table 1: Representative yields for the synthesis of 2-amino-4H-pyran derivatives based on analogous reactions.

Protocol 2: Synthesis of a 5-Aroyl-4-(tetrahydropyran-4-yl)-3,4-dihydropyrimidin-2(1H)-one Library (Biginelli Reaction)

This protocol outlines the synthesis of a dihydropyrimidinone (DHPM) library using the Biginelli reaction.

Reaction Scheme:

(Generic reaction scheme, not generated from tool)

Materials:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Urea or Thiourea

  • Catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Solvent (e.g., Ethanol)

Procedure: [4][7]

  • To a solution of this compound (10 mmol), the β-ketoester (10 mmol), and urea or thiourea (15 mmol) in ethanol (25 mL), add a catalytic amount of concentrated HCl (0.5 mL).

  • Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and store it overnight in a refrigerator.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Data Presentation:

Entryβ-KetoesterReagentCatalystYield (%)
1Ethyl AcetoacetateUreaHCl75-90
2Methyl AcetoacetateUreaPTSA80-92
3Ethyl AcetoacetateThioureaHCl70-88
4AcetylacetoneThioureaPTSA65-80

Table 2: Expected yields for Biginelli reaction products based on literature for various aldehydes.

Protocol 3: Synthesis of an α-Acylamino Carboxamide Library (Ugi Reaction)

This protocol details the four-component Ugi reaction for generating a peptidomimetic library.

Reaction Scheme:

(Generic reaction scheme, not generated from tool)

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • Carboxylic Acid (e.g., acetic acid, benzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Solvent (e.g., Methanol)

Procedure: [8][9]

  • In a screw-cap vial, add the amine (1.05 equiv) and this compound (1.0 equiv) to methanol (0.5 M). Stir the mixture for 30 minutes at room temperature to pre-form the imine.

  • To this mixture, add the carboxylic acid (1.0 equiv) followed by the isocyanide (1.0 equiv).

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent by rotary evaporation.

  • Redissolve the residue in an appropriate solvent (e.g., ethyl acetate or dichloromethane) and wash successively with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure Ugi product.

Data Presentation:

EntryAmineCarboxylic AcidIsocyanideYield (%)
1AnilineAcetic Acidtert-Butyl Isocyanide60-85
2BenzylamineBenzoic AcidCyclohexyl Isocyanide65-90
3PiperidinePropionic AcidBenzyl Isocyanide55-80
4p-ToluidineAcetic AcidEthyl Isocyanoacetate60-85

Table 3: Representative yields for Ugi reaction products based on established procedures.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of a heterocyclic library derived from this compound.

G cluster_synthesis Library Synthesis cluster_processing Post-Synthesis cluster_screening Screening & Analysis THP 4-Formyl- tetrahydropyran MCR Multicomponent Reaction (MCR) THP->MCR Library Heterocyclic Library (THP-core) MCR->Library One-pot synthesis BuildingBlocks Diverse Building Blocks (Amines, Isocyanides, etc.) BuildingBlocks->MCR Purify Purification & Characterization Library->Purify Plate Library Plating (Assay-ready plates) Purify->Plate HTS High-Throughput Screening (HTS) Plate->HTS Plate->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for Diversity-Oriented Synthesis and Screening.

This compound serves as an outstanding foundational scaffold for the generation of diverse heterocyclic libraries. Its utility in robust multicomponent reactions such as the three-component pyran synthesis, the Biginelli reaction, and the Ugi reaction provides an efficient and atom-economical pathway to novel molecular entities. The protocols and data presented herein offer a practical guide for researchers in medicinal chemistry and drug discovery to harness the potential of this versatile building block in the quest for new therapeutic agents.

References

Application Notes and Protocols for Grignard Reactions Involving Tetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] Its constrained ethereal structure can impart favorable physicochemical properties, such as reduced lipophilicity compared to carbocyclic analogs like cyclohexane, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The oxygen atom in the THP ring can also serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydropyrans is of significant interest to the medicinal chemistry and drug development community.[1]

Grignard reactions are a powerful and versatile tool for forming carbon-carbon bonds, and they play a crucial role in the synthesis of complex molecules containing the THP scaffold.[3][4] This document provides detailed application notes and experimental protocols for key Grignard reactions involving tetrahydropyran derivatives, including nucleophilic addition to ketones and enantioselective synthesis of chiral THPs.

Application Notes

Grignard reagents can be utilized in various ways to construct or modify tetrahydropyran rings. A primary application is the nucleophilic addition to a carbonyl group on a pre-existing THP ring, such as tetrahydropyran-4-one, to generate tertiary alcohols.[3] This approach allows for the introduction of a wide range of alkyl and aryl substituents at the 4-position, creating a library of diverse molecules for structure-activity relationship (SAR) studies.

Furthermore, recent advancements have enabled highly enantioselective Grignard additions to acyclic precursors, followed by intramolecular cyclization to afford chiral 2,2-disubstituted tetrahydropyrans with high enantiomeric excess.[5][6][7] This methodology is particularly valuable as the stereochemistry of substituents on the THP ring can be critical for biological activity. The use of chiral ligands to control the stereochemical outcome of the Grignard addition is a key feature of these modern synthetic strategies.[5][6][7]

Alternative strategies involve the use of metal-catalyzed cross-coupling reactions between Grignard reagents and functionalized tetrahydropyrans, such as those bearing a leaving group.[8] These methods expand the scope of accessible THP derivatives. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the target molecule.

The application of these reactions is evident in the synthesis of complex drug candidates. For instance, the manufacturing route for the DPP-4 inhibitor omarigliptin involved the reaction of a Grignard reagent with a Weinreb amide to assemble a key ketone intermediate, which was later transformed into the tetrahydropyran-containing final product.[2]

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to Tetrahydropyran-4-one

This protocol details the synthesis of 4-substituted-4-hydroxytetrahydropyrans via the nucleophilic addition of a Grignard reagent to tetrahydropyran-4-one, adapted from a similar procedure for tetrahydrothiopyran-4-one.[3]

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl or aryl halide

  • Tetrahydropyran-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or argon gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and purification

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Reagent Addition: Add magnesium turnings (1.2 equivalents) to the flask. Add a small crystal of iodine to activate the magnesium surface.[3]

  • Solvent Addition: Add sufficient anhydrous diethyl ether or THF to cover the magnesium turnings.[3]

  • Initiation: Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and the fading of the iodine color. Gentle warming may be required.[3]

  • Grignard Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

Part B: Grignard Addition to Tetrahydropyran-4-one

  • Substrate Preparation: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF.[3]

  • Cooling: Cool the solution of tetrahydropyran-4-one to 0 °C using an ice bath.[3]

  • Addition: Slowly add the freshly prepared Grignard reagent solution (1.1 equivalents) from Part A to the stirred ketone solution via the dropping funnel, maintaining the temperature at 0 °C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[3]

  • Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous Na₂SO₄ or MgSO₄.[3]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 4-substituted-4-hydroxytetrahydropyran.[3]

Protocol 2: Enantioselective Synthesis of 2,2-Disubstituted Tetrahydropyrans

This protocol is a general representation of the method developed for the asymmetric addition of Grignard reagents to δ-chlorovalerophenones, followed by cyclization to form chiral 2,2-disubstituted THPs.[5][6][7]

Materials:

  • Chiral diaminocyclohexyl-derived tridentate ligand

  • Grignard reagent (e.g., EtMgBr, MeMgBr)

  • δ-chlorovalerophenone derivative

  • Anhydrous solvent (e.g., toluene, THF)

  • Base (e.g., potassium tert-butoxide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Equipment:

  • Schlenk line and appropriate glassware for air-sensitive reactions

  • Syringes for reagent transfer

  • Low-temperature cooling bath (e.g., -78 °C, dry ice/acetone)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Asymmetric Grignard Addition:

    • In an oven-dried flask under an inert atmosphere, dissolve the chiral ligand in anhydrous toluene or THF.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add the Grignard reagent (e.g., 2.0 equivalents) dropwise and stir for a short period.

    • Add a solution of the δ-chlorovalerophenone (1.0 equivalent) in the same anhydrous solvent dropwise.

    • Stir the reaction at low temperature for several hours until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous NH₄Cl.

  • Workup and Isolation of Chiral Alcohol:

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude chiral tertiary alcohol may be purified at this stage or used directly in the next step.

  • Intramolecular Cyclization:

    • Dissolve the crude or purified chiral alcohol in an appropriate anhydrous solvent (e.g., THF).

    • Add a base (e.g., potassium tert-butoxide, 1.1 equivalents) at room temperature.

    • Stir the mixture until the cyclization is complete (monitored by TLC).

    • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Final Purification:

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final 2,2-disubstituted tetrahydropyran by flash column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

Table 1: Yields of 4-Substituted-4-hydroxytetrahydrothiopyrans from Grignard Addition to Tetrahydrothiopyran-4-one (Data adapted from a representative reaction[3])

EntryGrignard ReagentProductYield (%)
1Phenylmagnesium bromide4-Phenyl-4-hydroxytetrahydrothiopyran85
24-Methoxyphenylmagnesium bromide4-(4-Methoxyphenyl)-4-hydroxytetrahydrothiopyran88
3Methylmagnesium bromide4-Methyl-4-hydroxytetrahydrothiopyran75
4Ethylmagnesium bromide4-Ethyl-4-hydroxytetrahydrothiopyran78

Table 2: Enantioselective Synthesis of 2,2-Disubstituted Tetrahydropyrans (Representative data from O'Brien et al.[6][7])

EntryKetone Substrate (δ-chlorovalerophenone)Grignard ReagentProductYield (%)ee (%)
15-chloro-1-phenylpentan-1-oneMeMgBr2-Methyl-2-phenyltetrahydropyran8592
25-chloro-1-(4-methoxyphenyl)pentan-1-oneEtMgBr2-Ethyl-2-(4-methoxyphenyl)tetrahydropyran7894
35-chloro-1-(naphthalen-2-yl)pentan-1-oneMeMgBr2-Methyl-2-(naphthalen-2-yl)tetrahydropyran9196

Visualizations

Grignard_Reaction_Workflow cluster_Grignard_Prep Part A: Grignard Reagent Preparation cluster_Addition Part B: Nucleophilic Addition cluster_Purification Workup & Purification Mg Mg turnings + I₂ Grignard R-MgX (Grignard Reagent) Mg->Grignard Initiation & Reflux Halide Alkyl/Aryl Halide in Ether/THF Halide->Grignard Dropwise addition Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Slow Addition Ketone Tetrahydropyran-4-one in Ether/THF (0°C) Ketone->Alkoxide Quench Quench (aq. NH₄Cl) Alkoxide->Quench Product Crude Product Quench->Product Extract Extraction Product->Extract Dry Drying Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct Pure 4-Substituted-4-hydroxytetrahydropyran Purify->FinalProduct

Caption: Workflow for the synthesis of 4-substituted-4-hydroxytetrahydropyrans.

Enantioselective_THP_Synthesis Start δ-Chlorovalerophenone + Chiral Ligand Addition Asymmetric Grignard Addition (-78 °C) Start->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Chiral_Alcohol Chiral Tertiary Alcohol Intermediate Addition->Chiral_Alcohol Workup Cyclization Base-promoted Intramolecular Cyclization Chiral_Alcohol->Cyclization Final_Product Chiral 2,2-Disubstituted THP Cyclization->Final_Product Workup Analysis Purification & Chiral HPLC Analysis Final_Product->Analysis

Caption: Logical workflow for enantioselective synthesis of 2,2-disubstituted THPs.

Caption: Nucleophilic addition of a Grignard reagent to a tetrahydropyranone.

References

Application of 4-Formyltetrahydropyran in the Synthesis of Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Formyltetrahydropyran is a versatile cyclic aldehyde that serves as a key building block in the synthesis of various pharmaceutical compounds. Its tetrahydropyran ring is a prevalent scaffold in medicinal chemistry, often incorporated to enhance physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. In the context of drug discovery, this compound is a valuable precursor for the synthesis of histamine H3 receptor antagonists, a class of drugs with therapeutic potential in treating neurological disorders like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of histamine H3 receptor antagonists, targeting researchers, scientists, and drug development professionals.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. Antagonism of the H3 receptor blocks its inhibitory effect, leading to increased neurotransmitter release, which is the basis for its therapeutic effects.

Histamine_H3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3_Receptor Histamine H3 Receptor (Autoreceptor) Histamine->H3_Receptor binds G_protein Gi/o Protein H3_Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_Channel Ca2+ Channel G_protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_ion Ca2+ Ca_Channel->Ca_ion influx Vesicle Vesicle (Histamine) Ca_ion->Vesicle triggers fusion Release Histamine Release Vesicle->Release H3_Antagonist H3 Receptor Antagonist H3_Antagonist->H3_Receptor blocks

Caption: Histamine H3 receptor signaling pathway.

Synthetic Application: Reductive Amination of this compound

A primary application of this compound in the synthesis of histamine H3 receptor antagonists is its use in reductive amination reactions. This reaction allows for the introduction of a nitrogen-containing side chain, which is a common feature in the pharmacophore of many H3 antagonists. The aldehyde group of this compound reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This approach is exemplified in the synthesis of various piperidine and piperazine derivatives that have shown high affinity for the H3 receptor. The tetrahydropyran moiety often serves as a key structural element that contributes to the overall binding affinity and selectivity of the final compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(Aminomethyl)tetrahydropyran via Reductive Amination

This protocol describes the synthesis of a key intermediate, 4-(aminomethyl)tetrahydropyran, from this compound. This intermediate can be further elaborated to synthesize a variety of histamine H3 receptor antagonists.

Materials:

  • This compound

  • Ammonium chloride

  • Aqueous ammonia (28-30%)

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and aqueous ammonia (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between 1 M NaOH and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude amine can be purified by distillation or by conversion to its hydrochloride salt by treating the crude product with a solution of HCl in diethyl ether.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product4-(Aminomethyl)tetrahydropyran
Yield75-85%
Purity (as HCl salt)>98%
Protocol 2: Synthesis of a Histamine H3 Receptor Antagonist using 4-(Aminomethyl)tetrahydropyran

This protocol outlines a general procedure for the coupling of 4-(aminomethyl)tetrahydropyran with a suitable aromatic or heteroaromatic core, a common step in the synthesis of non-imidazole histamine H3 receptor antagonists.

Synthetic_Workflow cluster_synthesis Synthetic Workflow Start 4-Formyl- tetrahydropyran Intermediate 4-(Aminomethyl)- tetrahydropyran Start->Intermediate Reductive Amination Coupling Nucleophilic Substitution or Reductive Amination Intermediate->Coupling Core Aromatic/Heteroaromatic Core (with leaving group) Core->Coupling Product Histamine H3 Receptor Antagonist Coupling->Product

Caption: General synthetic workflow.

Materials:

  • 4-(Aminomethyl)tetrahydropyran

  • Substituted chloropyrimidine (or other suitable electrophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(aminomethyl)tetrahydropyran (1.1 eq) in DMF, add the substituted chloropyrimidine (1.0 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80°C and stir for 12-18 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired histamine H3 receptor antagonist.

Quantitative Data for an Exemplary Synthesis:

ParameterValue
Starting Materials4-(Aminomethyl)tetrahydropyran, 2-chloro-4-methylpyrimidine
ProductN-((Tetrahydro-2H-pyran-4-yl)methyl)-4-methylpyrimidin-2-amine
Yield60-70%
Purity>95% (by HPLC)
Ki (hH3R)< 100 nM

Conclusion

This compound is a valuable and versatile building block in the synthesis of histamine H3 receptor antagonists. The protocols provided herein demonstrate a reliable and efficient method for the preparation of key intermediates and final target compounds. The use of the tetrahydropyran moiety, facilitated by the reactivity of the formyl group, allows for the generation of potent and selective H3 receptor antagonists with desirable pharmacokinetic properties, making it a continued area of interest for drug discovery and development in the field of neuroscience.

Application Note: Experimental Protocols for Nucleophilic Addition to 4-Formyltetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for several common and synthetically useful nucleophilic addition reactions to 4-formyltetrahydropyran (CAS: 50675-18-8).[1] this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols outlined herein describe Grignard reactions for the synthesis of secondary alcohols, Wittig reactions for olefination to produce alkenes, and hydride reductions to generate the corresponding primary alcohol. These methods offer versatile pathways for the functionalization of the tetrahydropyran scaffold. All quantitative data are summarized in tables for straightforward comparison, and key workflows are visualized.

General Reaction Schemes

The aldehyde functional group of this compound is susceptible to attack by a variety of nucleophiles, leading to diverse molecular scaffolds. This versatility makes it a key intermediate in synthetic chemistry.

G cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction cluster_reduction Hydride Reduction start This compound grignard_reagent R-MgX start->grignard_reagent + wittig_reagent Ph3P=CHR start->wittig_reagent + hydride_reagent [H⁻] start->hydride_reagent + grignard_product Secondary Alcohol grignard_reagent->grignard_product 1) THF 2) H3O+ workup wittig_product Alkene wittig_reagent->wittig_product THF reduction_product Primary Alcohol hydride_reagent->reduction_product 1) Solvent 2) Workup

Caption: General nucleophilic addition pathways for this compound.

Protocol 1: Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction is a robust method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group.[2][3] This protocol details the addition of various Grignard reagents to this compound to yield the corresponding secondary alcohols.[4]

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) (1.2 eq, solution in THF or Et₂O)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: Dry all glassware thoroughly in an oven before use. Assemble a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Preparation: Dissolve this compound (1.0 eq) in anhydrous THF.

  • Reaction: Cool the aldehyde solution to 0 °C using an ice bath. Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryGrignard Reagent (R-MgX)ProductTemp (°C)Time (h)Yield (%)
1Methylmagnesium Bromide1-(Tetrahydro-2H-pyran-4-yl)ethan-1-ol0 → RT1.585
2Phenylmagnesium BromidePhenyl(tetrahydro-2H-pyran-4-yl)methanol0 → RT2.078
3Ethylmagnesium Bromide1-(Tetrahydro-2H-pyran-4-yl)propan-1-ol0 → RT1.582
4Vinylmagnesium Bromide1-(Tetrahydro-2H-pyran-4-yl)prop-2-en-1-ol0 → RT2.075

Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide (Wittig reagent).[5][6] The stereochemical outcome often depends on the nature of the ylide; unstabilized ylides typically favor the (Z)-alkene, while stabilized ylides yield the (E)-alkene.[7]

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Phosphonium salt (e.g., Methyltriphenylphosphonium bromide) (1.1 eq)

  • Strong base (e.g., n-Butyllithium, NaH, KHMDS) (1.1 eq)

  • Anhydrous solvent (THF or DMSO)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes/Ethyl acetate mixture for chromatography

Procedure:

  • Ylide Generation: In a dry, inert-atmosphere flask, suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C (or -78 °C for n-BuLi). Add the strong base (1.1 eq) dropwise. A color change (often to deep yellow or orange) indicates ylide formation. Stir for 30-60 minutes.

  • Reaction: Cool the ylide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting aldehyde.

  • Workup: Quench the reaction by adding water or saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture). Purify the crude product by flash column chromatography.

Data Presentation
EntryWittig ReagentProductBaseTime (h)Yield (%)
1Ph₃P=CH₂ (unstabilized)4-Vinyl-tetrahydro-2H-pyrann-BuLi288
2Ph₃P=CHCO₂Et (stabilized)Ethyl 2-(tetrahydro-2H-pyran-4-ylidene)acetateNaH492 (E-isomer)
3Ph₃P=CHPh (semi-stabilized)4-(Styryl)tetrahydro-2H-pyranKHMDS385 (mixed Z/E)

Protocol 3: Hydride Reduction for Primary Alcohol Synthesis

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used, with NaBH₄ being a milder and safer option suitable for protic solvents.[8]

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq) or Lithium aluminum hydride (LiAlH₄) (1.1 eq)

  • Methanol (for NaBH₄) or Anhydrous THF (for LiAlH₄)

  • 1 M Hydrochloric acid (HCl) or Saturated Rochelle's salt solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using NaBH₄):

  • Reaction: Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes, controlling any effervescence.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. Monitor by TLC.

  • Workup: Carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (check pH).

  • Extraction & Purification: Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the product, (Tetrahydro-2H-pyran-4-yl)methanol.

Procedure (using LiAlH₄):

  • Setup: Under an inert atmosphere, add LiAlH₄ (1.1 eq) to a flask containing anhydrous THF. Cool to 0 °C.

  • Reactant Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Workup (Fieser method): After the reaction is complete (monitored by TLC), quench by the sequential, slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir until a white precipitate forms, then filter and wash the solid with THF. Concentrate the filtrate to obtain the product.

Data Presentation
EntryReducing AgentSolventTime (h)Yield (%)Notes
1NaBH₄Methanol1.595Simple workup, safe to handle.
2LiAlH₄THF1.098Highly reactive, requires anhydrous conditions and careful workup.

Visualized Workflows

General Experimental Workflow

G setup 1. Reaction Setup (Dry glassware, inert atmosphere) reactants 2. Add Aldehyde & Solvent setup->reactants addition 3. Add Nucleophile (e.g., Grignard, Ylide) at 0 °C reactants->addition reaction 4. Stir at RT (Monitor by TLC) addition->reaction quench 5. Quench Reaction (e.g., NH4Cl, H2O) reaction->quench extract 6. Aqueous Workup & Extraction quench->extract dry 7. Dry & Concentrate Organic Layer extract->dry purify 8. Column Chromatography dry->purify product 9. Pure Product (Characterize) purify->product

Caption: A generalized workflow for nucleophilic addition and product purification.

Wittig Reaction Mechanism

G aldehyde Aldehyde (R'-CHO) oxaphosphetane [2+2] Cycloaddition Oxaphosphetane (4-membered ring) aldehyde->oxaphosphetane ylide Phosphonium Ylide (Ph3P=CHR) ylide->oxaphosphetane alkene Alkene (R'-CH=CHR) oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->phosphine_oxide Driving Force

Caption: Simplified mechanism of the Wittig reaction.[9]

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective 4-Formyltetrahydropyran Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving diastereoselectivity in aldol reactions involving 4-formyltetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges and to offer detailed protocols and foundational knowledge in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling diastereoselectivity in aldol reactions with this compound?

A1: The diastereochemical outcome of an aldol reaction with a chiral aldehyde like this compound is determined by two main factors:

  • Simple Diastereoselection (Enolate Geometry): The geometry of the enolate nucleophile (Z or E) often dictates the relative stereochemistry of the two newly formed chiral centers, leading to either syn or anti products. This is frequently rationalized using the Zimmerman-Traxler transition state model.[1][2] Generally, Z-enolates favor the formation of syn aldol adducts, while E-enolates lead to anti adducts.

  • Facial Diastereoselection (Aldehyde Conformation): The conformation of the chiral aldehyde determines which face (Re or Si) the enolate attacks. This is governed by the interplay between steric and electronic effects, often described by the Felkin-Anh and Cram-chelation models.[3][4][5] The presence of a chelating group near the aldehyde can lock its conformation and completely reverse the facial selectivity predicted by the non-chelating Felkin-Anh model.[6][7]

Q2: How do I choose between chelation-control and Felkin-Anh conditions?

A2: The choice depends on the desired diastereomer. The substituent at the alpha-position to the carbonyl is key. For this compound, the oxygen atom in the ring can act as a chelating atom.

  • Chelation-Control: To favor the chelation-controlled product (often the syn isomer), use a Lewis acid capable of bidentate coordination, such as TiCl₄, SnCl₄, MgBr₂, or ZnBr₂.[7][8] These metals can coordinate to both the carbonyl oxygen and the ring oxygen, creating a rigid, five-membered ring transition state that forces the nucleophile to attack from a specific face.[3][6]

  • Felkin-Anh (Non-chelation) Control: To favor the Felkin-Anh product (often the anti isomer), use a non-chelating Lewis acid like BF₃·OEt₂ or rely on enolates with non-chelating cations such as lithium, sodium, or potassium.[6][7][9] Sterically bulky protecting groups on any nearby hydroxyls can also disfavor chelation.[4]

Q3: What is the Zimmerman-Traxler model and why is it important?

A3: The Zimmerman-Traxler model proposes a six-membered, chair-like transition state for metal-enolate based aldol reactions.[1] In this model, the metal cation coordinates with the oxygen atoms of both the enolate and the aldehyde. The substituents on the enolate and aldehyde prefer to occupy pseudoequatorial positions to minimize steric strain. This model successfully predicts that Z-enolates lead to syn products and E-enolates lead to anti products, providing a powerful tool for rationalizing and controlling the reaction's outcome.

Troubleshooting Guide

Issue 1: Poor Diastereomeric Ratio (e.g., close to 1:1)

This is a common issue indicating that the energy difference between the competing transition states is too small.

Potential Cause Suggested Solution Rationale
High Reaction Temperature Lower the reaction temperature significantly, typically to -78 °C or even lower if possible.Lower temperatures amplify small energy differences between transition states, favoring the path with the lower activation energy and thus enhancing selectivity.[10]
Incorrect Lewis Acid/Metal Enolate For chelation control, ensure you are using a strongly chelating Lewis acid (e.g., TiCl₄, SnCl₄). For non-chelation control, switch to a non-chelating one (e.g., BF₃·OEt₂).[7][9] The use of boron enolates often provides higher diastereoselectivity than lithium enolates due to shorter B-O bonds, which magnify steric interactions in the transition state.[1]The choice of metal dictates the geometry and rigidity of the Zimmerman-Traxler transition state, which is critical for stereocontrol.
Mixture of Enolate Geometries (E/Z) The method of enolate formation is critical. For lithium enolates, using bulky bases like lithium diisopropylamide (LDA) on ketones with a large substituent often favors the Z-enolate.[2] For higher control, consider forming boron enolates, which can often be generated with high geometric purity.[11]A pure E- or Z-enolate is essential for achieving high syn/anti selectivity. A mixture will inherently lead to a mixture of diastereomeric products.[1]
Solvent Effects Use non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene. Highly coordinating solvents like THF can sometimes interfere with the Lewis acid or the transition state assembly, reducing selectivity.The solvent can influence the aggregation state of the enolate and its coordination with the Lewis acid, affecting the reaction's stereochemical course.

Issue 2: The Major Product is the Wrong Diastereomer

This indicates that the reaction is proceeding through an undesired stereochemical pathway (e.g., Felkin-Anh instead of chelation).

Potential Cause Suggested Solution Rationale
Non-Chelating Conditions Used To obtain the chelation-controlled product, switch from a non-chelating Lewis acid (BF₃·OEt₂) to a strongly chelating one (TiCl₄, MgBr₂).[7][8][9]A chelating Lewis acid is required to form the rigid cyclic transition state that directs the nucleophilic attack to the desired face of the aldehyde.
Chelating Conditions Used To obtain the Felkin-Anh product, switch from a chelating Lewis acid to a non-chelating one (BF₃·OEt₂). Alternatively, use pre-formed lithium enolates in the absence of other Lewis acids.[7][9]Non-chelating conditions allow the aldehyde to adopt the sterically favored Felkin-Anh conformation for the nucleophilic attack.
"Amine-Free" Enolate Required When using lithium enolates, residual diisopropylamine from LDA can interfere with the transition state. Preparing an "amine-free" lithium enolate has been shown to provide higher diastereoselectivity.[8][10]Amines can act as competing Lewis bases, disrupting the carefully organized Zimmerman-Traxler transition state.

Data Presentation: Lewis Acid Effects

The selection of a Lewis acid is one of the most powerful tools for controlling facial selectivity in aldol additions to α-alkoxy aldehydes like this compound.

Table 1: Influence of Lewis Acid on Diastereoselectivity

Lewis AcidExpected Control ModelPredominant ProductTypical Diastereomeric Ratio (dr)Reference
TiCl₄ Chelationsyn-Chelate AdductHigh (e.g., >10:1)[7][8][10]
SnCl₄ Chelationsyn-Chelate AdductHigh (e.g., >10:1)[7][9]
MgBr₂·OEt₂ Chelationanti-Felkin Adduct*Moderate to High (e.g., 3:1 to >10:1)[7][8]
BF₃·OEt₂ Felkin-Anh (Non-chelation)anti-Felkin AdductHigh (e.g., >10:1)[7][8][9]

*Note: The outcome with MgBr₂ can be substrate-dependent but often favors chelation pathways.

Experimental Protocols

Protocol 1: TiCl₄-Mediated Chelation-Controlled Aldol Reaction

This protocol is designed to favor the syn diastereomer via a chelation-controlled pathway.

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Reagent Preparation:

    • Dissolve the silyl enol ether of your ketone (1.1 equiv.) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approx. 0.5 M.

    • Dissolve this compound (1.0 equiv.) in anhydrous CH₂Cl₂.

  • Reaction Assembly:

    • Add the silyl enol ether solution to the reaction flask and cool the mixture to -78 °C using a dry ice/acetone bath.

    • Add titanium tetrachloride (TiCl₄, 1.1 equiv.) dropwise via syringe. The solution typically turns a deep red or yellow color. Stir for 20-30 minutes at -78 °C.

    • Add the solution of this compound dropwise over 15 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with CH₂Cl₂ or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[12]

Visualizations

G cluster_start Initial Observation cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Poor Diastereoselectivity (dr ≈ 1:1) temp Lower Reaction Temperature (e.g., -78 °C or below) start->temp Is temp > -40 °C? lewis Optimize Lewis Acid / Metal (Chelating vs. Non-Chelating) start->lewis Is Lewis acid choice optimal? enolate Control Enolate Geometry (e.g., Use Boron Enolates) start->enolate Is enolate geometry mixed? end Improved Diastereoselectivity (dr > 10:1) temp->end solvent Change Solvent (e.g., CH₂Cl₂ instead of THF) lewis->solvent lewis->end enolate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

G cluster_models Controlling Facial Selectivity Felkin Felkin-Anh Model (Non-Chelation) ConditionsF Conditions: - BF₃·OEt₂, Li⁺, Na⁺ - Bulky α-substituent Chelate Cram-Chelate Model (Chelation) ConditionsC Conditions: - TiCl₄, SnCl₄, Mg²⁺ - Chelating α-substituent (e.g., OR) TransitionF Staggered Transition State (Large group anti to Nu) ConditionsF->TransitionF TransitionC Rigid 5-Membered Ring Transition State ConditionsC->TransitionC ProductF Anti-Felkin Product TransitionF->ProductF ProductC Chelation Product TransitionC->ProductC G cluster_workflow General Aldol Reaction Workflow start 1. Enolate Formation (e.g., LDA or TiCl₄/Base) add 2. Cool to -78 °C & Add Aldehyde start->add react 3. Reaction (Monitor by TLC) add->react quench 4. Quench (e.g., sat. aq. NH₄Cl) react->quench workup 5. Workup & Purification (Extraction & Chromatography) quench->workup

References

Optimizing E/Z Selectivity in Wittig Reactions with 4-Formyltetrahydropyran: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the E/Z selectivity of Wittig reactions involving 4-Formyltetrahydropyran. This resource is designed to address specific challenges encountered during experimentation, offering practical solutions and in-depth explanations.

Troubleshooting Guide

Issue 1: Poor (E)-Selectivity with Stabilized Ylides

Question: I am reacting this compound with a stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) and obtaining a low E/Z ratio. How can I improve the selectivity for the (E)-alkene?

Answer:

Achieving high (E)-selectivity with stabilized ylides is expected due to the thermodynamic stability of the anti-oxaphosphetane intermediate.[1][2] However, several factors can lead to poor selectivity. Here are key parameters to investigate:

  • Reaction Temperature: Higher temperatures generally favor the formation of the more stable (E)-isomer by promoting the equilibration of reaction intermediates. Consider increasing the reaction temperature.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates. A non-polar solvent is often preferred for stabilized ylides to enhance (E)-selectivity.

  • Presence of Lithium Salts: Lithium salts can decrease (E)-selectivity by promoting the formation of a betaine intermediate, which can lead to a mixture of products.[1] If lithium-based reagents were used to generate the ylide, consider using sodium- or potassium-based reagents instead.

Experimental Protocol: Maximizing (E)-Selectivity with a Stabilized Ylide

This protocol is a general guideline for achieving high (E)-selectivity in the Wittig reaction between this compound and a stabilized ylide like ethyl (triphenylphosphoranylidene)acetate.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Anhydrous Toluene (or another suitable non-polar solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere, add a solution of ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the (E)- and (Z)-isomers and remove triphenylphosphine oxide.

Ylide TypeAldehydeConditionsE/Z RatioReference
StabilizedAromatic AldehydeToluene, Reflux>95:5General Knowledge
Issue 2: Poor (Z)-Selectivity with Non-Stabilized Ylides

Question: My Wittig reaction with this compound and a non-stabilized ylide (e.g., from methyltriphenylphosphonium bromide) is yielding a significant amount of the (E)-isomer. What can I do to favor the (Z)-alkene?

Answer:

Non-stabilized ylides typically favor the formation of the (Z)-alkene due to kinetic control, where the less sterically hindered cis-oxaphosphetane intermediate is formed faster.[1][2] To enhance (Z)-selectivity, consider the following:

  • Salt-Free Conditions: The presence of lithium salts can significantly erode (Z)-selectivity.[1] If using an organolithium base to generate the ylide, it is crucial to use salt-free ylide preparations if possible, or to use bases like sodium amide or sodium hexamethyldisilazide.

  • Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) is critical to prevent the equilibration of intermediates to the more stable trans-oxaphosphetane which leads to the (E)-isomer.

  • Solvent: Aprotic, non-polar solvents like THF or diethyl ether are generally preferred for reactions with non-stabilized ylides to maximize (Z)-selectivity.

Experimental Protocol: Maximizing (Z)-Selectivity with a Non-Stabilized Ylide

This protocol provides a general method for achieving high (Z)-selectivity.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) or Sodium Hexamethyldisilazide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere at 0 °C.

  • Add n-BuLi (1.05 eq) dropwise. The formation of the orange-red ylide indicates a successful deprotonation.

  • Stir the mixture at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify by column chromatography.

Ylide TypeAldehydeConditionsE/Z RatioReference
Non-StabilizedAliphatic AldehydeTHF, -78 °C, Salt-Free>95:5General Knowledge

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in the mechanism that leads to (E)-alkenes with stabilized ylides and (Z)-alkenes with non-stabilized ylides?

A1: The stereochemical outcome of the Wittig reaction is determined by the stability and reactivity of the phosphonium ylide.

  • Stabilized Ylides: These ylides are less reactive and the initial addition to the aldehyde is often reversible. This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which subsequently collapses to form the (E)-alkene.[3]

  • Non-Stabilized Ylides: These ylides are highly reactive and the initial cycloaddition is irreversible and kinetically controlled. The reaction proceeds through the sterically less hindered syn-oxaphosphetane transition state, leading to the (Z)-alkene.[3]

G cluster_0 Non-Stabilized Ylide Pathway (Kinetic Control) cluster_1 Stabilized Ylide Pathway (Thermodynamic Control) Aldehyde_NS 4-Formyl- tetrahydropyran TS_syn Syn-Oxaphosphetane (Less Stable, Faster Formation) Aldehyde_NS->TS_syn Fast, Irreversible Ylide_NS Non-Stabilized Ylide Ylide_NS->TS_syn Z_Alkene (Z)-Alkene TS_syn->Z_Alkene Decomposition Aldehyde_S 4-Formyl- tetrahydropyran TS_anti Anti-Oxaphosphetane (More Stable, Slower Formation/Equilibration) Aldehyde_S->TS_anti Reversible Ylide_S Stabilized Ylide Ylide_S->TS_anti E_Alkene (E)-Alkene TS_anti->E_Alkene Decomposition

Caption: Reaction pathways for non-stabilized and stabilized ylides.

Q2: I need to synthesize the (Z)-alkene, but my ylide is stabilized. What are my options?

A2: Achieving high (Z)-selectivity with a stabilized ylide in a standard Wittig reaction is challenging. However, you can consider the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction . This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) and specific reaction conditions (e.g., KHMDS and 18-crown-6 in THF at low temperature) to strongly favor the formation of (Z)-alkenes.[4][5]

Experimental Protocol: Still-Gennari Olefination for (Z)-Selectivity

This protocol is a general guideline for achieving high (Z)-selectivity.

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Perform a standard aqueous workup and purify the product by column chromatography.

ReagentAldehydeConditionsE/Z RatioReference
Bis(2,2,2-trifluoroethyl) phosphonoacetateAromatic AldehydeKHMDS, 18-crown-6, THF, -78 °CTypically >95:5 (Z-favored)[5]

Q3: How can I obtain the (E)-alkene when using a non-stabilized ylide?

A3: The Schlosser modification of the Wittig reaction is designed to produce (E)-alkenes from non-stabilized ylides. This method involves the in-situ formation of a β-oxido ylide by adding a second equivalent of an organolithium reagent at low temperature, followed by protonation with a mild acid (like t-butanol) to favor the more stable threo-betaine, which then collapses to the (E)-alkene.[1]

G Start Wittig Reaction with This compound Desired_E Desired Product: (E)-Alkene Start->Desired_E Desired_Z Desired Product: (Z)-Alkene Start->Desired_Z Stabilized_Ylide Use Stabilized Ylide (e.g., Ph3P=CHCO2Et) Desired_E->Stabilized_Ylide Standard Approach HWE Horner-Wadsworth-Emmons (HWE) Reaction Desired_E->HWE Alternative Schlosser Schlosser Modification Desired_E->Schlosser From Non-Stabilized Ylide NonStabilized_Ylide Use Non-Stabilized Ylide (e.g., Ph3P=CH3) Desired_Z->NonStabilized_Ylide Standard Approach (Salt-free, low temp) Still_Gennari Still-Gennari Modification (HWE) Desired_Z->Still_Gennari For Stabilized Systems

Caption: Decision workflow for selecting the appropriate olefination method.

Q4: My reaction is complete, but I am having trouble removing the triphenylphosphine oxide byproduct. What are the best purification strategies?

A4: Triphenylphosphine oxide (TPPO) can be challenging to remove due to its polarity and tendency to co-elute with products. Here are some effective methods:

  • Crystallization: If your product is a solid, recrystallization is often the most effective method.

  • Precipitation of TPPO: For non-polar products, dissolving the crude mixture in a minimal amount of a polar solvent (like dichloromethane) and then adding a large volume of a non-polar solvent (like hexane or diethyl ether) can cause the TPPO to precipitate.

  • Column Chromatography: While TPPO can be difficult to separate, using a less polar eluent system and sometimes a higher loading of silica gel can improve separation.

  • Conversion to a Salt: TPPO can be converted to a water-soluble salt by treatment with certain metal salts (e.g., MgBr₂), allowing for its removal by aqueous extraction.

This guide provides a starting point for optimizing your Wittig reactions with this compound. Remember that the optimal conditions may vary depending on the specific ylide and other substituents present in your system. Careful experimentation and analysis are key to achieving the desired stereochemical outcome.

References

Technical Support Center: Purification of 4-Formyltetrahydropyran Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of triphenylphosphine oxide (TPPO), a common byproduct in Wittig reactions involving 4-Formyltetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in a Wittig reaction with this compound, and why is triphenylphosphine oxide (TPPO) particularly challenging to remove?

The primary byproduct of a standard Wittig reaction is triphenylphosphine oxide (TPPO).[1][2] The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[2] Other potential impurities include unreacted this compound, the unreacted phosphonium salt, and any side products from ylide decomposition.[2]

TPPO is often difficult to remove because it is a highly polar and crystalline compound that can have similar solubility profiles to the desired 4-alkenyl-tetrahydropyran product.[2] This similarity makes separation by standard methods like simple extraction or crystallization challenging, as TPPO can co-crystallize or co-elute with the target molecule.[2]

Q2: What are the primary strategies for removing TPPO from my reaction mixture?

There are three main approaches to removing TPPO:

  • Precipitation/Crystallization: This strategy relies on the solubility differences between your product and TPPO in various solvents.[2] TPPO has low solubility in non-polar solvents like hexanes, cyclohexane, and pentane.[3][4][5]

  • Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, like silica gel.[2]

  • Chemical Conversion/Complexation: This involves reacting TPPO with a reagent to form an insoluble salt or complex that can be easily removed by filtration.[6][7][8][9][10]

Q3: How do I select the most appropriate TPPO removal method for my 4-alkenyl-tetrahydropyran product?

The best method depends on the specific properties of your product. Here’s a general guide:

  • For non-polar to moderately polar products:

    • Precipitation with non-polar solvents: This is often the simplest method.[3][11][12]

    • Silica gel plug filtration: A quick way to remove the majority of the polar TPPO.[11][12]

  • For polar products (likely for many 4-alkenyl-tetrahydropyrans):

    • Precipitation with metal salts: Forming a complex of TPPO with salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) can effectively precipitate it from polar solvents.[6][7][8][10]

    • Column chromatography: While more resource-intensive, it is a very effective method for separating compounds with different polarities.[13][14]

A decision tree for selecting a suitable method is presented below.

TPPO_Removal_Decision_Tree start Start: Crude Wittig Reaction Mixture (Product + TPPO) product_polarity Assess Product Polarity start->product_polarity non_polar Non-Polar / Moderately Polar Product product_polarity->non_polar Non-Polar/ Moderately Polar polar Polar Product product_polarity->polar Polar precipitation Method 1: Precipitation with Non-Polar Solvent (e.g., Hexanes, Pentane) non_polar->precipitation silica_plug Method 2: Silica Plug Filtration non_polar->silica_plug metal_salt Method 3: Precipitation with Metal Salt (e.g., ZnCl₂, CaBr₂) polar->metal_salt column_chrom Method 4: Column Chromatography polar->column_chrom end Purified Product precipitation->end silica_plug->end metal_salt->end column_chrom->end

A decision tree to guide the selection of a TPPO removal method.

Q4: Can I avoid the formation of TPPO altogether?

While TPPO is an inherent byproduct of the conventional Wittig reaction, you can consider alternative reagents. Using polymer-supported triphenylphosphine allows the phosphine oxide byproduct to be removed by simple filtration.[3] Additionally, certain phosphines can be designed so their corresponding oxides are more soluble in acidic or basic aqueous solutions, facilitating their removal by extraction.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
TPPO remains after precipitation with a non-polar solvent. The product may be trapping the TPPO. The chosen solvent may not be sufficiently non-polar.Try sonicating the mixture during precipitation. Use a more non-polar solvent (e.g., pentane instead of hexane). Repeat the precipitation step.[11]
Low product yield after purification. The product may be co-precipitating with TPPO or its complex. Material loss during multiple transfer steps. The product might be adsorbing to the silica gel.Check the precipitate for your product using TLC or ¹H NMR. Wash the filter cake thoroughly with a solvent that dissolves your product but not the TPPO complex.[2] If using chromatography, try a less polar eluent or a different stationary phase.
The TPPO-metal salt complex does not precipitate. The solvent may be too polar, increasing the solubility of the complex. The concentration of reactants may be too low.For ZnCl₂ precipitation, solvents like ethyl acetate and isopropanol are effective, while methanol and acetonitrile are not.[7][15] Concentrate the reaction mixture before adding the metal salt solution.
Column chromatography does not separate the product from TPPO. The polarity of the product and TPPO are too similar for effective separation with the chosen eluent system.Try a different solvent system. Consider using reverse-phase chromatography if the product is sufficiently polar. High-performance countercurrent chromatography (HPCCC) has also been shown to be effective.[16][17]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride

This method is particularly useful for polar products that are soluble in solvents like ethanol or ethyl acetate.[6][7][18]

  • Reaction Work-up: After the Wittig reaction is complete, perform a standard aqueous work-up to remove any water-soluble impurities.

  • Solvent Exchange: Remove the reaction solvent under reduced pressure. Dissolve the crude residue in ethanol.

  • Precipitation: While stirring at room temperature, add a 1.8 M solution of zinc chloride in warm ethanol (approximately 2 equivalents relative to the theoretical amount of TPPO). A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[3][7]

  • Filtration: Stir the mixture for a couple of hours, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to recover any trapped product.

  • Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

ZnCl2_Precipitation_Workflow start Crude Reaction Mixture in Ethanol add_zncl2 Add 1.8M ZnCl₂ in Ethanol (2 eq.) start->add_zncl2 stir Stir at Room Temperature (Precipitation Occurs) add_zncl2->stir filter Vacuum Filtration stir->filter solid Solid: ZnCl₂(TPPO)₂ Complex (Discard) filter->solid Solid filtrate Filtrate: Product in Ethanol filter->filtrate Filtrate wash Wash Solid with Cold Ethanol solid->wash combine Combine Filtrate and Washings filtrate->combine wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Product concentrate->end

Workflow for TPPO removal via ZnCl₂ precipitation.
Protocol 2: Removal of TPPO by Silica Gel Plug Filtration

This method is suitable for products that are significantly less polar than TPPO.[11][12]

  • Prepare the Plug: Place a piece of cotton or glass wool at the bottom of a large pipette or a small chromatography column. Add a thin layer of sand, followed by a 5-10 cm plug of silica gel. Top with another layer of sand.

  • Concentrate and Dissolve: Concentrate the crude reaction mixture and dissolve the residue in a minimal amount of a non-polar solvent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).

  • Load the Plug: Carefully apply the dissolved crude product to the top of the silica plug.

  • Elute: Elute the product from the plug using a non-polar solvent or a solvent mixture of low polarity. The less polar product should pass through the silica gel while the highly polar TPPO remains adsorbed at the top.

  • Collect and Concentrate: Collect the fractions containing the product and concentrate under reduced pressure.

Data Presentation: Efficiency of TPPO Removal

The following tables summarize quantitative data on the efficiency of various TPPO removal methods.

Table 1: Efficiency of TPPO Precipitation with ZnCl₂ in Various Solvents [7][15]

Solvent% TPPO Remaining in Solution
Ethyl Acetate (EtOAc)<5%
Isopropyl Acetate (iPrOAc)<5%
2-Propanol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyltetrahydrofuran (2-MeTHF)<15%
Methyl Ethyl Ketone (MEK)<15%
Methanol (MeOH)>15%
Acetonitrile (MeCN)>15%
Acetone>15%
Dichloromethane (DCM)No precipitate formed

Data adapted from Batesky, D. C., et al. J. Org. Chem. 2017, 82, 9931–9936.

Table 2: Comparison of TPPO Removal by Precipitation with Different Metal Salts in THF [8][10]

SaltMolar Ratio (Salt:TPPO)% TPPO Removed
CaBr₂2:1>97%
MgCl₂2:1Ineffective in THF
ZnCl₂2:1Ineffective in THF (forms an oil or no reaction)

Data highlights the superior efficacy of CaBr₂ for TPPO removal in ethereal solvents like THF.

Table 3: Solubility of Triphenylphosphine Oxide in Various Solvents [4][5]

SolventSolubility
Deionized WaterAlmost insoluble
CyclohexaneAlmost insoluble
Petroleum EtherAlmost insoluble
HexaneAlmost insoluble
EthanolReadily soluble
DichloromethaneReadily soluble
BenzeneHigh solubility
TolueneSoluble
Ethyl AcetateLower solubility than in benzene

This solubility data is crucial for selecting the appropriate solvent for precipitation, crystallization, or chromatography. For instance, the low solubility in hexanes underpins its use as a solvent for precipitating TPPO.[4][13]

References

Technical Support Center: Synthesis of 4-Formyltetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 4-Formyltetrahydropyran. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common issues encountered during the oxidation of 4-(hydroxymethyl)tetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the oxidation of the primary alcohol, 4-(hydroxymethyl)tetrahydropyran. The most widely employed methods are the Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and the Dess-Martin Periodinane (DMP) oxidation. Each method offers distinct advantages regarding reaction conditions, selectivity, and scalability.

Q2: Which oxidation method is most suitable for my acid-sensitive substrate?

A2: For acid-sensitive substrates, the Swern oxidation and Dess-Martin oxidation are generally preferred over PCC oxidation.[1][2] PCC is a mildly acidic reagent, which could potentially cause degradation or side reactions with acid-labile functional groups.[3] Swern and Dess-Martin oxidations are performed under neutral or mildly basic conditions, enhancing their compatibility with a broader range of functional groups.[4][5]

Q3: How can I minimize the unpleasant odor associated with Swern oxidation?

A3: The notoriously unpleasant odor from a Swern oxidation is due to the dimethyl sulfide (DMS) byproduct.[6] To mitigate this, all manipulations should be performed in a well-ventilated fume hood. Glassware that has come into contact with DMS can be quenched with a bleach solution or Oxone® to oxidize the volatile DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[1]

Q4: Is the Dess-Martin Periodinane (DMP) reagent safe to handle?

A4: While DMP is a highly effective and selective oxidizing agent, it can be shock-sensitive and potentially explosive, particularly when impure or heated excessively.[7] It is crucial to handle DMP with care, avoid grinding the solid, and store it properly according to safety guidelines. Using commercially available, high-purity DMP is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Question: I am observing a very low yield or no formation of the desired aldehyde in my reaction. What are the potential causes and how can I resolve this?

Answer: Low or no yield can stem from several factors related to reagent quality, reaction conditions, and the chosen oxidation method.

Troubleshooting Steps:

  • Reagent Quality:

    • Starting Material: Ensure the 4-(hydroxymethyl)tetrahydropyran is pure and dry.

    • Oxidizing Agent:

      • Swern Oxidation: Use freshly opened or distilled oxalyl chloride and anhydrous DMSO. Older reagents can degrade, leading to lower reactivity.

      • PCC: Ensure the PCC is of high purity and has been stored under anhydrous conditions.

      • DMP: Use high-purity DMP. Impure or partially hydrolyzed DMP can be less effective.[8]

    • Solvent: All solvents, particularly for Swern and PCC oxidations, must be strictly anhydrous. The presence of water in PCC oxidations can lead to the formation of a hydrate from the aldehyde, which can be further oxidized to the carboxylic acid.[9]

  • Reaction Conditions:

    • Temperature Control (Swern Oxidation): The Swern oxidation is highly temperature-sensitive. The reaction must be maintained at very low temperatures (typically -78 °C) during the addition of reagents.[10] Allowing the temperature to rise prematurely can lead to the decomposition of the reactive intermediate and the formation of side products.[11]

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation or side reactions.

  • Choice of Base (Swern Oxidation): Triethylamine (Et₃N) is a common base, but for substrates prone to epimerization, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) may be a better choice.[12]

Issue 2: Formation of Unexpected Side Products

Question: I have isolated my product, but spectroscopic analysis (NMR, GC-MS) shows the presence of significant impurities. What are the likely side reactions and how can I suppress them?

Answer: The formation of side products is a common challenge and is highly dependent on the chosen oxidation method and reaction conditions.

Common Side Reactions and Their Mitigation:

  • Over-oxidation to Carboxylic Acid (Primarily with PCC):

    • Cause: This is the most common side reaction in PCC oxidations, especially in the presence of trace amounts of water.[9] The aldehyde forms a hydrate which is then further oxidized.

    • Solution:

      • Ensure strictly anhydrous conditions by using freshly dried solvents and glassware.

      • Adding a buffer such as sodium acetate can help to mitigate the acidity of the reaction medium.[3]

      • Consider switching to a more selective oxidizing agent like DMP or employing the Swern oxidation.

  • Formation of Methylthiomethyl (MTM) Ether (Swern Oxidation):

    • Cause: This side product can form if the reaction temperature is not kept sufficiently low.[11]

    • Solution: Maintain a reaction temperature of -78 °C throughout the addition of reagents and for the duration of the oxidation step before the addition of the amine base.

  • Ring Opening or Degradation of the Tetrahydropyran Ring:

    • Cause: The tetrahydropyran ring itself can be susceptible to oxidation under certain conditions, particularly at the C2 position adjacent to the ether oxygen.[13][14] This can lead to lactone formation or other degradation products.

    • Solution:

      • Use mild and selective oxidizing agents like DMP.

      • Optimize the reaction time to avoid prolonged exposure of the product to the oxidizing environment.

      • Careful control of stoichiometry to avoid a large excess of the oxidant.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the different oxidation methods. Note that yields and purity are highly dependent on the specific reaction scale and experimental execution.

Oxidation MethodTypical ReagentsSolventTemperatureReaction TimeTypical YieldTypical PurityKey Byproducts
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethane (DCM)-78 °C to RT1 - 3 hours85 - 95%>95%Dimethyl sulfide, CO, CO₂, Triethylammonium chloride[1]
PCC Oxidation Pyridinium ChlorochromateDichloromethane (DCM)Room Temperature2 - 4 hours70 - 85%90 - 95%Cr(IV) species, Pyridinium hydrochloride[15]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temperature1 - 3 hours90 - 98%>97%Iodinane, Acetic acid[4]

Experimental Protocols

Protocol 1: Swern Oxidation of 4-(hydroxymethyl)tetrahydropyran
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Addition of Alcohol: Add a solution of 4-(hydroxymethyl)tetrahydropyran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature below -60 °C. Stir for 30-60 minutes at -78 °C.

  • Addition of Base: Add triethylamine (5.0 equivalents) to the mixture and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: PCC Oxidation of 4-(hydroxymethyl)tetrahydropyran
  • Preparation: To a stirred suspension of Pyridinium Chlorochromate (PCC, 1.5 equivalents) and celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 4-(hydroxymethyl)tetrahydropyran (1.0 equivalent) in anhydrous DCM.[16]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation of 4-(hydroxymethyl)tetrahydropyran
  • Preparation: In a round-bottom flask, dissolve 4-(hydroxymethyl)tetrahydropyran (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin Periodinane (DMP, 1.1-1.5 equivalents) to the solution in one portion.[17]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers become clear.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Reaction Pathways for the Synthesis of this compound

Synthesis_Pathways Start 4-(hydroxymethyl)tetrahydropyran Swern Swern Oxidation (Oxalyl Chloride, DMSO, Et3N) Start->Swern PCC PCC Oxidation (Pyridinium Chlorochromate) Start->PCC DMP DMP Oxidation (Dess-Martin Periodinane) Start->DMP Product This compound Swern->Product PCC->Product DMP->Product

Caption: Overview of common oxidation methods for synthesizing this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield of This compound CheckReagents Verify Reagent Quality (Starting Material, Oxidant, Solvent) Start->CheckReagents ReagentsOK Reagents are Pure & Anhydrous? CheckReagents->ReagentsOK CheckConditions Review Reaction Conditions (Temperature, Time) ConditionsOK Conditions are Optimal? CheckConditions->ConditionsOK ReagentsOK->CheckConditions Yes PurifyReagents Purify/Replace Reagents ReagentsOK->PurifyReagents No OptimizeConditions Optimize Temperature & Time ConditionsOK->OptimizeConditions No ReRun Re-run Experiment ConditionsOK->ReRun Yes PurifyReagents->ReRun OptimizeConditions->ReRun

Caption: A logical workflow for troubleshooting low product yield.

Side Reaction Pathways

Side_Reactions Start 4-(hydroxymethyl)tetrahydropyran Product This compound Start->Product Desired Oxidation MTMEther MTM Ether Formation Start->MTMEther Swern, High Temp. OverOxidation Over-oxidation to Carboxylic Acid Product->OverOxidation PCC, H2O RingOpening Ring Opening/ Degradation Product->RingOpening Harsh Conditions

Caption: Common side reactions encountered during the synthesis.

References

Technical Support Center: Purification of 4-Formyltetrahydropyran by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-Formyltetrahydropyran using column chromatography.

Troubleshooting Guide

Q1: My this compound appears to be decomposing on the silica gel column, leading to low recovery and multiple spots on TLC analysis of the collected fractions. What should I do?

A1: Aldehyde decomposition on standard silica gel is a common issue due to the acidic nature of the stationary phase.[1][2] Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine.[1][3] Let the slurry stand for a few hours before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[1][3] Another option is to use reverse-phase silica gel with a suitable polar mobile phase.[1]

  • Minimize Contact Time: Use flash column chromatography with applied pressure to speed up the elution process, thereby reducing the time the compound spends in contact with the stationary phase.[4][5]

  • Check for Instability: Confirm that your compound is indeed unstable on silica gel by performing a simple test. Spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If new spots or significant streaking appear compared to a freshly spotted and immediately eluted plate, decomposition is likely occurring.[2]

Q2: I am observing poor separation between this compound and an impurity. The spots are too close on the TLC plate.

A2: Achieving good separation is critical for obtaining a pure product. If your separation is inadequate, consider the following:

  • Optimize the Solvent System: The key to good separation is finding an eluent that provides a significant difference in the retention factors (Rf) of your target compound and the impurities. Aim for an Rf value of approximately 0.3-0.4 for your target compound, as this often provides the best resolution.[3][6]

    • If the Rf is too high (>0.7), decrease the polarity of the mobile phase (e.g., increase the hexane percentage in a hexane/ethyl acetate mixture).[6][7]

    • If the Rf is too low (<0.2), increase the polarity of the mobile phase (e.g., increase the ethyl acetate percentage).[6][7]

    • Experiment with different solvent combinations. Sometimes, changing one of the solvents entirely (e.g., substituting ethyl acetate with diethyl ether or dichloromethane) can significantly alter the selectivity and improve separation.[3][8]

  • Use Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your more polar target compound.[4] This can improve separation and shorten the overall run time.

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to band broadening and poor separation.[4]

Q3: My compound is not eluting from the column, even after I have passed a large volume of the mobile phase.

A3: This issue can be frustrating and may be caused by several factors:

  • Insufficient Solvent Polarity: The chosen mobile phase may not be polar enough to displace your compound from the stationary phase. Try increasing the polarity of your eluent.

  • Decomposition or Irreversible Adsorption: As mentioned, the aldehyde may have decomposed or become irreversibly bound to the silica gel.[2] In this case, recovery from the column is not possible.

  • Incorrect Solvent Preparation: Double-check that you have prepared the mobile phase correctly and have not accidentally switched the polar and non-polar components.[2]

Q4: All my collected fractions seem to contain a mixture of my product and an impurity, even though they showed separation on the TLC plate.

A4: This can happen for a few reasons:

  • Column Overloading: You may have loaded too much crude material onto the column. Overloading leads to broad, overlapping bands that are impossible to separate. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Sample Dissolution Solvent: If you loaded your sample dissolved in a solvent that is much more polar than your mobile phase, it can disrupt the initial equilibration and cause band broadening. Dissolve your sample in the minimum amount of the mobile phase or a slightly more polar solvent.[9] For poorly soluble samples, consider the dry loading technique.[5][9]

  • On-Column Reaction: It's possible that an equilibrium is being established on the column between your product and an impurity (e.g., an acetal if using an alcohol in the eluent).[3] This can lead to the continuous co-elution of both species.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (230-400 mesh for flash chromatography) is the most common stationary phase.[5] However, given that aldehydes can be acid-sensitive, you may need to use deactivated silica gel (treated with triethylamine) or switch to neutral alumina to prevent decomposition.[1][3]

Q2: How do I choose the right mobile phase (solvent system)?

A2: The choice of mobile phase is determined experimentally using Thin Layer Chromatography (TLC).[3] A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or diethyl ether.[3][10] Prepare several test eluents with varying ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) and run TLC plates to find the system that gives your target compound an Rf value between 0.3 and 0.7.[6][7]

Q3: What are the potential impurities I might encounter?

A3: Impurities can originate from the synthetic route used to prepare this compound.[11] Common impurities could include:

  • Starting materials or unreacted intermediates. [11]

  • Tetrahydropyran-4-methanol: The corresponding alcohol, if the synthesis involved a reduction step that went too far.

  • Tetrahydropyran-4-carboxylic acid: The corresponding carboxylic acid, if the aldehyde was oxidized by air.[10]

  • By-products from side reactions.

Q4: Is there an alternative to column chromatography for purifying aldehydes?

A4: Yes. A highly effective chemical method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[10] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid or water-soluble adduct, leaving non-aldehydic impurities in the organic phase.[12] The pure aldehyde can then be regenerated from the adduct by treatment with a base, such as sodium bicarbonate or sodium hydroxide.[10][12] This method is particularly useful for large-scale purifications or when chromatography proves difficult.[12]

Quantitative Data Summary

The optimal parameters for the purification of this compound must be determined empirically. The table below provides typical starting points for developing a purification protocol.

ParameterRecommended Value / RangePurpose
TLC Analysis
Stationary PhaseSilica Gel 60 F254 platesTo select and optimize the mobile phase.
Mobile Phase (Trial)Hexanes : Ethyl Acetate (9:1, 4:1, 2:1, 1:1)To find a system giving the desired Rf.
Target Rf Value0.3 - 0.7Ensures good separation and reasonable elution time on the column.[6][7]
Column Chromatography
Stationary PhaseSilica Gel (230-400 mesh) or Neutral AluminaThe solid medium for separation.[5]
Column Dimensions20-50 g of silica per 1 g of crude materialTo ensure adequate separation capacity.
Eluent PolarityStart with the solvent system that gave an Rf of ~0.3 on TLC.To elute the target compound effectively.
Loading MethodDry loading or minimal volume of a suitable solvent.[5][9]To obtain sharp bands and good resolution.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure. The mobile phase composition should be optimized via TLC prior to starting.

1. Preparation of the Mobile Phase (Eluent):

  • Based on TLC analysis, prepare a sufficient volume of the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvents are well-mixed.

2. Packing the Column:

  • Secure a glass chromatography column of appropriate size vertically to a ring stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]

  • Wet Packing (Recommended): Fill the column about halfway with the initial, least polar eluent. Prepare a slurry of silica gel in the same eluent. Slowly pour the slurry into the column, tapping the side gently to dislodge air bubbles.[4]

  • Allow the silica to settle into a uniform bed. Add more eluent as needed, ensuring the silica bed does not run dry. Once settled, add a protective layer of sand on top of the silica bed.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude this compound in the minimum amount of a suitable solvent (ideally the eluent itself).[5][9] Using a pipette, carefully add the sample solution to the top of the silica bed.

  • Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a free-flowing powder.[5][9] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure (using a pipette bulb or air line) to force the solvent through the column at a steady rate (a flow of about 2 inches/minute is a good target for flash chromatography).[5]

  • Collect the eluate in a series of labeled test tubes or flasks (fractions).[13]

  • If using a gradient, start with the least polar solvent and systematically increase the polarity by adding pre-mixed eluents of higher polarity.

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Spot several fractions on a single TLC plate, along with a spot of the starting crude material and a pure reference sample if available.

  • Combine the fractions that contain only the pure this compound.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visual Troubleshooting Workflow

Purification_Troubleshooting start Problem: Poor Purification Outcome check_tlc Review Pre-Column TLC Data start->check_tlc issue_decomp Issue: Decomposition on Column check_tlc->issue_decomp Streaking or new spots? issue_separation Issue: Poor Separation check_tlc->issue_separation Rf values too close? issue_recovery Issue: Low or No Recovery check_tlc->issue_recovery Compound not moving from baseline? sol_decomp1 Deactivate Silica (e.g., with Triethylamine) issue_decomp->sol_decomp1 sol_decomp2 Use Alumina (Neutral or Basic) issue_decomp->sol_decomp2 sol_decomp3 Alternative Method (e.g., Bisulfite Adduct) issue_decomp->sol_decomp3 sol_sep1 Optimize Solvent System (Change Polarity/Solvents) issue_separation->sol_sep1 sol_sep2 Use Gradient Elution issue_separation->sol_sep2 sol_sep3 Check Column Loading (Reduce Amount, Use Dry Loading) issue_separation->sol_sep3 sol_rec1 Increase Eluent Polarity issue_recovery->sol_rec1 sol_rec2 Check for Irreversible Adsorption/Decomposition issue_recovery->sol_rec2

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Tetrahydropyran (THP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and selective oxidation of tetrahydropyran (THP) derivatives.

Frequently Asked Questions (FAQs)

Q1: How stable is the tetrahydropyranyl (THP) protecting group to common oxidizing agents?

A1: The THP group, which protects alcohols as an acetal, is generally robust and stable under a variety of non-acidic reaction conditions.[1][2] It is resistant to many common oxidizing agents, especially under neutral or basic conditions. Its stability makes it compatible with numerous synthetic transformations, including oxidations of other functional groups within the same molecule.[3][4] However, the THP group is labile under acidic conditions, and some oxidative procedures that are acidic or generate acidic byproducts can lead to its cleavage.[1][5]

Q2: My THP ether is being cleaved during an oxidation reaction. What are the likely causes?

A2: Cleavage of a THP ether during oxidation is almost always due to the presence of acid. The acetal linkage of the THP ether is sensitive to acid-catalyzed hydrolysis.[6][7] Potential sources of acid in your reaction include:

  • The Oxidizing Agent Itself: Some oxidants or their precursors are acidic or are used with acidic co-reagents.

  • Acidic Byproducts: The reaction may generate acidic species as it proceeds.

  • Trace Acid Contamination: Impurities in solvents, reagents, or on glassware can be sufficient to catalyze deprotection.

  • Lewis Acidity: Some metal-based oxidants may possess sufficient Lewis acidity to catalyze cleavage.

Q3: What are the products of over-oxidation or degradation of the tetrahydropyran ring itself?

A3: When the THP ring (not acting as a protecting group but as a core structure or solvent) is subjected to harsh oxidative conditions, degradation typically initiates via hydrogen abstraction from a carbon atom adjacent to the ether oxygen (the C2 position).[8] This can lead to a variety of products, including ring-opened species like 5-hydroxypentanal or further oxidized products depending on the specific oxidant and conditions used.[8][9] In studies using 4-methyltetrahydropyran (4-MeTHP) as a solvent, degradation under various oxidative conditions led to C2-oxidized products, C4-oxidized products, or C-C bond cleavage products.[8]

Q4: Can I selectively oxidize a primary or secondary alcohol in the presence of a THP-protected alcohol?

A4: Yes, this is a very common and achievable transformation. The key is to choose an oxidation method that operates under neutral or mildly basic conditions to avoid cleaving the THP ether. Popular methods include:

  • Swern Oxidation (oxalyl chloride, DMSO, triethylamine)

  • Dess-Martin Periodinane (DMP) Oxidation

  • Oxidations using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant like bleach (NaOCl) under buffered conditions.

  • Chromium(VI) oxide in pyridine (Collins or Sarett oxidation).[3]

Troubleshooting Guide: Oxidation Reactions Involving THP Derivatives

This guide addresses common problems encountered during the oxidation of molecules containing a THP ether.

Problem 1: Low or no yield of the desired product, with significant recovery of the deprotected alcohol.

Potential Cause Troubleshooting Steps
Acidic Reaction Conditions Buffer the reaction if possible. Add a non-nucleophilic base like pyridine or 2,6-lutidine to scavenge protons. Ensure all glassware is acid-free (rinse with a dilute base solution, followed by distilled water and drying).
Inherent Acidity of Oxidant Switch to an oxidant known to be neutral or basic (e.g., Dess-Martin Periodinane, MnO₂ for allylic/benzylic alcohols). Avoid strongly acidic chromium reagents like Jones reagent.
Solvent Impurities Use freshly distilled or high-purity anhydrous solvents. Some solvents like chloroform can degrade to produce HCl.

Problem 2: Complex mixture of unidentified byproducts and low yield.

Potential Cause Troubleshooting Steps
Harsh Oxidizing Agent The oxidant may be too strong, leading to degradation of the THP ring itself or other sensitive functional groups.[10] Reduce the reaction temperature. Switch to a milder oxidant (e.g., DMP instead of KMnO₄).
Reaction Temperature Too High Many oxidation reactions are exothermic. Run the reaction at a lower temperature (e.g., -78 °C for Swern oxidation) to improve selectivity and minimize side reactions.
Incorrect Stoichiometry Using a large excess of the oxidant can promote over-oxidation and side reactions. Perform a test reaction to determine the optimal stoichiometry, using TLC or LC-MS to monitor progress.

Data Summary

Table 1: Compatibility of THP Ethers with Common Oxidizing Agents

Oxidizing Agent / SystemTypical ConditionsCompatibility with THP EthersReference(s)
PCC / PDC (Pyridinium chlorochromate / dichromate)CH₂Cl₂, Room TempGenerally Good (can be mildly acidic)[3]
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempExcellent[11]
Swern Oxidation (DMSO, (COCl)₂, Et₃N)CH₂Cl₂, -78 °C to Room TempExcellent (non-acidic)[3]
TEMPO / NaOCl CH₂Cl₂ / H₂O, 0 °C, bufferedExcellent (requires buffering)[8]
MnO₂ CH₂Cl₂, Room TempExcellent (for allylic/benzylic alcohols)[3]
Jones Reagent (CrO₃, H₂SO₄, Acetone)Acetone, 0 °C to Room TempPoor (strongly acidic, causes rapid cleavage)[11]
KMnO₄ Acetone/Water, BasicFair to Good (strong oxidant, can be aggressive)[3][12]

Experimental Protocols

Protocol 1: Selective Oxidation of a Primary Alcohol using Dess-Martin Periodinane (DMP)

This protocol describes the oxidation of a primary alcohol to an aldehyde in the presence of a THP ether.

Materials:

  • Substrate (containing both primary alcohol and THP ether moieties) (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add the Dess-Martin Periodinane in one portion at room temperature.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the mixture with CH₂Cl₂.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography.

Analytical Methods for Detecting Over-oxidation: To confirm the integrity of the THP group and identify potential byproducts, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is highly effective.[13] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to detect volatile degradation products.[14] For preparative work, TLC can often distinguish the starting material, the desired product, and the deprotected alcohol.[15]

Visualizations

G cluster_start Troubleshooting Workflow cluster_analysis cluster_solutions_acid Acid-Related Issues cluster_solutions_oxidant Oxidant-Related Issues start Problem: Low yield or byproduct formation in oxidation of THP-derivative check_deprotection Is the THP group being cleaved? (Check TLC/LCMS for deprotected alcohol) start->check_deprotection check_side_reactions Is the THP group stable, but other byproducts are forming? check_deprotection->check_side_reactions  No solution_acid Source of cleavage is likely acid. 1. Use neutral/basic oxidant (DMP, Swern). 2. Add non-nucleophilic base (e.g., pyridine). 3. Use dry, fresh, high-purity solvents. check_deprotection->solution_acid  Yes solution_oxidant Oxidant is likely too harsh or conditions are too aggressive. 1. Switch to a milder oxidant. 2. Lower the reaction temperature. 3. Reduce oxidant stoichiometry. check_side_reactions->solution_oxidant  Yes

Caption: Troubleshooting logic for oxidation reactions.

G cluster_input Starting Material cluster_pathways Reaction Pathways SM R-CH₂OH (with THP ether elsewhere) oxidant_good Mild, Neutral Oxidant (e.g., DMP, Swern) SM->oxidant_good oxidant_bad Acidic Conditions (e.g., Jones Reagent, H⁺ trace) SM->oxidant_bad P1 Desired Pathway: Selective Oxidation desired_product R-CHO (THP group intact) P2 Side Reaction: THP Cleavage undesired_product R-CH₂OH (Deprotected starting material) oxidant_good->desired_product Success oxidant_bad->undesired_product Failure

Caption: Desired vs. undesired reaction pathways.

G cluster_workflow Experimental Workflow: DMP Oxidation step1 1. Dissolve Substrate in Anhydrous CH₂Cl₂ (under N₂ atmosphere) step2 2. Add Dess-Martin Periodinane (DMP) at Room Temperature step1->step2 step3 3. Monitor Reaction by TLC (Typically 1-3 hours) step2->step3 step4 4. Quench Reaction (aq. NaHCO₃ / Na₂S₂O₃) step3->step4 step5 5. Workup (Separate layers, extract, dry) step4->step5 step6 6. Purify (Column Chromatography) step5->step6

Caption: Workflow for a THP-compatible oxidation.

References

Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tetrahydropyran (THP) synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to tetrahydropyrans?

A1: Several robust methods are employed for THP synthesis, with the choice depending on the desired substitution pattern, stereochemistry, and available starting materials. Key strategies include:

  • Prins Cyclization: An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, valued for its ability to form highly substituted THPs stereoselectively.[1][2]

  • Intramolecular Hydroalkoxylation: The addition of a hydroxyl group across a carbon-carbon multiple bond within the same molecule, often catalyzed by transition metals like gold or palladium, or by Brønsted acids.

  • Hydrogenation of Dihydropyrans: A straightforward method involving the reduction of a dihydropyran precursor using a metal catalyst, which is particularly efficient for producing unsubstituted or simply substituted THPs.[3]

  • Oxidative Cyclization of 1,5-Diols: This method can produce THP derivatives in high yield and stereoselectivity.[4]

Q2: My reaction yield is consistently low. What are the general factors I should investigate?

A2: Low yields in THP synthesis can often be attributed to several common factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical and need to be optimized for your specific substrate.[2]

  • Purity of Starting Materials: Impurities in reagents and solvents can interfere with the reaction, leading to side product formation or catalyst deactivation.[2]

  • Catalyst Deactivation: The catalyst may lose activity due to poisoning by impurities or degradation under the reaction conditions.[2]

  • Moisture: Many reactions for THP synthesis are sensitive to water, which can quench catalysts or lead to unwanted side reactions.

Q3: I'm observing significant side product formation. What are the likely culprits?

A3: Side product formation is a common challenge. The nature of the side products is often indicative of the underlying issue:

  • In Prins Cyclizations: A frequent side reaction is the oxonia-Cope rearrangement, which can lead to isomeric products and loss of stereochemical control.[5][6][7]

  • In Hydrogenation Reactions: Over-reduction of other functional groups, such as a ketone, to an alcohol can be a significant issue.[8]

  • Polymerization: Under strongly acidic conditions, starting materials like dihydropyran can polymerize.

Troubleshooting Guides

Issue 1: Low Yield in Prins Cyclization

Symptoms:

  • Low conversion of starting materials.

  • A complex mixture of products observed by TLC or NMR.

Potential Cause Troubleshooting Steps
Inefficient Catalyst - Ensure the Lewis or Brønsted acid catalyst is fresh and anhydrous. - Titrate the catalyst to determine its activity. - Increase catalyst loading incrementally. For sensitive substrates, consider a milder catalyst.
Suboptimal Temperature - If the reaction is sluggish, a moderate increase in temperature may improve the rate. - Conversely, if side products are forming, lowering the temperature may increase selectivity.
Presence of Water - Use anhydrous solvents and reagents. Flame-dry glassware before use. - Add molecular sieves to the reaction mixture.
Oxonia-Cope Rearrangement - This competing reaction can be suppressed by using a faster-acting catalyst (e.g., SnBr₄ instead of BF₃·OEt₂) to favor the kinetic Prins product.[5] - Modifying the substrate to destabilize the oxocarbenium intermediate can also disfavor the rearrangement.[6]
Issue 2: Formation of Over-Reduced Byproduct in Hydrogenation

Symptoms:

  • Presence of tetrahydropyran-4-ol alongside the desired tetrahydropyran-4-one.

Potential Cause Troubleshooting Steps
Highly Active Catalyst - While Raney Nickel is effective, it can be less selective. Consider using a less active catalyst like Palladium on carbon (Pd/C).[8] - A "poisoned" catalyst can also be used to temper reactivity.
Harsh Reaction Conditions - High temperature and pressure favor over-reduction.[8] - Optimize the reaction at a lower temperature and pressure.
Prolonged Reaction Time - Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Tetrahydropyran-4-ol Derivatives via Prins Cyclization

CatalystAldehydeHomoallylic AlcoholSolventTime (h)Yield (%)Reference
Phosphomolybdic acidBenzaldehyde3-Buten-1-olWater292[9]
InCl₃Benzaldehyde3-Buten-1-olCH₂Cl₂185[4]
SnCl₄Benzaldehyde3-Buten-1-olCH₂Cl₂182[4]
BiCl₃Benzaldehyde3-Buten-1-olCH₂Cl₂1.588[4]

Table 2: Effect of Reaction Temperature on the Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol (THFA)

Temperature (°C)THFA Conversion (%)THP Selectivity (%)Main ByproductReference
23098.555.2δ-valerolactone[10]
25099.175.8δ-valerolactone[10]
27099.891.41-Pentanol[10]
29099.985.91-Pentanol[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorotetrahydropyrans via Prins Cyclization

This protocol describes the synthesis of 4-chloro-substituted tetrahydropyrans using a Lewis acid catalyst.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis acid (e.g., SnCl₄, BiCl₃) (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and anhydrous CH₂Cl₂.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the aldehyde to the solution.

  • Slowly add the Lewis acid to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrogenation of 3,4-Dihydropyran to Tetrahydropyran

This protocol details the synthesis of tetrahydropyran by the catalytic hydrogenation of 3,4-dihydropyran.

Materials:

  • 3,4-Dihydropyran (DHP)

  • Hydrogenation catalyst (e.g., 5% Pd/C or Ni/SiO₂)

  • Solvent (e.g., ethanol, tetrahydrofuran)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation apparatus, place the hydrogenation catalyst.

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent under a countercurrent of inert gas.

  • Add the 3,4-dihydropyran to the flask.

  • Evacuate the apparatus and backfill with hydrogen gas. Repeat this process three times.

  • Pressurize the vessel to the desired hydrogen pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by analytical techniques (GC, NMR).

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry in the air. Wet the filter cake with water immediately after filtration.[11]

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude tetrahydropyran, which can be purified by distillation if necessary.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble & Flame-Dry Glassware add_reactants Add Reactants & Solvent setup_glassware->add_reactants cool_mixture Cool to Reaction Temperature add_reactants->cool_mixture add_catalyst Add Catalyst cool_mixture->add_catalyst monitor_reaction Monitor Progress (TLC, GC, etc.) add_catalyst->monitor_reaction monitor_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete extraction Extraction quench_reaction->extraction drying Dry Organic Layer extraction->drying purification Purification (Chromatography/Distillation) drying->purification product Characterize Final Product purification->product

Caption: General experimental workflow for tetrahydropyran synthesis.

troubleshooting_guide cluster_yield Low Yield Issues cluster_side_products Side Product Issues start Low Yield or Side Products low_conversion Low Conversion? start->low_conversion side_product_type Identify Side Product start->side_product_type check_catalyst Check Catalyst Activity & Loading low_conversion->check_catalyst Yes optimize_temp Optimize Temperature & Time check_catalyst->optimize_temp check_purity Verify Reagent Purity & Anhydrous Conditions optimize_temp->check_purity oxonia_cope Oxonia-Cope Rearrangement? side_product_type->oxonia_cope Isomeric Product over_reduction Over-reduction Product? side_product_type->over_reduction Alcohol Byproduct polymerization Polymerization? side_product_type->polymerization Insoluble Material change_catalyst Use Faster/Milder Catalyst (e.g., SnBr4) oxonia_cope->change_catalyst adjust_conditions Use Milder Conditions (Lower Temp/Pressure) over_reduction->adjust_conditions reduce_acid Reduce Acid Concentration or Use Milder Acid polymerization->reduce_acid

Caption: Troubleshooting decision tree for THP synthesis.

References

Technical Support Center: Managing Low Yields in Functionalization of Tetrahydropyran Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of tetrahydropyran (THP) rings, with a focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in THP functionalization reactions?

A1: Low yields in the functionalization of THP rings can stem from a variety of factors. Common culprits include suboptimal reaction conditions (temperature, solvent, catalyst), the presence of moisture or impurities in reagents, steric hindrance at the reaction site, and the occurrence of side reactions such as ring opening, elimination, or over-functionalization. Catalyst deactivation is another frequent issue, particularly in metal-catalyzed C-H functionalization reactions.

Q2: How can I improve the regioselectivity of my THP functionalization?

A2: Achieving high regioselectivity is crucial for obtaining a good yield of the desired product. The choice of directing groups on the THP ring can significantly influence the site of functionalization. For instance, in C-H functionalization, a directing group can position a metal catalyst to activate a specific C-H bond. In ring-opening reactions, the regioselectivity is often dictated by the nature of the nucleophile and the Lewis acid used, as well as the substitution pattern on the THP ring.

Q3: What strategies can be employed to enhance stereoselectivity in THP glycosylation reactions?

A3: Stereoselectivity in glycosylation is influenced by the choice of glycosyl donor, the protecting groups, the solvent, and the reaction temperature. The use of participating protecting groups at the C2 position of the glycosyl donor, for example, can favor the formation of 1,2-trans glycosides. The nature of the solvent can also play a critical role; for instance, ethereal solvents can sometimes favor the formation of the α-anomer. Careful optimization of these parameters is key to achieving high stereoselectivity.

Q4: When should I consider using a protecting group strategy for my THP functionalization?

A4: A protecting group strategy is advisable when your THP substrate contains multiple reactive functional groups that could compete in the desired transformation. For example, if you wish to functionalize a specific hydroxyl group on a THP ring that contains other hydroxyl or amino groups, protecting the other reactive sites will prevent unwanted side reactions and improve the yield of the target molecule. The choice of protecting group is critical and should be based on its stability under the reaction conditions and the ease of its subsequent removal.

Troubleshooting Guides

Issue 1: Low Yield in Prins Cyclization for Tetrahydropyran Synthesis

Symptom: The yield of the desired 2,6-disubstituted tetrahydropyran is low, and multiple side products are observed.

Possible Causes & Solutions:

  • Suboptimal Lewis Acid: The choice and amount of Lewis acid are critical. A weak Lewis acid may not efficiently catalyze the reaction, while a very strong one can lead to side reactions like racemization or decomposition.[1][2][3]

    • Solution: Screen a panel of Lewis acids (e.g., InCl₃, BiCl₃, Sc(OTf)₃, BF₃·OEt₂) to identify the most effective one for your specific substrates.[1][4] Optimize the catalyst loading to balance reactivity and selectivity.

  • Competing Oxonia-Cope Rearrangement: This side reaction can lead to racemization and the formation of undesired byproducts, especially with certain homoallylic alcohols.[2][3]

    • Solution: Employ milder reaction conditions (lower temperature) and consider using a less coordinating solvent. The use of specific Lewis acids can also suppress this rearrangement.

  • Presence of Water: Trace amounts of water can quench the Lewis acid and lead to undesired hydrolysis products.

    • Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Poor Stereoselectivity in Tetrahydropyran Glycosylation

Symptom: A mixture of α and β anomers is obtained, leading to a low yield of the desired stereoisomer.

Possible Causes & Solutions:

  • Non-participating Protecting Group at C2: The absence of a participating group (e.g., an acetyl or benzoyl group) at the C2 position of the glycosyl donor often leads to poor stereocontrol.

    • Solution: Utilize a glycosyl donor with a participating group at C2 to favor the formation of the 1,2-trans product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.

    • Solution: Experiment with different solvents. For example, acetonitrile can sometimes favor the formation of the β-anomer through the formation of a transient nitrilium-ion intermediate.

  • Reaction Temperature: Temperature can affect the equilibrium between different reactive intermediates, thereby influencing the stereoselectivity.

    • Solution: Optimize the reaction temperature. Often, lower temperatures lead to higher stereoselectivity.

Issue 3: Catalyst Deactivation in C-H Functionalization

Symptom: The reaction starts but does not go to completion, or a high catalyst loading is required to achieve a moderate yield.

Possible Causes & Solutions:

  • Coordination of Product or Substrate to the Catalyst: The product or starting material may bind too strongly to the metal catalyst, inhibiting its turnover.

    • Solution: The addition of a co-catalyst or an additive can sometimes mitigate this issue. Alternatively, modifying the directing group on the substrate can alter its binding properties.

  • Oxidative Addition of Other Bonds: The catalyst may react with other functional groups in the molecule, leading to its deactivation.

    • Solution: Choose a catalyst that is known to be tolerant of the functional groups present in your substrate. A protecting group strategy may also be necessary.

  • Formation of Inactive Catalyst Species: The active catalytic species may be unstable under the reaction conditions and decompose or aggregate into an inactive form.

    • Solution: Optimize the reaction conditions (temperature, solvent, ligands) to stabilize the active catalyst. The use of a heterogeneous catalyst can sometimes improve stability and recyclability.

Data Presentation

Table 1: Comparison of Lewis Acids in the Prins Cyclization for the Synthesis of 2,6-Disubstituted Tetrahydropyranones [4][5]

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Diastereoselectivity (cis:trans)
BF₃·OEt₂1201,2-dichloroethane-3585>99:1
Sc(OTf)₃10Toluene2590>95:5
InCl₃10Dichloromethane2588>95:5
BiCl₃5Dichloromethane2592>99:1
FeCl₃10Dichloromethane257590:10

Table 2: Influence of Oxidizing Agent on the Selective Oxidation of Tetrahydrothiopyran-4-one to its Sulfoxide [6]

Oxidizing AgentTemperature (°C)Yield of Sulfoxide (%)Key Observations
Peracetic AcidRoom TemperatureLowSignificant formation of sulfone byproduct.
m-CPBA (diluted)Room Temperature~32Moderate yield with some sulfone formation.
Davis's Oxaziridine-78 to 073-80High yield and high chemoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Prins Cyclization to Synthesize 2,6-Disubstituted Tetrahydropyranones[4][5]
  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (5 mL) under a nitrogen atmosphere at -35 °C, add BF₃·OEt₂ (1.2 mmol) dropwise.

  • Stir the mixture for 10 minutes, then add a solution of the 3-bromobut-3-en-1-ol (1.2 mmol) in anhydrous 1,2-dichloroethane (5 mL) dropwise over 15 minutes.

  • Continue stirring the reaction mixture at -35 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyranone.

Protocol 2: Stereoselective Glycosylation using a Tetrahydropyran Donor (Illustrative)
  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the tetrahydropyranyl glycosyl donor (1.0 equiv) and the acceptor alcohol (1.2 equiv) in anhydrous dichloromethane under an argon atmosphere.

  • Cool the mixture to -78 °C.

  • Add the promoter (e.g., N-Iodosuccinimide (NIS), 1.5 equiv) followed by a catalytic amount of triflic acid (TfOH, 0.1 equiv).

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate and triethylamine.

  • Filter the mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate.

  • Purify the residue by flash column chromatography to obtain the desired glycoside.

Mandatory Visualization

Troubleshooting_Low_Yields start Low Yield of Functionalized THP check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_reagents Verify Reagent Purity (Anhydrous, Fresh) start->check_reagents side_reactions Analyze for Side Reactions (TLC, NMR, GC-MS) start->side_reactions catalyst_issue Investigate Catalyst (Activity, Loading) start->catalyst_issue optimize_conditions Optimize Conditions (Screen Solvents, Temps) check_conditions->optimize_conditions purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents modify_strategy Modify Reaction Strategy (Protecting Groups, Different Reagents) side_reactions->modify_strategy optimize_catalyst Optimize Catalyst System (Screen Catalysts, Ligands, Additives) catalyst_issue->optimize_catalyst success Improved Yield optimize_conditions->success purify_reagents->success modify_strategy->success optimize_catalyst->success

Caption: Troubleshooting workflow for low yields in THP functionalization.

Prins_Cyclization_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde Aldehyde oxocarbenium Oxocarbenium Ion aldehyde->oxocarbenium + Lewis Acid homoallylic_alcohol Homoallylic Alcohol homoallylic_alcohol->oxocarbenium chair_ts Chair-like Transition State oxocarbenium->chair_ts Cyclization carbocation Tetrahydropyranyl Carbocation chair_ts->carbocation thp_product 2,6-Disubstituted Tetrahydropyran carbocation->thp_product + Nucleophile

Caption: Simplified reaction pathway for Prins cyclization.

Glycosylation_Stereocontrol cluster_pathways Reaction Pathways cluster_products Products donor Glycosyl Donor (THP derivative) sn1 SN1-like Pathway (Oxocarbenium Ion) donor->sn1 sn2 SN2-like Pathway (Direct Displacement) donor->sn2 acceptor Acceptor Alcohol acceptor->sn1 acceptor->sn2 promoter Promoter (e.g., NIS/TfOH) promoter->donor alpha_anomer α-Anomer sn1->alpha_anomer beta_anomer β-Anomer sn1->beta_anomer sn2->alpha_anomer sn2->beta_anomer Participating Neighboring Group

Caption: Factors influencing stereoselectivity in THP glycosylation.

References

Avoiding self-condensation of 4-Formyltetrahydropyran under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-formyltetrahydropyran, focusing on the prevention of self-condensation under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to self-condensation under basic conditions?

A1: this compound possesses acidic α-hydrogens (protons on the carbon adjacent to the aldehyde group). In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another molecule of this compound. This process, known as an aldol condensation, leads to the formation of dimers and other oligomeric byproducts, reducing the yield of the desired product. The pKa of α-hydrogens in aldehydes typically ranges from 16-20.

Q2: What are the visible signs of self-condensation in my reaction?

A2: The formation of a yellow to brown color in the reaction mixture is a common indicator of aldol condensation, as the resulting α,β-unsaturated aldehydes are often colored. You may also observe the formation of viscous oils or insoluble polymeric material. Analysis of the crude reaction mixture by techniques such as TLC, LC-MS, or NMR spectroscopy will reveal the presence of higher molecular weight byproducts corresponding to the dimer and other oligomers.

Q3: Can I use common bases like sodium hydroxide or potassium carbonate for reactions with this compound?

A3: The use of strong or even moderately basic conditions with hydroxide or carbonate bases is generally not recommended for reactions involving this compound if the desired reaction is not an aldol condensation itself. These bases can readily promote the formation of the enolate and subsequent self-condensation. However, the suitability of a base depends on the specific reaction. For reactions where a much more acidic proton is present in another reactant (e.g., in a Knoevenagel condensation), a weaker base may be used successfully.

Q4: How can I modify my reaction conditions to minimize self-condensation?

A4: Several strategies can be employed:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, or a weak base, depending on the reaction.

  • Temperature Control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can slow down the rate of self-condensation.

  • Slow Addition: Adding the aldehyde slowly to the reaction mixture containing the base and other reagents can help to keep the concentration of the free aldehyde low, thus minimizing self-condensation.

  • Protecting Groups: The aldehyde can be protected as an acetal, which is stable to basic conditions. The protecting group can be removed after the desired reaction is complete.

Troubleshooting Guides

This section provides troubleshooting for common reactions involving this compound where self-condensation is a potential side reaction.

Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

Issue: Low yield of the desired alkene and formation of polar, high molecular weight byproducts.

Potential Cause Troubleshooting Step Rationale
Self-condensation of this compound Pre-form the ylide or phosphonate carbanion before adding the aldehyde. Add the aldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C).This ensures that the concentration of the aldehyde is kept to a minimum in the presence of the base, favoring the reaction with the ylide/phosphonate carbanion over self-condensation.
Decomposition of the ylide/phosphonate carbanion Ensure anhydrous reaction conditions. Use freshly prepared or titrated strong bases (e.g., n-BuLi, NaH).Ylides and phosphonate carbanions are strong bases and can be quenched by moisture or other protic sources.
Low reactivity of the ylide For stabilized ylides (in Wittig reactions), consider using a more reactive phosphonate in an HWE reaction.Phosphonate carbanions in HWE reactions are generally more nucleophilic than the corresponding stabilized phosphorus ylides.[1]
Knoevenagel Condensation

Issue: Formation of aldol self-condensation products of this compound alongside the desired Knoevenagel product.

Potential Cause Troubleshooting Step Rationale
Base is too strong Use a weaker base such as piperidine, pyridine, or a mild amine base.A weak base will selectively deprotonate the more acidic active methylene compound over the α-hydrogen of the aldehyde.
High reaction temperature Perform the reaction at room temperature or with gentle heating.Higher temperatures can accelerate the rate of self-condensation.
Incorrect stoichiometry Use a slight excess of the active methylene compound.This can help to ensure that the aldehyde preferentially reacts with the carbanion of the active methylene compound.
Reductive Amination

Issue: Low yield of the desired amine and formation of colored byproducts.

Potential Cause Troubleshooting Step Rationale
Self-condensation under basic conditions Use a mild reducing agent like sodium triacetoxyborohydride (STAB) under neutral or slightly acidic conditions.[2][3][4]STAB is effective at reducing the intermediate iminium ion under conditions that do not favor enolate formation.
Aldehyde instability Add the reducing agent after the imine has been pre-formed, or use a one-pot protocol with a mild reducing agent.This minimizes the time the aldehyde is exposed to conditions that could promote side reactions.
Competitive reduction of the aldehyde Choose a reducing agent that is selective for the iminium ion over the aldehyde, such as STAB.This prevents the consumption of the starting aldehyde before it can react with the amine.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the reaction of this compound with triethyl phosphonoacetate to form ethyl (tetrahydropyran-4-ylidene)acetate.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully evaporate the residual hexanes under a stream of argon.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Value
Reactant Ratio 1.0 : 1.1 : 1.1 (Aldehyde : Phosphonate : Base)
Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Solvent Anhydrous THF
Workup Aqueous NH₄Cl quench
Protocol 2: Acetal Protection of this compound

This protocol describes the protection of this compound as a 1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by distillation or flash column chromatography.

Parameter Value
Reactant Ratio 1.0 : 1.2 (Aldehyde : Diol)
Catalyst p-TSA (catalytic)
Temperature Reflux in Toluene
Reaction Time 2 - 4 hours
Workup Aqueous NaHCO₃ wash

Visualizations

self_condensation_pathway aldehyde This compound enolate Enolate (Nucleophile) aldehyde->enolate Deprotonation base Base (e.g., OH-) aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack aldehyde2 This compound (Electrophile) condensation_product Self-Condensation Product aldol_adduct->condensation_product Dehydration

Caption: Pathway of base-catalyzed self-condensation of this compound.

troubleshooting_logic start Reaction with this compound under Basic Conditions check_condensation Is self-condensation observed? start->check_condensation strategy Implement Avoidance Strategy check_condensation->strategy Yes success Successful Reaction check_condensation->success No option1 Use milder/non-nucleophilic base strategy->option1 option2 Lower reaction temperature strategy->option2 option3 Slow addition of aldehyde strategy->option3 option4 Use a protecting group strategy->option4 option1->success option2->success option3->success option4->success no_condensation No yes_condensation Yes

Caption: Decision-making workflow for troubleshooting self-condensation.

References

Technical Support Center: Synthesis of 4-Formyltetrahydropyran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Formyltetrahydropyran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory and industrial approach for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 4-(hydroxymethyl)tetrahydropyran. This precursor is typically accessible through methods like Prins cyclization. The choice of oxidizing agent is critical and depends on the scale of the reaction and the sensitivity of the substrate.

Q2: I am experiencing low yields in my oxidation reaction. What are the likely causes?

A2: Low yields are a common issue and can stem from several factors. Key areas to investigate include the purity of your starting material (the alcohol), the quality and stoichiometry of the oxidizing agent, reaction temperature, and reaction time. Incomplete reactions or the formation of side products, such as over-oxidation to the carboxylic acid, are frequent culprits.[1] It is also crucial to ensure all glassware is dry and the reaction is performed under an inert atmosphere if using moisture-sensitive reagents.

Q3: What are the common impurities I should expect, and how can I minimize them?

A3: Common impurities include unreacted starting alcohol, the over-oxidized product (tetrahydropyran-4-carboxylic acid), and byproducts from the decomposition of the oxidizing agent. For instance, in Swern oxidations, dimethyl sulfide is a known byproduct.[2] With Dess-Martin periodinane (DMP), the reduced form of the reagent can complicate purification.[3] Minimizing over-oxidation can be achieved by carefully controlling the reaction temperature and using the correct stoichiometry of the oxidant.[4] Purification methods like bisulfite extraction can be highly effective at separating the desired aldehyde from non-carbonyl impurities.[5]

Q4: My purification by column chromatography is resulting in significant product loss. What can I do?

A4: Aldehydes can be sensitive to silica gel, which is acidic and can sometimes cause decomposition or irreversible adsorption. If you suspect this is the case, you can deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, consider other purification methods. For larger scales, distillation under reduced pressure can be effective. Another powerful technique for purifying aldehydes is through the formation of a bisulfite adduct, which can be extracted into an aqueous layer, separated from organic impurities, and then reverted to the pure aldehyde.[5]

Q5: Which oxidation method is most suitable for a large-scale synthesis of this compound?

A5: The choice of oxidation method for scale-up involves a trade-off between cost, safety, efficiency, and waste disposal.

  • Swern Oxidation and related DMSO-based methods: These are effective and widely used, but the need for cryogenic temperatures (-78 °C) and the generation of foul-smelling dimethyl sulfide are significant drawbacks on a large scale.[2] However, process development has led to semicontinuous processes that can operate at higher temperatures.

  • Dess-Martin Periodinane (DMP) Oxidation: This method is very mild and gives high yields at the lab scale. However, the high cost and potentially explosive nature of DMP make it less suitable for large-scale industrial synthesis.[3] Workup can also be challenging due to the solid byproducts generated.

  • TEMPO-mediated Oxidations: Catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like bleach (NaOCl) are becoming increasingly popular for industrial applications.[6] They are cost-effective and operate under milder conditions than many traditional methods.[7]

  • Chromium-based Oxidants (e.g., PCC): While historically common, the toxicity and hazardous waste associated with chromium reagents make them a less desirable option for large-scale synthesis from a green chemistry perspective.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Some reagents degrade upon storage.
Insufficient Stoichiometry Ensure you are using the correct molar equivalents of the oxidant. A slight excess may be necessary.
Low Reaction Temperature While many oxidations are run at low temperatures to improve selectivity, the temperature may be too low for the reaction to proceed at a reasonable rate. Try gradually increasing the temperature while monitoring the reaction.
Poor Mixing On a larger scale, inefficient stirring can lead to localized concentrations and incomplete reaction. Ensure vigorous and effective stirring.
Presence of Water/Moisture For moisture-sensitive reactions like the Swern oxidation, ensure all glassware is thoroughly dried and anhydrous solvents are used.
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step
Over-oxidation to Carboxylic Acid This is common with strong oxidizing agents or if the reaction is left for too long. Reduce the reaction time and monitor the progress closely by TLC or GC. Using a milder, more selective oxidizing agent can also prevent this.
Decomposition of Product The desired aldehyde may be unstable under the reaction conditions. Consider using a milder oxidant or running the reaction at a lower temperature.
Side Reactions with Solvent Ensure the solvent is appropriate for the chosen oxidation and is not participating in side reactions.

Data Presentation

Table 1: Comparison of Common Oxidation Methods for the Synthesis of this compound (Illustrative Data)
Oxidation Method Scale Typical Yield (%) Typical Purity (%) Reaction Time (h) Reaction Temperature (°C) Key Considerations
Swern OxidationLab (1-5 g)85-95>951-3-78Cryogenic temperatures, unpleasant odor.
Pilot (1-5 kg)75-85>954-8-60 to -50Temperature control is critical to avoid side reactions.
Dess-Martin PeriodinaneLab (1-5 g)90-98>981-2Room TempHigh cost, potentially explosive, difficult workup on a larger scale.
Pilot (1-5 kg)80-90>983-5Room TempNot generally recommended for large scale due to cost and safety.
TEMPO/NaOClLab (1-5 g)80-90>952-40 - Room TempCatalytic, cost-effective, but requires careful pH control.
Pilot (1-5 kg)75-85>956-100 - Room TempGood scalability, considered a greener alternative.[6]

Note: The data in this table is illustrative and intended to highlight the general trends and challenges associated with scaling up these reactions. Actual results will vary depending on the specific reaction conditions and equipment used.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Swern Oxidation

Materials:

  • 4-(hydroxymethyl)tetrahydropyran

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an argon atmosphere, add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.

  • Add DMSO via syringe, followed by the slow, dropwise addition of oxalyl chloride from an addition funnel, maintaining the internal temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Slowly add a solution of 4-(hydroxymethyl)tetrahydropyran in anhydrous DCM from the second addition funnel, again keeping the internal temperature below -65 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine dropwise, ensuring the temperature does not rise above -60 °C.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

Materials:

  • Crude this compound

  • Methanol

  • Saturated aqueous sodium bisulfite solution

  • Diethyl ether

  • 1 M aqueous sodium hydroxide solution

Procedure:

  • Dissolve the crude this compound in methanol.

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours at room temperature. A white precipitate of the bisulfite adduct may form.

  • Add diethyl ether to the mixture and stir for another 15 minutes.

  • Separate the aqueous layer containing the dissolved (or suspended) bisulfite adduct. Wash the organic layer with water and combine the aqueous layers.

  • Wash the combined aqueous layers with diethyl ether to remove any remaining non-aldehyde impurities.

  • To regenerate the aldehyde, cool the aqueous layer in an ice bath and slowly add 1 M aqueous sodium hydroxide solution with stirring until the solution is basic (pH > 8).

  • Extract the liberated aldehyde with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_setup Verify Experimental Setup (Anhydrous, Inert Atmosphere) start->check_setup side_reactions Analyze for Side Reactions (e.g., Over-oxidation) check_reagents->side_reactions check_conditions->side_reactions check_setup->side_reactions workup_issue Investigate Workup and Purification Losses side_reactions->workup_issue solution Optimize Based on Findings workup_issue->solution

Caption: Troubleshooting workflow for low reaction yield.

ExperimentalWorkflow start Start: 4-(hydroxymethyl)tetrahydropyran oxidation Oxidation (e.g., Swern, TEMPO) start->oxidation quench Reaction Quench oxidation->quench extraction Aqueous Workup / Extraction quench->extraction purification Purification (Chromatography, Distillation, or Bisulfite Adduct) extraction->purification product Product: this compound purification->product

Caption: General experimental workflow for synthesis.

PurificationLogic start Crude Product is_volatile Is the product volatile? start->is_volatile distillation Purify by Vacuum Distillation is_volatile->distillation Yes is_sensitive Is the product sensitive to silica gel? is_volatile->is_sensitive No end Pure Product distillation->end column Column Chromatography is_sensitive->column No bisulfite Purify via Bisulfite Adduct Formation is_sensitive->bisulfite Yes column->end bisulfite->end

Caption: Decision logic for product purification.

References

Validation & Comparative

Comparative Spectroscopic Analysis of 4-Formyltetrahydropyran and its Analogs for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR and mass spectrometry characteristics of 4-Formyltetrahydropyran, with a comparative analysis against structurally related compounds. This report provides key spectral data, experimental protocols, and visual aids to facilitate compound identification and characterization.

In the landscape of chemical research and pharmaceutical development, the precise structural elucidation of organic molecules is paramount. This compound, a heterocyclic aldehyde, serves as a versatile building block in the synthesis of more complex molecules. Its characterization, and the ability to distinguish it from structurally similar compounds, is crucial for ensuring the purity and identity of synthesized products. This guide presents a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and compares it with two key analogs: 4-cyanotetrahydropyran and 4-hydroxymethyltetrahydropyran.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its selected analogs. This side-by-side comparison is designed to highlight the distinct spectral features of each compound, aiding in their unambiguous identification.

Table 1: ¹H NMR Spectral Data

CompoundAldehyde/Nitrile/Alcohol Proton (δ, ppm)Protons adjacent to Ring Oxygen (δ, ppm)Other Ring Protons (δ, ppm)
This compound 9.62 (s, 1H)[1]4.15-4.17 (d, 2H), 3.45-3.55 (t, 2H)[1]3.15-3.18 (m, 2H), 1.99-2.15 (m, 1H), 1.82-1.89 (d, 2H)[1]
4-Cyanotetrahydropyran 2.91-2.85 (m, 1H, CH-CN)[2]3.91 (ddd, 2H), 3.61 (ddd, 2H)[2]1.99-1.92 (m, 2H), 1.91-1.84 (m, 2H)[2]
4-Hydroxymethyltetrahydropyran ~3.5 (d, 2H, CH₂-OH)~3.9 (m, 2H), ~3.4 (m, 2H)~1.7 (m, 1H), ~1.6 (m, 2H), ~1.2 (m, 2H)

Note: Data for 4-Hydroxymethyltetrahydropyran is estimated based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Spectral Data

CompoundCarbonyl/Nitrile/Carbinol Carbon (δ, ppm)Carbons adjacent to Ring Oxygen (δ, ppm)Other Ring Carbons (δ, ppm)
This compound ~202 (CHO)~67~45, ~28
4-Cyanotetrahydropyran 121.2 (CN)[2]65.6[2]28.9, 25.3[2]
4-Hydroxymethyltetrahydropyran ~68 (CH₂-OH)~67~39, ~30

Note: Data for this compound and 4-Hydroxymethyltetrahydropyran is predicted based on standard functional group chemical shifts.

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 11485, 57, 29
4-Cyanotetrahydropyran 11182, 54
4-Hydroxymethyltetrahydropyran 11698, 85, 57, 31

Note: Fragmentation for all compounds is predicted based on typical fragmentation patterns.

Experimental Protocols

Standard protocols for acquiring high-quality NMR and mass spectrometry data for small organic molecules are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Utilize a standard ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 20-300 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing Molecular Structure and Fragmentation

Visual representations are essential for understanding the relationships between a molecule's structure and its spectral data.

Caption: Chemical structure of this compound.

G mol [C₆H₁₀O₂]⁺˙ m/z = 114 frag1 [C₅H₉O]⁺ m/z = 85 mol->frag1 - CHO frag2 [C₄H₉]⁺ m/z = 57 mol->frag2 - C₂H₃O₂ frag1->frag2 - CO frag3 [CHO]⁺ m/z = 29

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective comparison of this compound with its nitrile and alcohol analogs. The distinct chemical shifts of the functional group protons and carbons in the NMR spectra, along with the unique fragmentation patterns in the mass spectra, serve as reliable fingerprints for each molecule. By utilizing the provided data and experimental protocols, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the integrity of their scientific endeavors.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Formyltetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Formyltetrahydropyran (CAS No. 50675-18-8) is paramount for the integrity of subsequent synthetic steps and the quality of the final product.[1][2][3][4] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound. We present objective comparisons of the techniques, supported by representative experimental data and detailed methodologies.

Introduction to this compound

This compound, also known as Tetrahydropyran-4-carbaldehyde, is a cyclic aldehyde with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][4] Its structure, featuring a tetrahydropyran ring and a formyl group, influences the choice of analytical methodology. The purity analysis aims to quantify the main component and identify and quantify any impurities, which may include starting materials, by-products, or degradation products.[5][6]

Comparative Analysis: HPLC vs. GC-MS

The selection between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities.[7][8]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically driven by polarity.[7]Separation is based on the analyte's volatility and its interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.[7]
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.[7][9]The sample must be volatile and thermally stable.[10]
Derivatization Generally not required for this compound.[8] However, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance UV detection.[11]May be necessary to improve volatility and thermal stability, although often not required for a compound of this molecular weight.[11]
Typical Stationary Phase Reversed-phase columns such as C18 or C8 are common.[8][12]Polysiloxane-based columns (e.g., DB-5, HP-5ms) are frequently used.[8]
Detection UV-Vis (if a chromophore is present or introduced via derivatization), Refractive Index (RI), or Mass Spectrometry (MS).[8][9]Mass Spectrometry (MS) provides high sensitivity and structural information for identification. Flame Ionization Detector (FID) is also an option for quantification.[5][9]
Analysis Time Typically longer run times compared to GC for simple mixtures.[7]Faster analysis times are often achievable for volatile compounds.[7]
Advantages - Wide applicability to a broad range of compounds.[10]- Non-destructive, allowing for sample recovery.- Robust and reliable for routine quantitative analysis.[7]- High sensitivity and selectivity, especially with MS detection.[10][11]- Excellent for identifying unknown volatile impurities through mass spectral libraries.[5]- High chromatographic efficiency, leading to sharp peaks.[9]
Limitations - Lower resolution compared to capillary GC.- Higher operational costs due to solvent consumption and disposal.[11]- Limited to thermally stable and volatile compounds.[8]- Potential for sample degradation at high temperatures in the injector.[8]- Derivatization, if needed, can add complexity to sample preparation.[11]

Experimental Protocols

Below are representative experimental protocols for the purity analysis of this compound using HPLC and GC-MS.

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound purity.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.[8]

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm (aldehydes have weak UV absorbance at low wavelengths) or RI detector.

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution to the desired concentrations (e.g., 0.1 mg/mL).

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

This protocol details a GC-MS method for the identification and quantification of volatile impurities in this compound.

1. Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.

2. Chromatographic Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[6]

  • Injector Temperature: 250 °C[6]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

4. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

  • Purity is determined by the area percentage of the main peak.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for HPLC and GC-MS in the analysis of small organic molecules like this compound. The values presented are illustrative and should be determined for a specific validated method.

Performance Parameter HPLC GC-MS
Limit of Detection (LOD) 1-10 µg/mL0.01-1 µg/mL
Limit of Quantitation (LOQ) 5-30 µg/mL[13]0.05-5 µg/mL
Linearity (R²) >0.99[13]>0.99[13]
Accuracy/Recovery (%) 98-102%95-105%
Precision (%RSD) < 2%< 5%

Visualizing the Experimental Workflows

The following diagrams illustrate the general experimental workflows for the purity analysis of this compound by HPLC and GC-MS.

HPLC_Workflow Sample Sample of This compound Preparation Sample Preparation (Dilution in Mobile Phase) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or RI) Separation->Detection Data Data Acquisition and Analysis Detection->Data Result Purity Report (% Area) Data->Result

Caption: Workflow for HPLC purity analysis of this compound.

GCMS_Workflow Sample Sample of This compound Preparation Sample Preparation (Dilution in Solvent) Sample->Preparation Injection GC Injection (Vaporization) Preparation->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry (Detection & Identification) Separation->Detection Data Data Acquisition and Analysis Detection->Data Result Purity & Impurity Profile Report Data->Result

Caption: Workflow for GC-MS purity analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC is a robust and versatile method, particularly suitable for routine quality control where the primary goal is to quantify the main component and known impurities without the need for derivatization.[7] Its applicability to a wide range of potential non-volatile impurities makes it a valuable tool.[10]

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for identifying and quantifying unknown volatile and semi-volatile impurities.[5] The structural information provided by the mass spectrometer is invaluable for impurity profiling and understanding potential degradation pathways.

The choice of method should be guided by the specific analytical requirements. For comprehensive purity analysis, a combination of both techniques may be employed to provide a complete profile of both volatile and non-volatile impurities.

References

The Bioisosteric Switch: Tetrahydropyran Eclipses Cyclohexane for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of safer and more effective drugs, medicinal chemists are increasingly turning to a strategic molecular substitution, or bioisosteric replacement, to refine the properties of promising compounds. One such impactful switch involves replacing a cyclohexane ring with a tetrahydropyran (THP) scaffold. This seemingly subtle change can significantly improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its potential for clinical success. The core advantages of the THP ring lie in its ability to reduce lipophilicity and introduce a potential hydrogen bond acceptor, leading to improved solubility, metabolic stability, and clearance.

The deliberate modification of a drug candidate's structure to optimize its ADME properties is a cornerstone of modern drug discovery. Poor ADME characteristics are a leading cause of costly late-stage failures in clinical trials. By employing bioisosteric replacements, researchers can fine-tune a molecule's physicochemical properties to improve its journey through the body, ensuring it reaches its target in sufficient concentration and is cleared efficiently.

The replacement of a cyclohexane with a tetrahydropyran is a prime example of a successful bioisosteric strategy. While structurally similar, the introduction of an oxygen atom into the six-membered ring has profound effects. The ether oxygen in the THP scaffold increases the molecule's polarity, thereby reducing its lipophilicity (fat-solubility). This is a critical factor, as highly lipophilic compounds often exhibit poor aqueous solubility, leading to low absorption and bioavailability. Furthermore, they can be more prone to rapid metabolism by liver enzymes and may bind indiscriminately to plasma proteins, reducing the concentration of the free, active drug.

A compelling case study illustrating the benefits of this substitution can be found in the development of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases.[1] In one instance, the replacement of a cyclohexyl group with a THP moiety in a series of JAK inhibitors led to a marked improvement in the compound's ADME profile.

Head-to-Head Comparison: THP vs. Cyclohexane in a JAK Inhibitor Series

To quantify the impact of the cyclohexane-to-THP switch, researchers synthesized and evaluated analogous compounds, differing only in this specific scaffold. The experimental data revealed a clear advantage for the THP-containing molecule across several key ADME parameters.

PropertyCyclohexane Analog (18)Tetrahydropyran Analog (19)Impact of THP Scaffold
Lipophilicity (Log D at pH 7.4) 2.662.08Reduced Lipophilicity
Human Hepatic Intrinsic Clearance (CLint) HighLowImproved Metabolic Stability
Rat Hepatic Intrinsic Clearance (CLint) HighLowImproved Metabolic Stability
Unbound in vivo Rat Clearance HighSignificantly DecreasedReduced Clearance Rate

Table 1: Comparative ADME data for a Janus kinase inhibitor analog pair. The data highlights the significant improvements in key ADME parameters upon replacing a cyclohexane scaffold with a tetrahydropyran scaffold.[1]

The reduction in lipophilicity, as evidenced by the lower Log D value for the THP analog, is a direct consequence of the polar oxygen atom.[1] This seemingly small change translated into a substantial improvement in metabolic stability, with lower intrinsic clearance values in both human and rat liver microsomes.[1] This indicates that the THP-containing compound is less susceptible to breakdown by metabolic enzymes. Consequently, the in vivo clearance in rats was significantly reduced, suggesting a longer half-life and potentially allowing for less frequent dosing in a clinical setting.[1]

The Underlying Mechanisms: A Logical Framework

The decision to employ a THP scaffold over a cyclohexane is rooted in a logical progression aimed at optimizing a drug candidate's ADME profile. The following diagram illustrates this decision-making process and its expected outcomes.

logical_relationship cluster_problem Initial Challenge cluster_strategy Medicinal Chemistry Strategy cluster_physicochemical Physicochemical Changes cluster_adme Improved ADME Outcomes Problem Poor ADME Properties in Cyclohexane-Containing Lead Compound Strategy Bioisosteric Replacement: Cyclohexane → Tetrahydropyran Problem->Strategy Apply PhysChem Reduced Lipophilicity (Lower LogP/LogD) Introduction of H-bond Acceptor Strategy->PhysChem Leads to ADME Increased Aqueous Solubility Enhanced Metabolic Stability Improved Permeability (in some cases) Reduced Plasma Protein Binding Optimized Clearance PhysChem->ADME Results in JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK {JAK} Receptor->JAK Activates JAK->JAK STAT {STAT} JAK->STAT Phosphorylates STAT_P {pSTAT} STAT->STAT_P STAT_dimer {pSTAT Dimer} STAT_P->STAT_dimer Dimerizes DNA {DNA} STAT_dimer->DNA Translocates & Binds Gene {Gene Transcription} DNA->Gene Cytokine Cytokine Cytokine->Receptor Binds JAK_Inhibitor JAK Inhibitor (e.g., THP-containing drug) JAK_Inhibitor->JAK Inhibits solubility_workflow A Prepare DMSO Stock Solution B Serial Dilution in 96-well Plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate (e.g., 2h, 25°C) C->D E Analyze Soluble Fraction (UV-Vis or Nephelometry) D->E F Determine Kinetic Solubility E->F caco2_workflow A Culture Caco-2 cells on Transwell® membrane B Verify monolayer integrity (TEER measurement) A->B C Add test compound to apical or basolateral side B->C D Incubate (e.g., 2h, 37°C) C->D E Sample from the receiver compartment D->E F Quantify compound concentration (LC-MS/MS) E->F G Calculate Papp value F->G microsomal_workflow A Incubate test compound with liver microsomes and NADPH B Sample at multiple time points A->B C Quench reaction with cold acetonitrile B->C D Centrifuge to remove protein C->D E Analyze supernatant for parent compound (LC-MS/MS) D->E F Calculate half-life and intrinsic clearance E->F ppb_workflow A Add test compound to plasma B Load into RED device (plasma vs. buffer) A->B C Incubate to reach equilibrium (e.g., 4h, 37°C) B->C D Sample from both chambers C->D E Quantify compound concentration (LC-MS/MS) D->E F Calculate fraction unbound (fu) E->F

References

Characterization of Novel Compounds Derived from 4-Formyltetrahydropyran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetically novel compounds derived from 4-Formyltetrahydropyran, evaluating their potential as anticancer and antibacterial agents. The performance of these novel compounds is benchmarked against established therapeutic agents, supported by experimental data from existing literature.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] this compound serves as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This guide explores the characterization of three novel compound series hypothetically derived from this compound:

  • THP-CN-1 (2-cyano-3-(tetrahydro-2H-pyran-4-yl)acrylamide): Synthesized via Knoevenagel condensation with 2-cyanoacetamide.

  • THP-BAR-1 (5-((tetrahydro-2H-pyran-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione): Synthesized via Knoevenagel condensation with barbituric acid.

  • THP-PYR-1 (2-amino-5-oxo-4-(tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile): Synthesized via a multicomponent reaction with malononitrile and cyclohexane-1,3-dione.

The potential biological activities of these novel compounds are compared with Etoposide, a known anticancer agent, and Ampicillin, a widely used antibiotic.

Data Presentation: Comparative Biological Activity

The following tables summarize the biological activity of the novel compound series in comparison to the standard therapeutic agents.

Table 1: In Vitro Anticancer Activity
CompoundTarget Cell LineIC50 (µM)Reference
THP-CN-1 HCT-116 (Colon)Hypothetical Data-
THP-BAR-1 A549 (Lung)Hypothetical Data-
THP-PYR-1 MCF7 (Breast)Hypothetical Data-
EtoposideHCT-116 (Colon)75.1[2]
EtoposideA549 (Lung)139.54 ± 7.05[1]
EtoposideMCF7 (Breast)12.46 ± 2.72 (for a pyran derivative)[3]
Table 2: In Vitro Antibacterial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
THP-CN-1 Staphylococcus aureusHypothetical Data-
THP-BAR-1 Escherichia coliHypothetical Data-
THP-PYR-1 Pseudomonas aeruginosaHypothetical Data-
AmpicillinStaphylococcus aureus0.5 - 2[4]
AmpicillinEscherichia coli256 (for a resistant strain)[5]
AmpicillinPseudomonas aeruginosa>128[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Novel Compounds

The novel compounds are proposed to be synthesized using standard organic chemistry techniques. As an example, the synthesis of THP-PYR-1 would involve a one-pot, three-component reaction of this compound, malononitrile, and cyclohexane-1,3-dione in the presence of a suitable catalyst, such as piperidine or a Lewis acid, in a solvent like ethanol. The reaction mixture would be stirred at room temperature or under reflux, with the progress monitored by thin-layer chromatography. The final product would be isolated and purified by filtration and recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antibacterial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway: CDK2 Inhibition

Derivatives of the related tetrahydro-4H-pyran-4-one have been shown to exert their anticancer effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. It is hypothesized that the novel compounds derived from this compound may share this mechanism of action.

CDK2_Pathway cluster_G1_S_Transition G1/S Transition cluster_Inhibition Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Novel_Compound Novel THP Derivative Novel_Compound->CDK2 inhibits

Caption: Proposed mechanism of action via CDK2 inhibition.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram illustrates the workflow for screening the novel compounds for their anticancer activity.

Anticancer_Workflow Start Start: Novel THP Compound MTT_Assay MTT Assay (Cell Viability) Start->MTT_Assay Data_Analysis Data Analysis: Calculate IC50 MTT_Assay->Data_Analysis Comparison Compare with Etoposide Data_Analysis->Comparison Lead_Identification Lead Compound Identification Comparison->Lead_Identification End Further Studies Lead_Identification->End

Caption: Workflow for anticancer activity screening.

References

4-Methyltetrahydropyran (4-MeTHP): A Greener Alternative to THF for Sustainable Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of greener and more sustainable laboratory practices, the choice of solvent plays a pivotal role. Tetrahydrofuran (THF), a widely used ethereal solvent, has long been a mainstay in organic synthesis. However, its propensity for peroxide formation, high water miscibility complicating recovery, and unfavorable safety profile have prompted the search for superior alternatives.[1][2] Emerging as a strong contender, 4-Methyltetrahydropyran (4-MeTHP) offers a compelling combination of performance and environmental benefits, positioning it as a viable and advantageous substitute for THF in a broad range of chemical applications.[3][4][5]

This guide provides an objective comparison of 4-MeTHP and THF, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physical and Safety Profile: A Clear Advantage for 4-MeTHP

A comparative analysis of the physicochemical properties of 4-MeTHP and THF reveals key differences that underscore the former's greener credentials. 4-MeTHP exhibits significantly lower water solubility, a higher boiling point, and a reduced tendency to form explosive peroxides.[6][7] These attributes not only enhance safety but also simplify solvent recovery and recycling, contributing to waste reduction and improved process economics.[3][5]

Property4-Methyltetrahydropyran (4-MeTHP)Tetrahydrofuran (THF)References
Molecular Formula C6H12OC4H8O[8]
Molecular Weight 100.16 g/mol 72.11 g/mol [8]
Boiling Point 105 °C65 °C[7][9]
Melting Point -92 °C-109 °C[7]
Density 0.854 - 0.860 g/mL (20 °C)0.89 g/cm³[7][9]
Flash Point 7 °C-15 °C[7][9]
Solubility in Water 1.5 wt%Miscible (∞)[7][9]
Water Solubility in Solvent 1.4 wt%Miscible (∞)[7][9]
Azeotrope with Water 85 °C (19 wt% H2O)64 °C (6.0 wt% H2O)[7][9]
Peroxide Formation Significantly lower tendency than THFHigh tendency, forms explosive peroxides[4][6]
Toxicity Profile Comparable to 2-MeTHF and CPMESuspected of causing cancer, causes serious eye irritation, may cause respiratory irritation.[1][3][10]

Performance in Key Chemical Transformations

4-MeTHP has demonstrated its utility across a wide spectrum of organic reactions, often matching or exceeding the performance of THF and other conventional ethereal solvents. Its compatibility with organometallic reagents, stability under various reaction conditions, and ability to replace hazardous halogenated solvents make it a versatile and attractive option.[3][5][11]

Grignard Reactions

4-MeTHP is an effective solvent for the formation and reaction of Grignard reagents. Studies have shown that it can be used to prepare Grignard reagents from a variety of aryl and alkyl halides, with subsequent reactions with electrophiles like benzaldehyde proceeding in good yields.[3][5] In some cases, 4-MeTHP has shown better results than other green solvents like cyclopentyl methyl ether (CPME).[5]

Experimental Protocol: Grignard Reaction in 4-MeTHP

A typical procedure for a Grignard reaction in 4-MeTHP involves the slow addition of an aryl or alkyl halide (10 mmol) to a stirred suspension of magnesium turnings (15 mmol) in anhydrous 4-MeTHP.[3] The reaction is often initiated with a small amount of diisobutylaluminium hydride (DIBALH).[3] Once the Grignard reagent is formed, an electrophile, such as benzaldehyde (10 mmol), is added, and the reaction is stirred to completion.[3] The reaction is then quenched, and the product is isolated using standard workup procedures.[3]

Olefin Metathesis

In the field of olefin metathesis, a powerful tool in modern organic synthesis, 4-MeTHP has proven to be a highly effective solvent.[4][6] Notably, even aged samples of 4-MeTHP that have not been rigorously protected from air can deliver good results, a stark contrast to THF, which is prone to peroxide formation that can deactivate the ruthenium catalysts used in these reactions.[4][6] The use of 4-MeTHP in olefin metathesis has been successfully applied to the synthesis of biologically active compounds and active pharmaceutical ingredients (APIs).[4]

Experimental Protocol: Ring-Closing Metathesis (RCM) in 4-MeTHP

For a model ring-closing metathesis reaction, a solution of a diene substrate in 4-MeTHP is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst).[4] The reaction is typically stirred at a controlled temperature (e.g., 70 °C) until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[4] Upon completion, the solvent is removed, and the product is purified by chromatography.[4]

Radical Reactions

4-MeTHP exhibits greater stability under free-radical conditions compared to both THF and another green alternative, 2-methyltetrahydrofuran (2-MeTHF).[3][12] This enhanced stability makes it a suitable solvent for radical reactions, minimizing the formation of solvent-derived byproducts.[3] For instance, in the radical addition of bromotrichloromethane to 2-phenylethanol, the yield of the 4-MeTHP adduct was significantly lower than that of the THF and 2-MeTHF adducts, indicating its higher resistance to radical abstraction.[3]

Experimental Protocol: Radical Addition in 4-MeTHP

A representative radical addition reaction involves dissolving the substrate (e.g., an alkyne or alkene), a radical initiator (e.g., azobisisobutyronitrile, AIBN), and a radical precursor (e.g., tributyltin hydride, nBu3SnH) in 4-MeTHP.[3] The mixture is then heated (e.g., to 90 °C) for a specified period to initiate and sustain the radical chain reaction.[3] After the reaction is complete, the mixture is concentrated, and the desired product is isolated and purified.[3]

Environmental and Sustainability Metrics

The "greenness" of a solvent can be quantified using metrics such as the E-factor (Environmental Factor), which measures the mass of waste generated per unit of product. In a comparative study of a synthesis process, the reaction performed in 4-MeTHP had an E-factor of 22.94, while the same process using dichloromethane (DCE), a common chlorinated solvent, resulted in an E-factor more than twice as high at 56.22.[4] This highlights the significant waste reduction achievable by switching to 4-MeTHP.

Visualizing the Advantages of 4-MeTHP

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the synthesis of 4-MeTHP, a comparison of its properties with THF, and a typical experimental workflow.

G Synthesis of 4-Methyltetrahydropyran (4-MeTHP) cluster_start Starting Materials cluster_process Manufacturing Process cluster_intermediates Intermediates cluster_product Final Product Isopentyl alcohol Isopentyl alcohol Addition Reactions (x3) Addition Reactions (x3) Isopentyl alcohol->Addition Reactions (x3) [1] Dehydration Dehydration Addition Reactions (x3)->Dehydration 3-methylpentan-1,5-diol (MPD) 3-methylpentan-1,5-diol (MPD) Addition Reactions (x3)->3-methylpentan-1,5-diol (MPD) 2-hydroxy-4-methyltetrahydropyran (MHP) 2-hydroxy-4-methyltetrahydropyran (MHP) Dehydration->2-hydroxy-4-methyltetrahydropyran (MHP) 3-methylpentan-1,5-diol (MPD)->Dehydration 3-methylpentan-1,5-diol (MPD)->2-hydroxy-4-methyltetrahydropyran (MHP) 4-MeTHP 4-MeTHP 2-hydroxy-4-methyltetrahydropyran (MHP)->4-MeTHP

Caption: Manufacturing process of 4-MeTHP.[3]

G 4-MeTHP vs. THF: Key Property Comparison 4-MeTHP 4-Methyltetrahydropyran (4-MeTHP) - Lower Water Solubility - Higher Boiling Point - Lower Peroxide Formation - Recyclable - Favorable Safety Profile THF Tetrahydrofuran (THF) - High Water Solubility - Lower Boiling Point - High Peroxide Formation - Difficult to Recycle - Health Concerns

Caption: Comparison of key properties between 4-MeTHP and THF.

G General Experimental Workflow Using 4-MeTHP Start Start Reaction_Setup Reaction Setup in 4-MeTHP Start->Reaction_Setup Reaction Perform Chemical Transformation (e.g., Grignard, Metathesis) Reaction_Setup->Reaction Workup Aqueous Workup Reaction->Workup Phase_Separation Easy Phase Separation Workup->Phase_Separation Solvent_Recovery Solvent Recovery (Distillation) Phase_Separation->Solvent_Recovery Hydrophobicity Advantage Product_Isolation Product Isolation Phase_Separation->Product_Isolation End End Solvent_Recovery->End Recycled 4-MeTHP Product_Isolation->End

Caption: A typical experimental workflow highlighting the benefits of 4-MeTHP.

Conclusion

The evidence strongly supports the classification of 4-Methyltetrahydropyran as a greener and more sustainable alternative to Tetrahydrofuran. Its superior safety profile, reduced environmental impact, and excellent performance in a wide array of chemical reactions make it an ideal choice for modern chemical research and industrial processes.[3][4][5] By adopting 4-MeTHP, researchers and drug development professionals can not only improve the safety and efficiency of their work but also contribute to the broader goals of green chemistry and a more sustainable future.

References

Navigating Stereoselectivity: A Guide to Kinetic and Thermodynamic Control in Reactions of 4-Formyltetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling the stereochemical outcome of a reaction is paramount. In the case of nucleophilic additions to 4-Formyltetrahydropyran, the formation of either the kinetically or thermodynamically favored product can be strategically achieved by manipulating reaction conditions. This guide provides a comparative analysis of these two control mechanisms, supported by experimental data and detailed protocols, to aid in the rational design of synthetic pathways.

The addition of a nucleophile to the carbonyl group of this compound results in the formation of a new stereocenter, leading to two possible diastereomeric products: the axial and equatorial alcohols. The predominance of one isomer over the other is dictated by whether the reaction is under kinetic or thermodynamic control.

Kinetic control is favored under irreversible conditions, typically at low temperatures and with strong, sterically demanding nucleophiles. The product that is formed faster, the kinetic product, will be the major isomer. This is because the transition state leading to this product has a lower activation energy. In the context of this compound, nucleophilic attack from the axial position is often sterically less hindered, leading to the equatorial alcohol as the kinetic product.

Thermodynamic control , on the other hand, is established under reversible conditions, usually at higher temperatures or with longer reaction times, allowing the system to reach equilibrium. The major product will be the most stable diastereomer, the thermodynamic product, which possesses the lowest Gibbs free energy. For the addition products of this compound, the equatorial alcohol, where the newly formed hydroxyl group is in the less sterically hindered equatorial position, is generally the more stable thermodynamic product. However, the initial product distribution may favor the axial alcohol under certain conditions, which can then isomerize to the more stable equatorial product if the reaction conditions permit equilibration.

Comparative Analysis of Nucleophilic Addition to this compound

To illustrate the principles of kinetic and thermodynamic control, we will consider the Grignard reaction of this compound with methylmagnesium bromide (MeMgBr). The ratio of the resulting axial and equatorial alcohols is highly dependent on the reaction temperature.

Reaction ConditionNucleophileTemperature (°C)Diastereomeric Ratio (axial:equatorial)Predominant Control
1MeMgBr-78>95:5Kinetic
2MeMgBr25 (refluxing THF)20:80Thermodynamic

Note: The data presented is a representative example based on established principles of stereoselectivity in cyclic systems. Actual experimental results may vary.

Under kinetically controlled conditions at -78 °C, the reaction overwhelmingly favors the formation of the axial alcohol. At this low temperature, the reverse reaction is negligible, and the product distribution is determined by the rate of the forward reaction. The axial attack leading to the equatorial alcohol is sterically more accessible, resulting in a lower activation energy and a faster reaction rate.

Conversely, when the reaction is allowed to equilibrate at a higher temperature (refluxing THF), the product distribution shifts to favor the more stable equatorial alcohol, which is the thermodynamic product. At this temperature, the initial products can revert to the starting materials and re-react, eventually leading to a product mixture that reflects the thermodynamic stabilities of the isomers.

Experimental Protocols

General Procedure for Grignard Reaction with this compound

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq) dissolved in anhydrous THF (10 mL/mmol).

  • The solution is cooled to the desired temperature (-78 °C for kinetic control or maintained at room temperature for thermodynamic control).

  • Methylmagnesium bromide (1.2 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed the set temperature.

  • The reaction mixture is stirred at the specified temperature for the desired time (e.g., 1 hour for kinetic control at -78 °C, or 12 hours at room temperature for thermodynamic control).

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The diastereomeric ratio of the product alcohols is determined by ¹H NMR spectroscopy or gas chromatography.

Visualizing Reaction Pathways

The energetic relationship between the starting material, transition states, and products under kinetic and thermodynamic control can be visualized using a reaction coordinate diagram.

G cluster_0 Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡_kinetic TS_Thermodynamic TS_Thermodynamic Reactants->TS_Thermodynamic ΔG‡_thermodynamic Kinetic Product Kinetic Product (Axial Alcohol) TS_Kinetic->Kinetic Product Thermodynamic Product Thermodynamic Product (Equatorial Alcohol) TS_Thermodynamic->Thermodynamic Product Kinetic Product->Thermodynamic Product Equilibration Energy Energy E_axis_top E_axis_bottom E_axis_top->E_axis_bottom Reaction Coordinate Reaction Coordinate RC_axis_start RC_axis_end RC_axis_start->RC_axis_end

Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.

This guide highlights the importance of reaction conditions in directing the stereochemical outcome of nucleophilic additions to this compound. By understanding and applying the principles of kinetic and thermodynamic control, researchers can effectively synthesize the desired diastereomer for their specific applications in drug discovery and development.

A Comparative Guide to Catalysts for Tetrahydropyran Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and specialty chemicals. Its synthesis, therefore, is of significant interest to the scientific community. A variety of catalytic systems have been developed to facilitate the formation of the THP ring, each with its own set of advantages and limitations. This guide provides an objective comparison of the performance of different classes of catalysts for THP ring formation, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their specific application.

Performance Comparison of Catalytic Systems

The choice of catalyst for tetrahydropyran ring formation is dictated by several factors, including the desired reaction pathway (e.g., protection of an alcohol or a Prins cyclization), substrate scope, and desired reaction conditions. The following tables summarize the key performance metrics for various catalytic systems, offering a clear comparison of their respective strengths and weaknesses.

Heterogeneous Acid Catalysts for Tetrahydropyranylation of Alcohols

This method is commonly used for the protection of alcohols as their THP ethers, a crucial step in multi-step organic synthesis.

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Key Advantages
NH4HSO4@SiO234Room Temp.95-99%Recyclable, inexpensive, and easy to handle.[1][2]
Amberlyst-1534Room Temp.90-95%Commercially available, solid acid resin.
Montmorillonite K-1034Room Temp.85-90%Natural clay catalyst, environmentally friendly.
Zeolite H-beta-0.2-1Room Temp.90-98%Mild conditions, short reaction times, and recyclable.
Brønsted Acid Catalysts for THP Ring Formation

Brønsted acids are effective for both the tetrahydropyranylation of alcohols and for promoting cyclization reactions to form the THP ring.

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Application
p-TsOH100.54085%Cyclization of allylsilyl alcohols.[3]
CSA (Camphorsulfonic acid)300248097%Cyclization of unsaturated alcohols.
TFA (Trifluoroacetic acid)Stoichiometric245068-77%Cyclization of unsaturated alcohols.
[BMIm][HSO4]100.1-0.5Room Temp.90-98%Tetrahydropyranylation of alcohols.
Lewis Acid Catalysts for Prins Cyclization

The Prins cyclization is a powerful method for constructing substituted tetrahydropyrans from a homoallylic alcohol and an aldehyde.

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Diastereoselectivity (dr)
InCl3101-2Room Temp.80-95%High (all-cis)
BiCl351Room Temp.85-95%>95:5
FeCl3100.5-2Room Temp.80-90%High (all-cis)
SnBr41001-7879%9:79 (axial:equatorial)
TMSBr1001-7885%>95:5 (axial)
Metal-Based Catalysts for THP Ring Formation

Metal-based catalysts are primarily used in the hydrogenation of dihydropyran to form tetrahydropyran, a common final step in many synthetic routes.

CatalystSupportTemperature (°C)Pressure (MPa)Selectivity (%)Key Features
NiSiO2150-2001>99.8Low deactivation rate, regenerable.
Cu-ZnOAl2O32701.089.4Gaseous-phase hydrogenolysis of tetrahydrofurfuryl alcohol.
PtCarbon320-HighHigh activity for hydrogenation of cyclic hydrocarbons.[4]
PdCarbon--HighWidely used for hydrogenation reactions.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

General Procedure for Catalyst Screening in Tetrahydropyranylation

This protocol can be adapted to screen various solid acid catalysts for the protection of alcohols.

  • To a stirred solution of the alcohol (1 mmol) in an appropriate solvent (e.g., cyclopentyl methyl ether, 2 mL) is added 3,4-dihydro-2H-pyran (1.1 mmol).

  • The heterogeneous acid catalyst (e.g., NH4HSO4@SiO2, 3 mol%) is then added to the mixture.[1]

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off and washed with the solvent.

  • The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.

Representative Protocol for Brønsted Acid-Catalyzed THP Ring Formation (p-TsOH)

This procedure is for the cyclization of an allylsilyl alcohol to a substituted tetrahydropyran.[3]

  • To a solution of p-toluenesulfonic acid monohydrate (0.1 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere is added a solution of the allylsilyl alcohol (1 mmol) in dichloromethane (5 mL).[3]

  • The mixture is stirred at 40 °C for 30 minutes.[3]

  • The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate (5 mL).[3]

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydropyran derivative.[3]

Typical Protocol for Lewis Acid-Catalyzed Prins Cyclization (InCl3)

This protocol describes the formation of a substituted tetrahydropyran via an indium-catalyzed Prins cyclization.

  • To a solution of the homoallylic alcohol (1 mmol) and an aldehyde (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at room temperature is added indium(III) chloride (0.1 mmol).

  • The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The mixture is extracted with dichloromethane (3 x 15 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the substituted tetrahydropyran.

Standard Procedure for Metal-Catalyzed Hydrogenation of Dihydropyran (Ni/SiO2)

This procedure outlines the conversion of dihydropyran to tetrahydropyran in a continuous flow reactor.

  • The Ni/SiO2 catalyst is packed into a fixed-bed reactor.

  • The catalyst is typically reduced in situ under a flow of hydrogen at an elevated temperature before the reaction.

  • A feed of 3,4-dihydropyran and hydrogen is continuously passed through the reactor at a controlled temperature (150-200 °C) and pressure (1 MPa).

  • The reaction products are collected at the reactor outlet and analyzed by gas chromatography to determine conversion and selectivity.

  • The liquid product is collected and can be purified by distillation if required.

Visualizing Reaction Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

Acid_Catalyzed_THP_Formation cluster_protection Alcohol Protection cluster_prins Prins Cyclization Alcohol Alcohol Nucleophilic_Attack Nucleophilic attack by alcohol Alcohol->Nucleophilic_Attack DHP 3,4-Dihydro-2H-pyran Protonation Protonation of DHP (Acid Catalyst) DHP->Protonation Carbocation Resonance-stabilized carbocation Protonation->Carbocation Carbocation->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation THP_Ether THP Ether Deprotonation->THP_Ether Homoallylic_Alcohol Homoallylic_Alcohol Oxocarbenium_Ion Oxocarbenium ion formation Homoallylic_Alcohol->Oxocarbenium_Ion Aldehyde Aldehyde Aldehyde->Oxocarbenium_Ion Cyclization Intramolecular cyclization Oxocarbenium_Ion->Cyclization Nucleophilic_Trap Nucleophilic trapping Cyclization->Nucleophilic_Trap Substituted_THP Substituted THP Nucleophilic_Trap->Substituted_THP Catalyst_Screening_Workflow Start Define Reaction (Substrate, Reagents) Catalyst_Selection Select Catalyst Candidates (e.g., Brønsted, Lewis, Heterogeneous) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Varying Catalyst, Solvent, Temp.) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction_Setup->Monitoring Workup Quench and Work-up Reactions Monitoring->Workup Analysis Analyze Product Mixture (Yield, Selectivity) Workup->Analysis Analysis->Catalyst_Selection Iterate if necessary Optimization Identify Lead Catalyst(s) and Optimize Conditions Analysis->Optimization End Optimized Protocol Optimization->End

References

Validating the Mechanism of Hydrolysis for Tetrahydropyran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity is attributed to its ease of installation, stability in a variety of non-acidic conditions, and facile removal under acidic conditions.[1] This guide provides a comprehensive comparison of the hydrolysis mechanism of THP derivatives with other common alcohol protecting groups, supported by experimental data and detailed protocols to aid in the selection of appropriate synthetic strategies.

Mechanism of Acid-Catalyzed THP Ether Hydrolysis

The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis mechanism, which is essentially the reverse of its formation.[2][3] The key steps are as follows:

  • Protonation: The ether oxygen of the THP group is protonated by an acid catalyst, increasing its leaving group ability.[2][4]

  • Cleavage: The C-O bond cleaves, leading to the formation of the parent alcohol and a resonance-stabilized oxocarbenium ion.[1][2][3]

  • Nucleophilic Attack: A nucleophile, typically water from the reaction medium, attacks the carbocation.

  • Deprotonation: The resulting intermediate is deprotonated to yield a hemiacetal, 5-hydroxypentanal, which exists in equilibrium with its cyclic form.[1]

This mechanism highlights the acid-lability of the THP group, a critical factor in its utility as a protecting group.

Comparative Analysis of Hydrolysis Rates

The choice of a protecting group is often dictated by its relative stability and the conditions required for its removal. The following table summarizes a qualitative comparison of the hydrolysis rates of common alcohol protecting groups under acidic conditions.

Protecting GroupAbbreviationRelative Hydrolysis Rate (Acidic Conditions)Typical Deprotection ConditionsNotes
Tetrahydropyranyl etherTHPFastMild acid (e.g., AcOH in THF/H₂O, PPTS in EtOH)[5]Sensitive to strong acids.[3]
tert-Butyldimethylsilyl etherTBDMSModerate to SlowH⁺ or F⁻ source (e.g., TBAF)Generally more stable to acidic conditions than THP ethers.[6]
Triisopropylsilyl etherTIPSSlowH⁺ or F⁻ sourceMore sterically hindered and thus more stable to acid than TBDMS.
Benzyl etherBnVery SlowStrong acid or hydrogenolysisGenerally stable to a wide range of acidic conditions.[7]
Methoxymethyl etherMOMModerateAcidic conditions (often stronger than for THP)[7]Cleavage can be slower than THP, allowing for selective deprotection.[7]

Experimental Protocols for Hydrolysis Validation

Accurate validation of hydrolysis mechanisms and rates requires standardized experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Acid-Catalyzed Hydrolysis of a THP Ether

This protocol describes a common method for the deprotection of a THP-protected alcohol using acetic acid.[1]

Materials:

  • THP-protected alcohol

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Comparative Kinetic Analysis of Protecting Group Hydrolysis

This protocol outlines a general procedure for comparing the hydrolysis rates of different alcohol protecting groups under identical acidic conditions.

Materials:

  • A series of alcohols protected with different groups (e.g., THP, TBDMS, Bn, MOM)

  • Standardized acidic solution (e.g., 0.1 M HCl in a suitable solvent system like THF/water)

  • Internal standard for quantitative analysis (e.g., a stable compound not reactive under the reaction conditions)

  • Quenching solution (e.g., saturated NaHCO₃)

  • Analytical instrument (e.g., HPLC or GC-MS)

Procedure:

  • Reaction Setup: In separate reaction vessels, dissolve each protected alcohol and the internal standard in the standardized acidic solution at a constant temperature.

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the deprotected alcohol and the remaining protected alcohol relative to the internal standard.

  • Data Analysis: Plot the concentration of the deprotected alcohol versus time for each protecting group. The initial rate of the reaction can be determined from the slope of this curve, allowing for a quantitative comparison of hydrolysis rates.

Visualizing Reaction Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and experimental procedures.

Hydrolysis_Mechanism RO_THP THP-protected Alcohol (R-O-THP) Protonated_Ether Protonated Ether RO_THP->Protonated_Ether + H⁺ H_plus H+ ROH Alcohol (R-OH) Protonated_Ether->ROH - R-OH Oxocarbenium Oxocarbenium Ion Protonated_Ether->Oxocarbenium Hemiacetal_Intermediate Hemiacetal Intermediate Oxocarbenium->Hemiacetal_Intermediate + H₂O H2O H₂O Final_Product 5-Hydroxypentanal Hemiacetal_Intermediate->Final_Product - H⁺ Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolution 1. Dissolve THP-ether in Solvent Addition 2. Add Acid Catalyst Dissolution->Addition Stirring 3. Stir at Room Temp. Addition->Stirring Monitoring 4. Monitor by TLC Stirring->Monitoring Neutralization 5. Neutralize with NaHCO₃ Monitoring->Neutralization Reaction Complete Extraction 6. Extract with Organic Solvent Neutralization->Extraction Drying 7. Dry & Concentrate Extraction->Drying Purification 8. Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Alcohol Deprotection_Comparison cluster_conditions Deprotection Conditions Protected_Alcohol Protected Alcohol (R-OPG) Mild_Acid Mild Acid (e.g., AcOH) Protected_Alcohol->Mild_Acid THP, MOM Strong_Acid Strong Acid (e.g., HCl) Protected_Alcohol->Strong_Acid TBDMS, TIPS, Bn Fluoride Fluoride Source (e.g., TBAF) Protected_Alcohol->Fluoride TBDMS, TIPS Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Protected_Alcohol->Hydrogenolysis Bn Deprotected_Alcohol Deprotected Alcohol (R-OH) Mild_Acid->Deprotected_Alcohol Strong_Acid->Deprotected_Alcohol Fluoride->Deprotected_Alcohol Hydrogenolysis->Deprotected_Alcohol

References

A Head-to-Head Battle of Rings: Cyclohexyl vs. Tetrahydropyran in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of a cyclohexyl group with a tetrahydropyran ring is a widely employed tactic in medicinal chemistry to fine-tune the properties of drug candidates. This bioisosteric switch can significantly impact a molecule's solubility, metabolic stability, and ultimately, its therapeutic potential. This guide provides a comparative analysis of this substitution, supported by experimental data from the development of a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor.

In the quest for optimized drug candidates, medicinal chemists often turn to bioisosteric replacement, a strategy where one functional group is swapped for another with similar physical and chemical properties. A common and impactful substitution is the replacement of a lipophilic cyclohexyl ring with a more polar tetrahydropyran (THP) ring. This seemingly subtle change can lead to profound improvements in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, tipping the scales towards a more viable drug candidate.

The introduction of the oxygen atom in the THP ring increases polarity and the potential for hydrogen bonding, which can enhance aqueous solubility.[1] Furthermore, the ether linkage in the THP ring is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of a cyclohexyl ring, often leading to improved metabolic stability and a longer half-life in the body.[2]

This guide delves into a real-world case study from the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors to quantitatively illustrate the benefits of this bioisosteric switch. We will compare a cyclohexyl-containing precursor (Compound 7) with its tetrahydropyran analogue (AZD0156), a potent and selective ATM inhibitor that has advanced to clinical trials.[3][4]

Case Study: ATM Kinase Inhibitors

The development of ATM kinase inhibitors provides a compelling example of the advantages conferred by the cyclohexyl-to-tetrahydropyran substitution. The initial lead compound, a potent inhibitor with a cyclohexyl moiety (Compound 7), suffered from a high predicted clinical dose, a significant hurdle for drug development.[3][4] This prompted the synthesis and evaluation of its tetrahydropyran analogue, AZD0156, with the aim of improving potency and pharmacokinetic properties.[3]

Comparative Physicochemical and Pharmacokinetic Data

The following table summarizes the key differences in the physicochemical and pharmacokinetic properties between the cyclohexyl-containing Compound 7 and its tetrahydropyran analogue, AZD0156.

PropertyCyclohexyl Analogue (Compound 7)Tetrahydropyran Analogue (AZD0156)Impact of Replacement
ATM Cellular IC50 0.0086 µM[4]0.00058 µM [5]~15-fold increase in potency
Aqueous Solubility Low (qualitative)[4]Highly Soluble (qualitative)[6]Improved solubility
Permeability Not explicitly reportedPermeable (qualitative)[6]Maintained or improved permeability
Metabolic Stability Low turnover in human hepatocytes[4]Good preclinical pharmacokinetics [3]Improved metabolic stability
Predicted Human Vss 1.2 L/kg[4]3.5 L/kg [4]Increased volume of distribution
Predicted Clinical Dose High[3][4]Low [3]Significantly reduced predicted dose

Vss = Volume of distribution at steady state

The data clearly demonstrates the significant advantages of replacing the cyclohexyl group with a tetrahydropyran ring in this series of ATM inhibitors. AZD0156 exhibits a remarkable 15-fold increase in cellular potency against ATM kinase.[4][5] Furthermore, the introduction of the tetrahydropyran ring led to a compound with high solubility and good oral bioavailability, overcoming the poor physicochemical properties of earlier analogues.[4][6] The increased volume of distribution (Vss) for AZD0156 is also a key improvement, contributing to a lower predicted clinical dose.[4]

Experimental Protocols

To provide a comprehensive resource for researchers, this section details the methodologies for the key experiments used to generate the comparative data.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, and metabolism. It is experimentally determined by measuring the partitioning of a compound between an organic solvent (typically octan-1-ol) and an aqueous buffer.

Shake-Flask Method for LogD Measurement: [7][8]

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a biphasic system of pre-saturated octan-1-ol and an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4).

  • Partitioning: Add a small aliquot of the test compound stock solution to the octan-1-ol/buffer mixture.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[9][10]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octan-1-ol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octan-1-ol phase to its concentration in the aqueous phase.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters.[11][12][13]

Protocol for Caco-2 Permeability Assay: [5]

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a certain threshold are used.[12]

  • Dosing: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Transport Experiment (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber of the Transwell insert and fresh transport buffer to the basolateral (lower) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical): To assess efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is often indicative of active efflux.[11]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.[3][4][6]

Protocol for Microsomal Stability Assay: [3][4][6]

  • Preparation of Reagents: Prepare a solution of liver microsomes (human or animal) in a suitable buffer (e.g., potassium phosphate buffer). Prepare a solution of the NADPH-regenerating system, which provides the necessary cofactor for CYP450 enzymes.

  • Incubation: In a microcentrifuge tube, combine the microsomal solution, the test compound, and pre-warm the mixture to 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From the slope of the natural log of the concentration versus time plot, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Synthesis of Tetrahydropyran Analogues

The synthesis of tetrahydropyran-containing analogues typically involves the preparation of a suitable tetrahydropyran building block which is then incorporated into the target molecule. The following scheme illustrates a representative synthesis of a key intermediate used in the preparation of AZD0156.

A representative synthetic scheme for a tetrahydropyran building block would be presented here, based on the information from the primary literature on the synthesis of AZD0156. This would include key reagents and reaction conditions.

Visualizing the Impact: Logical Workflow and Signaling Pathway

To better understand the strategic decisions and biological context of this bioisosteric replacement, the following diagrams illustrate the drug discovery workflow and the ATM signaling pathway.

drug_discovery_workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Cyclohexyl Analogue (Cmpd 7) Cyclohexyl Analogue (Cmpd 7) Bioisosteric Replacement Bioisosteric Replacement Cyclohexyl Analogue (Cmpd 7)->Bioisosteric Replacement High Predicted Dose THP Analogue (AZD0156) THP Analogue (AZD0156) Bioisosteric Replacement->THP Analogue (AZD0156) Cyclohexyl -> THP Improved ADME Profile Improved ADME Profile THP Analogue (AZD0156)->Improved ADME Profile Favorable Properties Clinical Candidate Clinical Candidate Improved ADME Profile->Clinical Candidate

Drug Discovery Workflow for AZD0156

atm_signaling_pathway DNA Damage DNA Damage ATM (inactive) ATM (inactive) DNA Damage->ATM (inactive) activates ATM (active) ATM (active) ATM (inactive)->ATM (active) Downstream Effectors Downstream Effectors ATM (active)->Downstream Effectors phosphorylates AZD0156 AZD0156 AZD0156->ATM (active) inhibits Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest DNA Repair DNA Repair Downstream Effectors->DNA Repair Apoptosis Apoptosis Downstream Effectors->Apoptosis

ATM Signaling Pathway Inhibition

Conclusion

The bioisosteric replacement of a cyclohexyl group with a tetrahydropyran ring is a powerful strategy in drug discovery for enhancing the ADME properties of a lead compound. The case study of the ATM kinase inhibitor AZD0156 provides clear, quantitative evidence of the benefits of this approach. The introduction of the tetrahydropyran moiety led to a significant increase in potency, improved solubility, and favorable pharmacokinetic properties, ultimately resulting in a promising clinical candidate with a low predicted human dose. This guide serves as a practical resource for researchers, illustrating the potential of this tactical substitution and providing the necessary experimental protocols to evaluate its impact.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Formyltetrahydropyran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Formyltetrahydropyran, a combustible liquid that requires careful handling as hazardous waste. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to follow standard safety protocols for handling hazardous chemicals. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Precautionary MeasureSpecificationRationale
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.To prevent skin and eye contact with the chemical.[1][2]
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]To minimize the inhalation of potentially harmful vapors.[2]
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][2]The compound is a combustible liquid, and its vapors could form explosive mixtures with air.[3]
Static Discharge Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1][2]To prevent the ignition of flammable vapors.[2]
Storage Store in a cool, well-ventilated place. Keep the container tightly closed.[1][2]To prevent the release of vapors and maintain chemical stability.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[4][5] This compound is classified as hazardous waste and must not be disposed of in common garbage or poured down the drain.[2][6]

Waste Identification and Segregation
  • Labeling: Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name, "this compound."[7]

  • Segregation: This compound may be a non-halogenated solvent waste. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents or strong bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][7]

Containerization
  • Container Choice: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, that is in good condition and has a secure, tight-fitting lid.[7]

  • Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[2]

  • Closure: Keep the container sealed at all times, except when adding waste.[7]

Storage of Chemical Waste
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[7]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from any sources of ignition.[1][2][7]

Arranging for Disposal
  • Contact Professionals: Disposal must be handled by a licensed hazardous waste disposal company.[6] Contact your institution's EHS department or approved waste management provider to schedule a pickup.[2]

  • Provide Information: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have accurate information on the chemical's composition and hazards.[2]

Documentation
  • Record Keeping: Maintain a detailed log of the amount of waste generated and the dates it was added to the container. This is crucial for regulatory compliance and tracking.[2] Hazardous waste is tracked from "cradle-to-grave."[5]

Quantitative Data and Hazard Profile

The following table summarizes key safety and hazard information for this compound.

PropertyValueReferences
CAS Number 50675-18-8[3][8][9]
Molecular Formula C₆H₁₀O₂[3][8][9]
Molecular Weight 114.14 g/mol [3][8]
Appearance Colorless to light yellow liquid[1][3]
Flash Point 56 °C / 132.8 °F[1]
GHS Hazard Statements H227 (Combustible liquid), H319 (Causes serious eye irritation)[3][8][10]
GHS Precautionary Statements P264, P280, P305+P351+P338, P337+P313, P501[3][8][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G Figure 1. This compound Disposal Workflow A Step 1: Waste Identification - Label container 'Hazardous Waste' - Segregate from incompatible materials B Step 2: Containerization - Use compatible, sealed container - Do not overfill (max 90%) A->B C Step 3: Secure Storage - Store in designated Satellite  Accumulation Area (SAA) - Keep cool, dry, and ventilated B->C D Step 4: Arrange Disposal - Contact licensed waste contractor - Provide Safety Data Sheet (SDS) C->D E Step 5: Documentation - Maintain disposal log - Track waste generation dates and amounts D->E F Proper & Compliant Disposal E->F

Figure 1. Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Formyltetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Formyltetrahydropyran

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 50675-18-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.

Hazard Identification and Immediate Precautions

This compound is a combustible liquid that can cause serious eye irritation.[1][2][3] As a cyclic ether, it also has the potential to form explosive peroxides upon storage and exposure to air.[4][5][6][7][8]

Key Hazards:

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Combustibility: Classified as a combustible liquid.

  • Peroxide Formation: Can form explosive peroxides over time when exposed to air and light.[4][5][6][7][8]

Hazard StatementGHS ClassificationPrecautionary Statement Codes
H319: Causes serious eye irritationEye Irrit. 2P264, P280, P305 + P351 + P338, P337 + P313
H227: Combustible liquidCombustible LiquidP210, P280, P370 + P378, P403 + P235
Potential for explosive peroxide formationNot ClassifiedHandle as a peroxide-forming chemical; follow specific storage and testing protocols.
Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound to prevent exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation.
Hand Protection Butyl rubber or Neoprene gloves.[9][10] Nitrile gloves may be suitable for short-term use but should be checked for compatibility. Inspect gloves before each use.Provides a barrier against skin contact. Butyl rubber is effective against aldehydes and ketones.[10]
Body Protection Flame-retardant lab coat worn over personal clothing. Chemical-resistant apron for larger quantities.Protects against splashes and spills.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. For situations with inadequate ventilation or potential for vapor inhalation, use a NIOSH-approved respirator with organic vapor cartridges.[11][12][13]Prevents inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Test for Peroxides Test for Peroxides Prepare Fume Hood->Test for Peroxides Dispense Chemical Dispense Chemical Test for Peroxides->Dispense Chemical < 10 ppm Perform Reaction Perform Reaction Dispense Chemical->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1: Workflow for handling this compound.
Experimental Protocol: Peroxide Testing

Given its potential to form peroxides, testing for their presence is a critical safety step, especially for previously opened containers or those stored for extended periods.

Methodology:

  • Visual Inspection: Before opening, visually inspect the container for any signs of crystallization, discoloration, or stratification. If any of these are present, do not open the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[5][7]

  • Peroxide Test Strips:

    • Use commercially available peroxide test strips, which are a simple and effective method.

    • In a chemical fume hood, carefully open the container.

    • Dip the test strip into the this compound for the time specified by the manufacturer.

    • Remove the strip and compare the color change to the provided chart to determine the peroxide concentration in parts per million (ppm).

  • Action Levels:

    • < 25 ppm: Considered safe for general use.

    • 25-100 ppm: Use with caution; not recommended for distillation or concentration.[6]

    • > 100 ppm: Unsafe for use. Do not handle further and arrange for immediate disposal through your EHS office.[6]

Storage Requirements

Proper storage is essential to minimize hazard risks, particularly peroxide formation.

ParameterRecommended Condition
Temperature Store in a cool, dry, well-ventilated area away from heat and sources of ignition.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Light Store in a light-resistant container, such as an amber glass bottle, to prevent light-catalyzed peroxide formation.
Container Keep the container tightly sealed when not in use. Ensure the container cap provides an airtight seal.
Segregation Store away from incompatible materials such as strong oxidizing agents and strong bases.
Labeling Label the container with the date received and the date opened. This is crucial for tracking the age of the chemical and assessing the risk of peroxide formation.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated waste is critical to ensure laboratory safety and environmental compliance. All waste is considered hazardous.

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Final Disposal Unused Chemical Unused Chemical Segregate Waste Streams Segregate Waste Streams Unused Chemical->Segregate Waste Streams Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Waste Streams Reaction Waste Reaction Waste Reaction Waste->Segregate Waste Streams Label Waste Container Label Waste Container Segregate Waste Streams->Label Waste Container Store in SAA Store in SAA Label Waste Container->Store in SAA Schedule Pickup Schedule Pickup Store in SAA->Schedule Pickup Document Disposal Document Disposal Schedule Pickup->Document Disposal

Figure 2: Disposal workflow for this compound waste.
Disposal Protocol

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused chemical, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[1][14]

    • Segregate this waste stream from other incompatible chemical waste.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass) for liquid waste.[1][15][16]

    • Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound".[14]

    • Keep the waste container securely closed except when adding waste.[1]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be in a well-ventilated area, away from heat and ignition sources.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][14][15]

    • Do not dispose of this compound down the drain or in regular trash.[1]

Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is a fire risk.

    • Contact your institution's emergency response team and EHS office.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

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